molecular formula C7H8N2O2 B134175 N-(5-Hydroxypyridin-2-yl)acetamide CAS No. 159183-89-8

N-(5-Hydroxypyridin-2-yl)acetamide

Cat. No.: B134175
CAS No.: 159183-89-8
M. Wt: 152.15 g/mol
InChI Key: NOHYOJBXOLFMHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Hydroxypyridin-2-yl)acetamide (CAS 159183-89-8) is a high-purity acetamide derivative that serves as a versatile and valuable scaffold in scientific research. Its molecular structure, which features a pyridine ring substituted with a hydroxyl group at the 5-position and an acetamide moiety at the 2-position (C₇H₈N₂O₂, MW: 152.15 g/mol), provides multiple sites for chemical modification and hydrogen bonding, making it a useful building block in organic synthesis and medicinal chemistry . In research applications, this compound has demonstrated significant potential in biological studies. It exhibits notable antimicrobial activity, for instance showing a minimum inhibitory concentration (MIC) of 64 µg/mL against strains such as Escherichia coli and Staphylococcus aureus . Furthermore, it has shown promise in anticancer research, where in vitro studies reported induction of apoptosis in certain cancer cell lines at low micromolar concentrations . The compound's mechanism of action is believed to involve interaction with specific molecular targets through its functional groups, potentially disrupting essential enzymes or pathways in cells . From a synthetic chemistry perspective, it can be efficiently produced via direct acetylation of 5-hydroxypyridin-2-amine, with optimized processes achieving high yields and purity suitable for research purposes . Researchers value this compound for its utility as a key intermediate in the development of more complex molecules for pharmaceutical and materials science applications. Please note that this product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

N-(5-hydroxypyridin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-5(10)9-7-3-2-6(11)4-8-7/h2-4,11H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOHYOJBXOLFMHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80598571
Record name N-(5-Hydroxypyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80598571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159183-89-8
Record name N-(5-Hydroxypyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80598571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: N-(5-Hydroxypyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 159183-89-8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(5-Hydroxypyridin-2-yl)acetamide, a pyridin-2-yl acetamide derivative of interest in medicinal chemistry. This document consolidates available data on its synthesis, potential biological activities, and mechanisms of action, drawing from literature on structurally related compounds.

Physicochemical Data

PropertyValueSource
CAS Number 159183-89-8Internal Database
Molecular Formula C₇H₈N₂O₂Internal Database
Molecular Weight 152.15 g/mol Internal Database
Canonical SMILES CC(=O)NC1=NC=CC(O)=C1Internal Database
InChI Key YFUPOILBWKPOQG-UHFFFAOYSA-NInternal Database

Synthesis and Experimental Protocols

Synthesis of 2-amino-5-hydroxypyridine (Starting Material)

A common method for the synthesis of 2-amino-5-hydroxypyridine is through the catalytic hydrogenation of 5-(benzyloxy)pyridin-2-amine.[1][2]

Experimental Protocol: Hydrogenation of 5-(benzyloxy)pyridin-2-amine [1][2]

  • Materials:

    • 5-(benzyloxy)pyridin-2-amine

    • Ethanol

    • 10% Palladium on activated carbon (Pd/C)

    • Toluene

    • Hydrogen gas

  • Equipment:

    • Autoclave

    • Filtration apparatus

    • Rotary evaporator

  • Procedure:

    • In an autoclave, combine 5-(benzyloxy)pyridin-2-amine, ethanol, and a toluene solution containing 10% Pd/C.

    • Pressurize the autoclave with hydrogen gas to 0.2 MPa.

    • Stir the reaction mixture at 25°C for several hours, monitoring the reaction progress.

    • Upon completion, vent the autoclave and filter the reaction mixture to remove the Pd/C catalyst.

    • Wash the catalyst residue with ethanol.

    • Combine the filtrate and washings, and concentrate under reduced pressure to yield 2-amino-5-hydroxypyridine.

Proposed Synthesis of this compound

The final product can be synthesized by the acetylation of 2-amino-5-hydroxypyridine using acetic anhydride.

Proposed Experimental Protocol: Acetylation of 2-amino-5-hydroxypyridine

  • Materials:

    • 2-amino-5-hydroxypyridine

    • Acetic anhydride

    • Pyridine (optional, as a catalyst)

    • Dichloromethane (or other suitable aprotic solvent)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate or sodium sulfate

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • Dissolve 2-amino-5-hydroxypyridine in a suitable aprotic solvent such as dichloromethane in a round-bottom flask.

    • Optionally, add a catalytic amount of pyridine.

    • Slowly add acetic anhydride (1.1 equivalents) to the stirred solution at room temperature.

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

    • Quench the reaction by the addition of water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • The crude this compound can be further purified by recrystallization or column chromatography.

Potential Biological Activity and Mechanism of Action

Direct experimental data on the biological activity of this compound is limited. However, research on the structurally similar compound, N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide , suggests a potent anti-inflammatory profile.

This analogue has been shown to act as a dual inhibitor of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) induced cell adhesion, indicating its potential as a therapeutic agent for inflammatory conditions such as inflammatory bowel disease.[3] The inhibitory activity of the trimethylated analogue on TNF-α and IL-6 signaling pathways suggests that this compound may share a similar mechanism of action.

Proposed Anti-Inflammatory Assay Protocol

An in vitro cell-based assay can be employed to determine the anti-inflammatory activity of this compound, based on protocols used for similar compounds.[4]

  • Cell Line: Human monocytic cell line (e.g., THP-1).

  • Differentiation: Differentiate THP-1 cells into macrophage-like cells using Phorbol 12-myristate 13-acetate (PMA).

  • Inflammatory Stimulus: Lipopolysaccharide (LPS).

  • Treatment: Pre-treat differentiated cells with varying concentrations of this compound.

  • Endpoint Measurement: Quantify the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in the cell culture supernatant using ELISA kits.

  • Positive Control: A known anti-inflammatory agent, such as dexamethasone.

Signaling Pathways

Based on the activity of its analogue, this compound is hypothesized to modulate the TNF-α and IL-6 signaling pathways.

TNF_alpha_signaling cluster_NFkB NF-κB Complex TNF_alpha TNF-α TNFR1 TNFR1 TNF_alpha->TNFR1 Binds TRADD TRADD TNFR1->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 IKK_complex IKK Complex TRAF2->IKK_complex Activates RIP1->IKK_complex Activates I_kappa_B IκB IKK_complex->I_kappa_B Phosphorylates NF_kappa_B NF-κB I_kappa_B->NF_kappa_B Nucleus Nucleus NF_kappa_B->Nucleus Translocates to Inflammatory_Genes Inflammatory Gene Expression NF_kappa_B->Inflammatory_Genes Activates Compound This compound Compound->IKK_complex Inhibits (potential)

Caption: Potential inhibition of the TNF-α signaling pathway.

IL6_signaling cluster_receptor IL-6 Receptor Complex IL6 IL-6 IL6R IL-6R IL6->IL6R Binds gp130 gp130 IL6R->gp130 IL6R->gp130 JAK JAK gp130->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerizes Nucleus Nucleus STAT3_dimer->Nucleus Translocates to Inflammatory_Genes Inflammatory Gene Expression STAT3_dimer->Inflammatory_Genes Activates Compound This compound Compound->JAK Inhibits (potential)

Caption: Potential inhibition of the IL-6 signaling pathway.

References

N-(5-Hydroxypyridin-2-yl)acetamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(5-Hydroxypyridin-2-yl)acetamide is a heterocyclic organic compound of interest in medicinal chemistry and drug development. Its structure, featuring a pyridine ring substituted with hydroxyl and acetamido groups, suggests potential for various biological activities. This technical guide provides a detailed overview of its chemical properties, synthesis, and potential therapeutic applications, drawing from available data on the compound and its structural analogs.

Chemical and Physical Properties

A comprehensive summary of the known and predicted chemical and physical properties of this compound is presented below. Due to the limited availability of experimental data for this specific compound, some properties are estimated based on data from structurally similar compounds.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name This compound
CAS Number 159183-89-8[1]
Molecular Formula C₇H₈N₂O₂[1]
Molecular Weight 152.15 g/mol [1]
Melting Point Not available
Boiling Point Not available
Solubility Predicted to be soluble in polar protic solvents like ethanol and methanol, and moderately soluble in dichloromethane and chloroform. Sparingly soluble in water.
pKa Not available
LogP 0.7456 (Predicted for N-(4-Hydroxypyridin-2-yl)acetamide)[2]

Synthesis and Purification

Experimental Protocol: Synthesis of this compound

This protocol is based on the well-established N-acetylation of aminopyridines.

1. Synthesis of 2-Amino-5-hydroxypyridine (Precursor)

A potential route to the precursor, 2-amino-5-hydroxypyridine, involves the deprotection of a protected amine. For instance, 2-amino-5-benzyloxypyridine can be hydrogenated over a palladium on carbon catalyst to yield 2-amino-5-hydroxypyridine.

2. Acetylation of 2-Amino-5-hydroxypyridine

  • Materials:

    • 2-Amino-5-hydroxypyridine

    • Acetic anhydride

    • A suitable solvent (e.g., pyridine, glacial acetic acid, or an inert solvent like dichloromethane with a base)

    • Ice bath

    • Standard laboratory glassware

  • Procedure:

    • Dissolve 2-amino-5-hydroxypyridine in the chosen solvent in a round-bottom flask.

    • Cool the solution in an ice bath.

    • Slowly add acetic anhydride to the cooled solution with stirring. The reaction is typically exothermic.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified period (e.g., 2-4 hours) to ensure complete reaction.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, the product can be isolated by quenching the reaction with water or ice, followed by extraction with an appropriate organic solvent.

    • The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.

3. Purification

The crude this compound can be purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water, ethyl acetate/hexane) to yield the pure product.

Logical Workflow for Synthesis

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_acetylation Acetylation cluster_workup Work-up & Purification 2-Amino-5-benzyloxypyridine 2-Amino-5-benzyloxypyridine 2-Amino-5-hydroxypyridine 2-Amino-5-hydroxypyridine 2-Amino-5-benzyloxypyridine->2-Amino-5-hydroxypyridine Pd/C, H₂ Reaction Mixture Reaction Mixture 2-Amino-5-hydroxypyridine->Reaction Mixture + Acetic Anhydride Crude Product Crude Product Reaction Mixture->Crude Product Quenching & Extraction Pure this compound Pure this compound Crude Product->Pure this compound Recrystallization

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

Experimental spectroscopic data for this compound is not currently available in the public domain. The following tables provide predicted and expected spectral characteristics based on the compound's structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for this compound

TechniqueExpected Features
¹H NMR Signals corresponding to the aromatic protons on the pyridine ring, a singlet for the acetyl methyl group, and singlets for the amide and hydroxyl protons. The chemical shifts of the aromatic protons will be influenced by the positions of the substituents.
¹³C NMR Resonances for the carbonyl carbon of the acetamide group, the methyl carbon, and the carbons of the pyridine ring. The chemical shifts of the pyridine carbons will be characteristic of the substitution pattern.
IR Spectroscopy Characteristic absorption bands for N-H stretching (amide), O-H stretching (hydroxyl), C=O stretching (amide I band), and N-H bending (amide II band). Aromatic C-H and C=C stretching vibrations will also be present.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (152.15 g/mol ). Fragmentation patterns would likely involve the loss of the acetyl group and other characteristic fragments of the pyridine ring.

Biological Activity and Potential Signaling Pathways

While direct biological studies on this compound are limited, research on structurally related compounds provides insights into its potential therapeutic applications.

Anti-inflammatory and Anticolitis Activity

A study on N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide, a methylated analog, demonstrated significant inhibitory activity against TNF-α- and IL-6-induced adhesion of monocytes to colon epithelial cells.[3] This suggests that this compound may also possess anti-inflammatory properties, potentially relevant for the treatment of inflammatory bowel disease (IBD).[3] The mechanism of action is likely through the inhibition of pro-inflammatory cytokine signaling pathways.

Potential Signaling Pathway Inhibition

The inhibition of TNF-α and IL-6 signaling is a key therapeutic strategy in many inflammatory diseases. These cytokines activate intracellular signaling cascades, such as the NF-κB and JAK-STAT pathways, leading to the expression of inflammatory genes. It is plausible that this compound could modulate these pathways.

Signaling_Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR IL6 IL-6 IL6R IL-6R IL6->IL6R NFkB NF-κB Pathway TNFR->NFkB JAK_STAT JAK-STAT Pathway IL6R->JAK_STAT Inflammation Inflammatory Gene Expression NFkB->Inflammation JAK_STAT->Inflammation Compound This compound (Proposed) Compound->TNFR Compound->IL6R

Caption: Proposed inhibition of pro-inflammatory signaling pathways.

Conclusion

This compound is a molecule with potential for further investigation in drug discovery, particularly in the area of anti-inflammatory therapeutics. While there is a significant gap in the publicly available experimental data for this specific compound, this technical guide provides a foundational understanding of its chemical properties and a framework for its synthesis and potential biological evaluation based on the current knowledge of related structures. Further research is warranted to fully characterize this compound and explore its therapeutic potential.

References

An In-depth Technical Guide to the Molecular Structure of N-(5-Hydroxypyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, properties, and relevant biological context of N-(5-Hydroxypyridin-2-yl)acetamide. The content is tailored for researchers, scientists, and drug development professionals, offering a detailed examination of its chemical identity, and, where direct experimental data is unavailable, insights from closely related analogues.

Chemical Identity and Properties

This compound is a pyridinamine derivative. Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 159183-89-8[1]
Molecular Formula C₇H₈N₂O₂[1]
Molecular Weight 152.15 g/mol [1]
IUPAC Name This compound
Canonical SMILES CC(=O)NC1=NC=C(O)C=C1

Molecular Structure Visualization

The two-dimensional chemical structure of this compound is depicted below. This visualization, generated using the DOT language, illustrates the arrangement of atoms and bonds within the molecule, highlighting the acetamide group attached to the pyridinol ring.

Figure 1. 2D structure of this compound.

Spectroscopic and Crystallographic Data

Synthesis Methodology

A general and representative experimental protocol for the synthesis of this compound is described below, based on standard acetylation procedures for aminopyridines.

Reaction: Acetylation of 2-amino-5-hydroxypyridine.

Reagents and Materials:

  • 2-amino-5-hydroxypyridine

  • Acetic anhydride

  • Pyridine (as catalyst and solvent)

  • Dichloromethane (for extraction)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve 2-amino-5-hydroxypyridine in pyridine.

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride to the cooled solution with continuous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by the slow addition of water.

  • Extract the product with dichloromethane.

  • Wash the organic layer with saturated sodium bicarbonate solution to remove any unreacted acetic anhydride and acetic acid.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Biological Context and Signaling Pathways

While specific biological activities of this compound are not extensively documented, its structural analogues have been investigated for their potential as anti-inflammatory agents. Notably, derivatives of N-(5-hydroxy-pyridin-2-yl)acetamide have shown inhibitory activity against pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). These cytokines are key mediators in inflammatory signaling pathways.

TNF-α Signaling Pathway

The TNF-α signaling pathway is a critical regulator of inflammation, immunity, and apoptosis. The binding of TNF-α to its receptor, TNFR1, initiates a cascade of intracellular events. This can lead to the activation of the NF-κB and MAPK signaling pathways, resulting in the expression of pro-inflammatory genes.

TNF_alpha_signaling Simplified TNF-α Signaling Pathway TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binding & Trimerization TRADD TRADD TNFR1->TRADD Recruitment TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 IKK IKK Complex TRAF2->IKK RIP1->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB IkB->NFkB Release Nucleus Nucleus NFkB->Nucleus Translocation Inflammation Inflammatory Response Nucleus->Inflammation Gene Transcription

Figure 2. Simplified TNF-α Signaling Pathway.
IL-6 Signaling Pathway

IL-6 is another key pro-inflammatory cytokine. Its signaling is initiated by binding to the IL-6 receptor (IL-6R), which then associates with the gp130 signal-transducing subunit. This leads to the activation of the JAK-STAT and MAPK pathways, which in turn regulate the expression of genes involved in inflammation and immune responses.

IL6_signaling Simplified IL-6 Signaling Pathway IL6 IL-6 IL6R IL-6R IL6->IL6R Binding gp130 gp130 IL6R->gp130 Association JAK JAK gp130->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Translocation Inflammation Inflammatory Response Nucleus->Inflammation Gene Transcription

Figure 3. Simplified IL-6 Signaling Pathway.

Conclusion

This compound is a molecule of interest with potential applications in medicinal chemistry, particularly in the development of anti-inflammatory agents. While detailed experimental data on its molecular structure and properties are currently limited, this guide provides a foundational understanding based on its chemical identity and the context of its structural analogues. Further experimental investigation is warranted to fully elucidate its spectroscopic characteristics, crystal structure, and biological activity, which will be crucial for its potential development as a therapeutic agent.

References

An In-depth Technical Guide on N-(5-Hydroxypyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(5-Hydroxypyridin-2-yl)acetamide is a pyridin-2-yl acetamide derivative. This class of compounds has garnered interest in medicinal chemistry due to their potential as modulators of inflammatory pathways. This technical guide provides a comprehensive overview of this compound, including its chemical properties, potential biological activities, and the signaling pathways it may influence. The information presented herein is intended to support further research and drug development efforts.

IUPAC Name and Chemical Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .

Physicochemical Data

A summary of the key physicochemical properties for this compound is provided in Table 1. This data is crucial for its handling, formulation, and in silico modeling.

PropertyValueSource
Molecular Formula C₇H₈N₂O₂ChemScene[1]
Molecular Weight 152.15 g/mol ChemScene[1]
CAS Number 159183-89-8ChemUniverse[2]
Topological Polar Surface Area (TPSA) 62.22 ŲChemScene[1]
logP (octanol-water partition coefficient) 0.7456ChemScene[1]
Hydrogen Bond Donors 2ChemScene[1]
Hydrogen Bond Acceptors 3ChemScene[1]
Rotatable Bonds 1ChemScene[1]

Potential Biological Activity and Mechanism of Action

While specific biological data for this compound is limited in publicly available literature, a closely related analogue, N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide , has been studied for its anti-inflammatory properties. This analogue has been shown to be a dual inhibitor of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) induced cell adhesion, suggesting its potential as a therapeutic agent for inflammatory bowel disease (IBD).[3]

Given the structural similarity, it is hypothesized that this compound may exhibit a similar mechanism of action by targeting the TNF-α and IL-6 signaling pathways. These pathways are critical mediators of the inflammatory response.

Quantitative Bioactivity Data (of Analogue)

The following table summarizes the inhibitory activity of the analogue, N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide (referred to as Compound 1 in the cited study), against TNF-α and IL-6 induced monocyte adhesion to colon epithelial cells.

CompoundConcentrationInhibition of TNF-α-induced adhesionInhibition of IL-6-induced adhesionComparator
N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide1 µMSimilar to tofacitinibSimilar to tofacitinibTofacitinib (1 µM), Mesalazine (1000 µM)

Data extracted from a study on a trimethylated analogue of this compound.[3]

Signaling Pathways

Based on the activity of its analogue, this compound is predicted to modulate the TNF-α and IL-6 signaling cascades.

TNF-α Signaling Pathway

Tumor Necrosis Factor-alpha (TNF-α) is a pro-inflammatory cytokine that binds to its receptors, TNFR1 and TNFR2, initiating a cascade of intracellular events that lead to inflammation, cell survival, or apoptosis.[4] The pathway involves the recruitment of adaptor proteins like TRADD and TRAF2, leading to the activation of downstream kinases and transcription factors such as NF-κB and AP-1.

TNF_alpha_signaling cluster_NFkB Cytoplasm TNF_alpha TNF-α TNFR1 TNFR1 TNF_alpha->TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 IKK_complex IKK Complex TRAF2->IKK_complex RIP1->IKK_complex I_kappa_B IκB IKK_complex->I_kappa_B phosphorylates NF_kappa_B NF-κB nucleus Nucleus NF_kappa_B->nucleus translocation inflammatory_genes Inflammatory Gene Expression compound This compound (Predicted Target) compound->TNFR1 Inhibition (Predicted)

Caption: Predicted inhibition of the TNF-α signaling pathway.

IL-6 Signaling Pathway

Interleukin-6 (IL-6) is another key cytokine in the inflammatory response. It signals through a receptor complex consisting of the IL-6 receptor (IL-6R) and gp130. This leads to the activation of the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway, which upregulates the expression of genes involved in inflammation and cell proliferation.[5]

IL6_signaling IL6 IL-6 IL6R IL-6R IL6->IL6R gp130 gp130 IL6R->gp130 associates JAK JAK gp130->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer dimerizes nucleus Nucleus STAT3_dimer->nucleus translocation inflammatory_genes Inflammatory Gene Expression compound This compound (Predicted Target) compound->IL6R Inhibition (Predicted)

Caption: Predicted inhibition of the IL-6 signaling pathway.

Experimental Protocols

The following are generalized protocols for the synthesis of this compound and for assessing its biological activity based on standard laboratory procedures and the methodologies used for its analogue.

Synthesis of this compound

This protocol describes a general method for the N-acetylation of 2-amino-5-hydroxypyridine.

Workflow Diagram:

synthesis_workflow start Start: 2-amino-5-hydroxypyridine Acetic Anhydride reaction Reaction: - Dissolve starting material in a suitable solvent (e.g., pyridine or acetic acid). - Add acetic anhydride dropwise. - Stir at room temperature or with gentle heating. start->reaction workup Work-up: - Quench the reaction with water or ice. - Neutralize with a base (e.g., sodium bicarbonate) if necessary. - Extract the product with an organic solvent (e.g., ethyl acetate). reaction->workup purification Purification: - Dry the organic layer (e.g., with sodium sulfate). - Concentrate under reduced pressure. - Purify by recrystallization or column chromatography. workup->purification end End Product: This compound purification->end

Caption: General workflow for the synthesis of the target compound.

Detailed Steps:

  • Reaction Setup: In a round-bottom flask, dissolve 2-amino-5-hydroxypyridine in a suitable solvent such as pyridine or glacial acetic acid.

  • Acetylation: Cool the solution in an ice bath and add acetic anhydride dropwise with stirring.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature or with gentle heating. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into cold water or onto crushed ice to precipitate the product.

  • Isolation: Collect the solid product by filtration and wash with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Monocyte Adhesion Assay

This protocol is designed to assess the inhibitory effect of this compound on cytokine-induced monocyte adhesion to endothelial cells.

Workflow Diagram:

assay_workflow start Start: - Endothelial cells (e.g., HUVECs) - Monocytic cells (e.g., THP-1) - Test compound step1 1. Seed endothelial cells in a multi-well plate and grow to confluence. start->step1 step4 4. Label monocytic cells with a fluorescent dye (e.g., Calcein-AM). start->step4 step2 2. Pre-treat endothelial cells with the test compound at various concentrations. step1->step2 step3 3. Stimulate endothelial cells with TNF-α or IL-6. step2->step3 step5 5. Add labeled monocytes to the endothelial cell monolayer and incubate. step3->step5 step4->step5 step6 6. Wash away non-adherent monocytes. step5->step6 step7 7. Quantify adherent monocytes by measuring fluorescence. step6->step7 end End: Determine the inhibitory effect of the compound on monocyte adhesion. step7->end

Caption: Workflow for the monocyte adhesion assay.

Detailed Steps:

  • Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) to confluence in 96-well plates.

  • Compound Treatment: Pre-incubate the HUVEC monolayers with varying concentrations of this compound for 1 hour.

  • Cytokine Stimulation: Stimulate the HUVECs with recombinant human TNF-α (10 ng/mL) or IL-6 (10 ng/mL) for 4-6 hours.

  • Monocyte Labeling: Label a suspension of THP-1 monocytic cells with a fluorescent dye, such as Calcein-AM, according to the manufacturer's instructions.

  • Co-culture: Add the fluorescently labeled THP-1 cells to the HUVEC monolayers and incubate for 30-60 minutes.

  • Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent THP-1 cells.

  • Quantification: Measure the fluorescence intensity in each well using a fluorescence plate reader. The intensity is proportional to the number of adherent monocytes.

  • Data Analysis: Calculate the percentage of inhibition of monocyte adhesion for each concentration of the test compound compared to the cytokine-stimulated control.

Conclusion

This compound represents a promising scaffold for the development of novel anti-inflammatory agents. Based on the activity of a close structural analogue, it is hypothesized to exert its effects through the dual inhibition of TNF-α and IL-6 signaling pathways. The data and protocols presented in this guide provide a solid foundation for researchers to further investigate the therapeutic potential of this compound. Future studies should focus on confirming its mechanism of action, determining its in vitro and in vivo efficacy, and evaluating its pharmacokinetic and toxicological profiles.

References

An In-depth Technical Guide to the Synthesis of 2-Acetylamino-5-hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthetic routes for producing 2-Acetylamino-5-hydroxypyridine, a valuable pyridine derivative in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery. It details established synthetic pathways, experimental protocols, and quantitative data to facilitate the efficient and reproducible synthesis of the target compound.

Introduction

2-Acetylamino-5-hydroxypyridine, also known as 2-acetamido-5-hydroxypyridine, is a key building block in the synthesis of various pharmaceutical compounds. Its structure, featuring both a hydroxyl and an acetylamino group on the pyridine ring, allows for diverse functionalization and derivatization, making it a versatile intermediate in the development of novel therapeutic agents. This guide outlines the primary synthetic strategies for obtaining this compound, focusing on accessible starting materials and efficient reaction sequences.

Synthetic Strategies

Two main strategies for the synthesis of 2-Acetylamino-5-hydroxypyridine are presented here. The first involves the acetylation of a pre-functionalized pyridine ring, while the second builds the desired functionality through a series of substitution and transformation reactions.

Strategy 1: Acetylation of 2-Amino-5-hydroxypyridine

This is the most direct approach, involving the acetylation of the commercially available or synthetically prepared 2-amino-5-hydroxypyridine. The key challenge in this route is the selective acetylation of the amino group in the presence of the hydroxyl group.

Strategy 2: Multi-step Synthesis from 2-Aminopyridine

A more versatile and often higher-yielding approach starts from the readily available 2-aminopyridine. This multi-step synthesis involves the protection of the amino group via acetylation, followed by the introduction of a functional group at the 5-position, which is then converted to a hydroxyl group. A common pathway involves nitration followed by reduction and diazotization.

Experimental Protocols

Strategy 1: Synthesis of 2-Amino-5-hydroxypyridine

Several methods exist for the synthesis of the precursor 2-amino-5-hydroxypyridine.

Method A: Debenzylation of 5-(Benzyloxy)pyridin-2-amine

This method involves the catalytic hydrogenation of 5-(benzyloxy)pyridin-2-amine to remove the benzyl protecting group from the hydroxyl functionality.

  • Reaction:

    • A solution of 5-(benzyloxy)pyridin-2-amine in ethanol and toluene is treated with 10% Palladium on activated carbon (Pd/C) as a catalyst.

    • The reaction is carried out in an autoclave under a hydrogen atmosphere (0.2 MPa absolute pressure) at 25°C for 4 hours.

    • After the reaction is complete, the catalyst is removed by filtration.

    • The filtrate is concentrated under reduced pressure to yield 2-amino-5-hydroxypyridine.[1]

Method B: From 2-Amino-5-bromopyridine

This four-step synthesis begins with the protection of the amino group, followed by methoxylation, deprotection, and finally demethylation.[2][3]

  • Protection of the Amino Group: 2-Amino-5-bromopyridine is reacted with 2,5-hexanedione to yield 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine.[2][3]

  • Methoxylation: The resulting compound is treated with sodium methylate to give 5-methoxy-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine.[2][3]

  • Deprotection of the Amino Group: The pyrrole protecting group is removed using hydroxylamine hydrochloride to produce 2-amino-5-methoxypyridine.[2][3]

  • Demethylation: The final step involves demethylation with 95% sulfuric acid to afford 2-amino-5-hydroxypyridine.[2][3]

A similar method starting from 2-amino-5-bromo(iodo)pyridine involves protection of the amino group, reaction with sodium benzylalcohol to introduce a benzyloxy group, and subsequent simultaneous deprotection of both the amino and hydroxyl groups.[4]

Strategy 2: Multi-step Synthesis from 2-Aminopyridine

This pathway involves the initial acetylation of 2-aminopyridine, followed by functionalization at the 5-position.

  • Acetylation of 2-Aminopyridine:

    • 2-Aminopyridine is dissolved in acetic anhydride.

    • The reaction is exothermic and the temperature should be controlled.

    • The reaction mixture is stirred for a specified time to yield 2-acetylaminopyridine.

  • Nitration of 2-Acetylaminopyridine:

    • 2-Acetylaminopyridine is slowly added to a mixture of fuming nitric acid and sulfuric acid at a controlled temperature.

    • The reaction mixture is stirred to produce 2-acetylamino-5-nitropyridine.

  • Reduction of the Nitro Group:

    • The 2-acetylamino-5-nitropyridine is reduced to 2-acetylamino-5-aminopyridine. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., Pt/C in methanol).[5]

  • Diazotization and Hydrolysis:

    • The resulting 2-acetylamino-5-aminopyridine is then subjected to a diazotization reaction, followed by hydrolysis of the diazonium salt to introduce the hydroxyl group at the 5-position, yielding the final product, 2-acetylamino-5-hydroxypyridine.

Quantitative Data

The following table summarizes the reported yields for the key synthetic steps.

Starting MaterialReaction StepProductYield (%)Reference
5-(Benzyloxy)pyridin-2-amineDebenzylation (Catalytic Hydrogenation)2-Amino-5-hydroxypyridine92[1]
2-Amino-5-bromopyridineFour-step synthesis (overall yield)2-Amino-5-hydroxypyridine45[2][3]
2-Acetylamino-5-nitropyridineReduction2-Acetylamino-5-aminopyridine95[5]

Visualizing the Synthesis

The following diagrams illustrate the logical workflow of the described synthetic strategies.

Synthesis_Strategy_1 cluster_precursor Precursor Synthesis cluster_final_step Final Product Formation 2-Amino-5-bromopyridine 2-Amino-5-bromopyridine 2-Amino-5-hydroxypyridine 2-Amino-5-hydroxypyridine 2-Amino-5-bromopyridine->2-Amino-5-hydroxypyridine Multi-step 5-(Benzyloxy)pyridin-2-amine 5-(Benzyloxy)pyridin-2-amine 5-(Benzyloxy)pyridin-2-amine->2-Amino-5-hydroxypyridine Debenzylation 2-Acetylamino-5-hydroxypyridine 2-Acetylamino-5-hydroxypyridine 2-Amino-5-hydroxypyridine->2-Acetylamino-5-hydroxypyridine Acetylation

Caption: Synthesis Strategy 1: Acetylation of 2-Amino-5-hydroxypyridine.

Synthesis_Strategy_2 2-Aminopyridine 2-Aminopyridine 2-Acetylaminopyridine 2-Acetylaminopyridine 2-Aminopyridine->2-Acetylaminopyridine Acetylation 2-Acetylamino-5-nitropyridine 2-Acetylamino-5-nitropyridine 2-Acetylaminopyridine->2-Acetylamino-5-nitropyridine Nitration 2-Acetylamino-5-aminopyridine 2-Acetylamino-5-aminopyridine 2-Acetylamino-5-nitropyridine->2-Acetylamino-5-aminopyridine Reduction 2-Acetylamino-5-hydroxypyridine 2-Acetylamino-5-hydroxypyridine 2-Acetylamino-5-aminopyridine->2-Acetylamino-5-hydroxypyridine Diazotization

Caption: Synthesis Strategy 2: Multi-step synthesis from 2-Aminopyridine.

Conclusion

The synthesis of 2-Acetylamino-5-hydroxypyridine can be achieved through several viable routes. The choice of a specific pathway will depend on factors such as the availability of starting materials, desired scale of production, and the need for specific purity profiles. The direct acetylation of 2-amino-5-hydroxypyridine is a straightforward approach if the precursor is readily available. The multi-step synthesis from 2-aminopyridine offers greater flexibility and can be a more cost-effective option for large-scale production. The detailed protocols and data presented in this guide are intended to provide a solid foundation for researchers to successfully synthesize this important chemical intermediate.

References

An In-depth Technical Guide to N-(5-Hydroxypyridin-2-yl)acetamide: Synthesis, Properties, and Potential Anti-Inflammatory Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(5-Hydroxypyridin-2-yl)acetamide is a pyridin-2-yl acetamide derivative with potential therapeutic applications, particularly in the realm of inflammatory diseases. While direct extensive research on this specific molecule is limited, its structural analogs, notably N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide, have demonstrated significant anti-inflammatory properties through the dual inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This technical guide provides a comprehensive overview of this compound, including its chemical properties, a proposed synthesis protocol, and an in-depth review of the biological activities and mechanisms of action of its closely related analogs. Detailed experimental protocols for relevant biological assays are also presented to facilitate further research and development.

Chemical Properties

This compound is a small molecule with the chemical formula C₇H₈N₂O₂ and a molecular weight of 152.15 g/mol . While comprehensive experimental data is not widely published, its basic properties are available from various chemical suppliers.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 159183-89-8[1][2][3][4]
Molecular Formula C₇H₈N₂O₂[2]
Molecular Weight 152.15[2]
Appearance Brown Solid[1]
Purity ≥98%[2]
IUPAC Name This compound
InChI Key NOHYOJBXOLFMHD-UHFFFAOYSA-N[1]
SMILES CC(=O)NC1=NC=CC(O)=C1[5]
Storage Refrigerator[1]

Synthesis

Proposed Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 2-amino-5-hydroxypyridine cluster_step2 Step 2: Acetylation 2-amino-5-bromopyridine 2-amino-5-bromopyridine Protection Protection 2-amino-5-bromopyridine->Protection 2,5-hexanedione Methoxylation Methoxylation Protection->Methoxylation Sodium methoxide Deprotection Deprotection Methoxylation->Deprotection Hydroxylamine HCl Demethylation Demethylation Deprotection->Demethylation H2SO4 2-amino-5-hydroxypyridine 2-amino-5-hydroxypyridine Demethylation->2-amino-5-hydroxypyridine Acetylation Acetylation 2-amino-5-hydroxypyridine->Acetylation Acetic anhydride 2-amino-5-hydroxypyridine->Acetylation This compound This compound Acetylation->this compound

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

A convenient four-step synthesis of 2-amino-5-hydroxypyridine has been reported with an overall yield of 45%.[7][8]

  • Step 1: Protection of the amino group. 2-amino-5-bromopyridine is reacted with 2,5-hexanedione to yield 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine.

  • Step 2: Methoxylation. The protected intermediate is then treated with sodium methoxide to give 5-methoxy-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine.

  • Step 3: Deprotection of the amino group. The pyrrole protecting group is removed using hydroxylamine hydrochloride to produce 2-amino-5-methoxypyridine.

  • Step 4: Demethylation. The final step involves demethylation with 95% H₂SO₄ to afford 2-amino-5-hydroxypyridine.

An alternative debenzylation route has also been described. 2-amino-5-benzyloxypyridine is subjected to hydrogenation with 10% Pd/C in an ethanol/toluene solution to yield 2-amino-5-hydroxypyridine in 92% yield.[2][9]

The acetylation of 2-aminopyridines is a standard transformation.[4] A general procedure is as follows:

  • Dissolve 2-amino-5-hydroxypyridine in a suitable solvent, such as acetic acid or an inert solvent like dichloromethane.

  • Add acetic anhydride to the solution. The reaction can be performed at room temperature or with gentle heating (e.g., 70°C).[10]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture can be worked up by pouring it into ice water and extracting the product with a suitable organic solvent like ethyl acetate.[6]

  • The product can be purified by crystallization, for example, from diethyl ether.[10]

Biological Activity and Mechanism of Action

While there is a lack of specific biological data for this compound, significant insights can be drawn from the well-documented activities of its close analog, N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide. This analog has been identified as a potent anti-colitis agent that functions through the dual inhibition of TNF-α and IL-6 signaling pathways.[9][11]

Anti-Inflammatory Activity: Inhibition of TNF-α and IL-6

TNF-α and IL-6 are key pro-inflammatory cytokines implicated in the pathogenesis of inflammatory bowel disease (IBD).[9][12][13][14][15][16] The trimethylated analog of this compound has been shown to inhibit the adhesion of monocytes to colon epithelial cells induced by both TNF-α and IL-6.[9][11]

Table 2: In Vitro Anti-Inflammatory Activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide

AssayCompoundConcentration% InhibitionComparator
TNF-α-induced monocyte adhesionN-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide1 µMSimilar to tofacitinibTofacitinib (1 µM)
IL-6-induced monocyte adhesionN-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide1 µMSimilar to tofacitinibTofacitinib (1 µM)

Data extracted from a study on the trimethylated analog.[9][11]

Signaling Pathways

The inhibitory action on TNF-α and IL-6 suggests that this compound and its analogs may interfere with the downstream signaling cascades of these cytokines, which are crucial in amplifying the inflammatory response in IBD.

Signaling_Pathway TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR IL-6 IL-6 IL-6R IL-6R IL-6->IL-6R Signaling Cascade (e.g., NF-kB, JAK/STAT) Signaling Cascade (e.g., NF-kB, JAK/STAT) TNFR->Signaling Cascade (e.g., NF-kB, JAK/STAT) IL-6R->Signaling Cascade (e.g., NF-kB, JAK/STAT) Gene Transcription Gene Transcription Signaling Cascade (e.g., NF-kB, JAK/STAT)->Gene Transcription Pro-inflammatory Mediators Pro-inflammatory Mediators Gene Transcription->Pro-inflammatory Mediators Cell Adhesion Cell Adhesion Pro-inflammatory Mediators->Cell Adhesion Inflammation Inflammation Cell Adhesion->Inflammation Inhibitor This compound (Proposed) Inhibitor->Signaling Cascade (e.g., NF-kB, JAK/STAT)

Caption: Proposed mechanism of action via inhibition of TNF-α and IL-6 signaling.

In Vivo Efficacy in a Model of Colitis

Oral administration of the trimethylated analog has been shown to significantly suppress the clinical signs of 2,4,6-trinitrobenzenesulfonic acid (TNBS)-induced colitis in rats. This includes a reduction in weight loss, colon tissue edema, and myeloperoxidase (MPO) activity, which is a marker for inflammatory cell infiltration.[9]

Experimental Protocols for Biological Evaluation

The following protocols are based on methodologies used for the evaluation of the trimethylated analog and are applicable for assessing the biological activity of this compound.

TNF-α and IL-6 Inhibition Assay (ELISA)

This assay quantifies the inhibition of TNF-α and IL-6 production in stimulated immune cells.

  • Cell Culture: Culture a suitable cell line, such as RAW 264.7 macrophages, in appropriate media.

  • Stimulation: Seed the cells in 96-well plates and stimulate with an inflammatory agent like lipopolysaccharide (LPS) in the presence of varying concentrations of this compound.

  • Cytokine Measurement: After an incubation period, collect the cell culture supernatant.

  • ELISA: Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.[17][18][19]

  • Data Analysis: Calculate the concentration of each cytokine from a standard curve and determine the IC₅₀ value for the test compound.

Monocyte Adhesion Assay

This assay measures the ability of the compound to inhibit the adhesion of monocytes to endothelial or epithelial cells.

  • Cell Culture: Grow a monolayer of human colon epithelial cells (e.g., Caco-2) in a 96-well plate.[20]

  • Labeling of Monocytes: Label a suspension of monocytic cells (e.g., U937) with a fluorescent dye such as Calcein AM.[21]

  • Treatment and Co-culture: Treat the epithelial cell monolayer with TNF-α or IL-6 to induce the expression of adhesion molecules. Then, add the fluorescently labeled monocytes in the presence or absence of this compound and incubate.

  • Washing: Gently wash the wells to remove non-adherent monocytes.

  • Quantification: Measure the fluorescence of the remaining adherent cells using a fluorescence microplate reader.

  • Data Analysis: Calculate the percentage of adhesion relative to the untreated control and determine the inhibitory effect of the compound.

TNBS-Induced Colitis Model in Rats

This in vivo model is used to evaluate the efficacy of the compound in a preclinical model of IBD.[5][22][23][24][25]

  • Induction of Colitis: Anesthetize male Wistar rats and instill a solution of TNBS in ethanol into the colon via a catheter.

  • Treatment: Administer this compound orally at various doses for a specified period.

  • Monitoring: Monitor the animals for clinical signs of colitis, including body weight loss and diarrhea.

  • Assessment of Colonic Damage: At the end of the study, sacrifice the animals and excise the colons. Macroscopically score the colonic damage based on the presence of inflammation, ulceration, and wall thickening.

  • Histological Analysis: Process colon tissue samples for histological examination to assess the microscopic damage and inflammatory cell infiltration.

Myeloperoxidase (MPO) Activity Assay

This assay measures MPO activity in colon tissue as a marker of neutrophil infiltration.[1][3][26][27]

  • Tissue Homogenization: Homogenize a weighed portion of the colon tissue in a suitable buffer (e.g., phosphate buffer containing hexadecyltrimethylammonium bromide).

  • Centrifugation: Centrifuge the homogenate and collect the supernatant.

  • Enzymatic Reaction: Add the supernatant to a reaction mixture containing a peroxidase substrate (e.g., o-dianisidine dihydrochloride) and hydrogen peroxide.

  • Spectrophotometric Measurement: Measure the change in absorbance over time at a specific wavelength (e.g., 460 nm) using a spectrophotometer.

  • Data Analysis: Calculate the MPO activity and express it as units per gram of tissue.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel anti-inflammatory agents. Based on the significant in vitro and in vivo activity of its close analog, N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide, it is hypothesized that this compound will also exhibit inhibitory effects on TNF-α and IL-6 signaling pathways.

Future research should focus on:

  • Definitive Synthesis and Characterization: Establishing a robust and scalable synthesis protocol for this compound and fully characterizing the compound using modern analytical techniques (NMR, MS, IR, and elemental analysis).

  • In Vitro Biological Evaluation: Conducting comprehensive in vitro studies to determine the IC₅₀ values of this compound against TNF-α and IL-6 production and to confirm its inhibitory effect on monocyte adhesion.

  • In Vivo Efficacy Studies: Evaluating the therapeutic potential of this compound in preclinical models of inflammatory diseases, such as the TNBS-induced colitis model.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of related analogs to elucidate the SAR and optimize the potency and pharmacokinetic properties of this chemical series.

  • Mechanism of Action Studies: Investigating the precise molecular targets and downstream signaling pathways affected by this compound to fully understand its mechanism of action.

This technical guide provides a solid foundation for initiating and advancing research on this compound as a potential therapeutic agent for inflammatory diseases. The provided protocols and data from related compounds offer a clear roadmap for future investigations in this promising area of drug discovery.

References

The Emergence of N-(5-Hydroxypyridin-2-yl)acetamide Analogs as Potent Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide details the discovery and preclinical evaluation of a novel class of anti-inflammatory compounds derived from the N-(5-Hydroxypyridin-2-yl)acetamide scaffold. While the parent compound serves as a foundational structure, research has highlighted the significant therapeutic potential of its analogs, particularly N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide (Compound 1) and its derivatives, in the context of inflammatory bowel disease (IBD). This document provides a comprehensive overview of the synthesis, mechanism of action, and preclinical efficacy of these compounds, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows.

Introduction

Inflammatory bowel disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a chronic and debilitating inflammatory condition of the gastrointestinal tract. The pathogenesis of IBD is complex and involves a dysregulated immune response, in which pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) play a pivotal role.[1] Consequently, the inhibition of these cytokine signaling pathways represents a key therapeutic strategy for IBD management.

Recent drug discovery efforts have identified a promising class of small molecules based on the this compound core structure. A significant advancement in this area is the development of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide (referred to as Compound 1 in key studies) and its analogs.[1] These compounds have demonstrated potent inhibitory effects on inflammatory processes by dually targeting TNF-α and IL-6-induced cellular responses. This guide focuses on the scientific foundation of these findings, presenting the data and methodologies that underscore their potential as novel therapeutics for IBD.

Synthesis and Structure-Activity Relationship

The synthesis of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide (Compound 1) and its analogs has been a focal point of medicinal chemistry efforts to optimize the anti-inflammatory activity of the this compound scaffold. While specific synthetic routes for the parent this compound are established in chemical literature, the focus of therapeutic development has been on its substituted analogs.

A key study synthesized a series of analogs based on the 6-acetamido-2,4,5-trimethylpyridin-3-ol structure (Compound 1) to explore the structure-activity relationship.[1] The research indicated a strong correlation between the chemical structure of the analogs and their inhibitory activity against TNF-α and IL-6-induced cell adhesion.[1] Among the synthesized compounds, analog 2-19 emerged as the most potent, exhibiting significantly better inhibitory activity than the parent compound and the established JAK inhibitor, tofacitinib.[1]

Quantitative Data Presentation

The preclinical efficacy of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide (Compound 1) and its optimized analog (Compound 2-19) has been quantified through in vitro and in vivo studies. The following tables summarize the key findings, providing a comparative analysis with existing IBD treatments.

Table 1: In Vitro Inhibition of Monocyte Adhesion to Colon Epithelial Cells

CompoundConcentrationInhibition of TNF-α-induced AdhesionInhibition of IL-6-induced Adhesion
Compound 11 µMSignificant InhibitionSignificant Inhibition
Compound 2-19Not SpecifiedMuch better than TofacitinibMuch better than Tofacitinib
Tofacitinib1 µMSimilar to Compound 1Similar to Compound 1
Mesalazine1000 µMMuch lower than Compound 1Much lower than Compound 1

Data extracted from a study on N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues.[1]

Table 2: In Vivo Efficacy in a TNBS-Induced Rat Colitis Model

TreatmentDosageEffect on Weight LossEffect on Colon Tissue EdemaEffect on Myeloperoxidase Activity
Compound 1Not SpecifiedSignificant SuppressionSignificant SuppressionSignificant Suppression
Compound 2-191 mg/kgMore efficacious than Compound 1 and SulfasalazineMore efficacious than Compound 1 and SulfasalazineMore efficacious than Compound 1 and Sulfasalazine
Sulfasalazine300 mg/kgSignificant SuppressionSignificant SuppressionSignificant Suppression

Data extracted from a study on N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues.[1]

Mechanism of Action and Signaling Pathways

The primary mechanism of action for N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide and its analogs is the dual inhibition of TNF-α and IL-6 signaling pathways.[1] These cytokines are central to the inflammatory cascade in IBD. TNF-α promotes inflammation by binding to its receptor (TNFR) and activating downstream signaling pathways, such as NF-κB, leading to the expression of various pro-inflammatory genes. IL-6, via its receptor (IL-6R) and the gp130 co-receptor, activates the JAK-STAT signaling pathway, which also upregulates inflammatory gene expression.

The following diagram illustrates the proposed inhibitory action of the this compound analogs on these pathways.

G TNFa TNF-α TNFR TNFR TNFa->TNFR IL6 IL-6 IL6R IL-6R / gp130 IL6->IL6R NFkB NF-κB Pathway TNFR->NFkB JAK_STAT JAK-STAT Pathway IL6R->JAK_STAT Inflammation Inflammatory Gene Expression (e.g., Adhesion Molecules) NFkB->Inflammation JAK_STAT->Inflammation Adhesion Monocyte Adhesion Inflammation->Adhesion Compound N-(5-Hydroxypyridin-2-yl) acetamide Analogs Compound->NFkB Inhibition Compound->JAK_STAT Inhibition

Caption: Proposed mechanism of action.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogs.

Synthesis of 6-acetamido-2,4,5-trimethylpyridin-3-ol (Compound 1)

While the full synthetic details require access to the primary literature, a general synthetic strategy for 6-amino-2,4,5-trimethylpyridin-3-ols has been developed from pyridoxine HCl. This multi-step synthesis involves the formation of a key intermediate, 3-benzyloxy-6-bromo-2,4,5-trimethylpyridine, followed by a Buchwald-Hartwig amination reaction to introduce the amino group at the C(6) position. Subsequent acetylation and debenzylation would yield the final product.

In Vitro Monocyte Adhesion Assay

This assay evaluates the ability of the compounds to inhibit the adhesion of monocytes to colon epithelial cells, a critical step in the inflammatory response in IBD.

Workflow Diagram:

G Step1 1. Culture Colon Epithelial Cells to Confluence Step2 2. Pre-treat with Test Compounds (e.g., Compound 1, 2-19) Step1->Step2 Step3 3. Stimulate with TNF-α or IL-6 Step2->Step3 Step4 4. Add Fluorescently Labeled Monocytes Step3->Step4 Step5 5. Co-incubate Step4->Step5 Step6 6. Wash to Remove Non-adherent Cells Step5->Step6 Step7 7. Quantify Adhesion via Fluorescence Measurement Step6->Step7

Caption: In vitro cell adhesion assay workflow.

Detailed Protocol:

  • Cell Culture: Human colon epithelial cells (e.g., HT-29) are cultured in appropriate media until they form a confluent monolayer in 96-well plates.

  • Compound Treatment: The epithelial cell monolayers are pre-treated with various concentrations of the test compounds (e.g., Compound 1, Compound 2-19, tofacitinib, mesalazine) for a specified period (e.g., 1 hour).

  • Cytokine Stimulation: The cells are then stimulated with recombinant human TNF-α or IL-6 to induce the expression of adhesion molecules on the cell surface.

  • Monocyte Addition: Human monocytic cells (e.g., U937), pre-labeled with a fluorescent dye (e.g., Calcein-AM), are added to the epithelial cell monolayers.

  • Co-incubation: The co-culture is incubated for a defined period (e.g., 1-2 hours) to allow for monocyte adhesion.

  • Washing: Non-adherent monocytes are removed by gentle washing with a buffered saline solution.

  • Quantification: The fluorescence of the remaining adherent monocytes is measured using a fluorescence plate reader. The percentage of inhibition is calculated relative to the cytokine-stimulated control group without compound treatment.

In Vivo TNBS-Induced Colitis Rat Model

This is a widely used animal model to mimic the pathology of IBD and to evaluate the efficacy of potential therapeutics.

Workflow Diagram:

G Step1 1. Acclimatize Male Wistar Rats Step2 2. Induce Colitis via Intra-rectal Administration of TNBS in Ethanol Step1->Step2 Step3 3. Administer Test Compounds Orally (e.g., Compound 1, 2-19, Sulfasalazine) Step2->Step3 Step4 4. Monitor Clinical Signs Daily (Weight Loss, Stool Consistency) Step3->Step4 Step5 5. Euthanize Animals and Collect Colon Tissue Step4->Step5 Step6 6. Macroscopic and Histological Evaluation of Colon Damage Step5->Step6 Step7 7. Measure Colon Weight/Length Ratio and Myeloperoxidase (MPO) Activity Step5->Step7

Caption: TNBS-induced colitis model workflow.

Detailed Protocol:

  • Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Induction of Colitis: The rats are fasted overnight and then lightly anesthetized. A solution of 2,4,6-trinitrobenzenesulfonic acid (TNBS) in ethanol is administered intra-rectally via a catheter. The ethanol serves to break the mucosal barrier, allowing TNBS to induce a transmural inflammation.

  • Compound Administration: The test compounds (e.g., Compound 1, Compound 2-19, sulfasalazine) are administered orally, typically starting on the day of colitis induction and continuing daily for the duration of the study.

  • Clinical Monitoring: The animals are monitored daily for clinical signs of colitis, including body weight loss, stool consistency, and the presence of blood in the feces.

  • Tissue Collection: At the end of the study period (e.g., 7 days), the animals are euthanized, and the colon is excised.

  • Macroscopic and Histological Assessment: The colon is examined for macroscopic signs of damage, such as ulceration and inflammation. Tissue samples are also collected for histological analysis to assess the degree of inflammation and tissue damage.

  • Biochemical Analysis: The wet weight and length of the colon are measured to determine the colon weight/length ratio, an indicator of tissue edema. Myeloperoxidase (MPO) activity in the colon tissue is measured as a biochemical marker of neutrophil infiltration.

Conclusion and Future Directions

The discovery and preclinical development of this compound analogs, particularly N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide and its derivative 2-19, represent a significant step forward in the search for novel oral therapeutics for inflammatory bowel disease. These compounds have demonstrated promising dual inhibitory activity against TNF-α and IL-6-mediated inflammation in both in vitro and in vivo models. The superior efficacy of analog 2-19 compared to an established JAK inhibitor highlights the potential of this chemical scaffold.

Future research should focus on elucidating the precise molecular targets of these compounds within the TNF-α and IL-6 signaling pathways. Further optimization of the pharmacokinetic and safety profiles of these analogs will be crucial for their advancement into clinical development. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in the quest for more effective treatments for IBD.

References

An In-depth Technical Guide to N-(5-Hydroxypyridin-2-yl)acetamide and its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(5-Hydroxypyridin-2-yl)acetamide and its derivatives have emerged as a promising class of compounds with significant therapeutic potential, particularly in the realm of inflammatory diseases and oncology. This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of these compounds. Detailed experimental protocols for their synthesis and key biological assays are presented, alongside a quantitative analysis of their efficacy. Furthermore, this guide elucidates the underlying mechanisms of action by visualizing the relevant signaling pathways, offering a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Introduction

This compound is a heterocyclic compound featuring a pyridine ring substituted with both a hydroxyl and an acetamido group. This core structure has proven to be a versatile scaffold for the development of potent modulators of various biological targets. Notably, derivatives of this compound have demonstrated significant anti-inflammatory properties by dually inhibiting Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), key cytokines implicated in the pathogenesis of inflammatory bowel disease (IBD) and other autoimmune disorders.[1] This guide will delve into the technical details of this class of compounds, providing a foundation for further research and development.

Synthesis and Characterization

The synthesis of this compound can be achieved through a multi-step process, starting from commercially available 2-amino-5-bromopyridine. A general synthetic scheme involves the protection of the amino group, followed by a nucleophilic substitution to introduce a methoxy group, which is subsequently demethylated to yield the hydroxyl group. The final step involves the acetylation of the amino group.

General Synthetic Pathway

A plausible synthetic route is outlined below:

  • Protection of the Amino Group: The amino group of 2-amino-5-bromopyridine is protected, for instance, by reacting it with 2,5-hexanedione to form a pyrrole-protected intermediate.[2]

  • Methoxylation: The bromo-substituent is replaced with a methoxy group via a nucleophilic substitution reaction using sodium methoxide.[2]

  • Deprotection of the Amino Group: The protecting group is removed to yield 2-amino-5-methoxypyridine.[2]

  • Demethylation: The methoxy group is converted to a hydroxyl group to give 2-amino-5-hydroxypyridine.[2]

  • Acetylation: The amino group of 2-amino-5-hydroxypyridine is acetylated using acetic anhydride in pyridine to yield the final product, this compound.[3]

Biological Activity and Therapeutic Potential

Derivatives of this compound have shown significant promise as anti-inflammatory agents, particularly in the context of IBD. Their mechanism of action involves the dual inhibition of TNF-α and IL-6 signaling pathways.[1]

Anti-inflammatory Activity

Research has demonstrated that N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide and its analogues exhibit potent inhibitory effects on TNF-α- and IL-6-induced adhesion of monocytes to colon epithelial cells.[1] This activity is crucial in mitigating the inflammatory cascade characteristic of IBD.

Quantitative Biological Data

The following table summarizes the inhibitory activities of selected N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues.

CompoundStructureInhibition of TNF-α-induced Adhesion (%) at 1 µMInhibition of IL-6-induced Adhesion (%) at 1 µM
Parent Compound (1) N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamideSimilar to TofacitinibSimilar to Tofacitinib
Analogue 2-19 Structure not publicly disclosedSignificantly better than TofacitinibSignificantly better than Tofacitinib
Tofacitinib (Reference JAK inhibitor)--
Mesalazine (Reference IBD drug)Much lower than Parent Compound (at 1000 µM)Much lower than Parent Compound (at 1000 µM)

Data sourced from Bioorganic & Medicinal Chemistry Letters, 2021.[1]

In Vivo Efficacy in a Colitis Model

Oral administration of the parent compound and its potent analogue (2-19) in a trinitrobenzenesulfonic acid (TNBS)-induced rat model of colitis resulted in a significant suppression of clinical signs of the disease. This included a reduction in weight loss, colon tissue edema, and myeloperoxidase (MPO) activity, which is a marker for inflammatory cell infiltration in colon tissues.[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis of the parent compound and for key biological assays used to evaluate the efficacy of its derivatives.

Synthesis of this compound

This protocol is a proposed synthetic route based on established chemical transformations.

Step 1: Synthesis of 5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine [2]

  • To a solution of 2-amino-5-bromopyridine (10 mmol) in toluene (30 mL), add 2,5-hexanedione (12 mmol) and p-toluenesulfonic acid (3 mmol).

  • Heat the mixture to reflux using a Dean-Stark apparatus for 8-10 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture, wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography.

Step 2: Synthesis of 5-Methoxy-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine [2]

  • To a solution of 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine in methanol, add sodium methoxide.

  • Heat the reaction mixture at reflux and monitor by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Extract the product with a suitable organic solvent, wash with water, and dry over Na₂SO₄.

  • Concentrate the organic layer to obtain the product.

Step 3: Synthesis of 2-Amino-5-methoxypyridine [2]

  • A mixture of 5-methoxy-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine, hydroxylamine hydrochloride, and triethylamine in ethanol and water is refluxed for 20 hours.

  • Cool the solution and quench with 2 M HCl.

  • Wash with an organic solvent and adjust the pH of the aqueous layer to 9-10 with 6 M NaOH.

  • Extract the product with diethyl ether, dry the combined organic phases over MgSO₄, and remove the solvent in vacuo.

Step 4: Synthesis of 2-Amino-5-hydroxypyridine [2]

  • Stir 95% H₂SO₄ (10 mL) at 80 °C.

  • Add 2-amino-5-methoxypyridine (5 mmol) dropwise, maintaining the temperature at 80-85 °C.

  • Continue stirring at 90-93 °C for about 24 hours, monitoring by TLC.

  • Pour the reaction mixture into crushed ice (100 g) and adjust the pH to 7-8 with Na₂CO₃.

  • Extract the product with diethyl ether.

Step 5: Synthesis of this compound [3]

  • Dissolve 2-amino-5-hydroxypyridine (1.0 equiv.) in dry pyridine under an inert atmosphere.

  • Add acetic anhydride (1.5–2.0 equiv.) to the solution at 0 °C.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Quench the reaction by adding dry methanol.

  • Co-evaporate the mixture with toluene.

  • Dilute the residue with dichloromethane and wash the organic layer with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain the final product.

In Vitro Monocyte Adhesion Assay[4][5]

This assay quantifies the adhesion of monocytes to endothelial cells, a key event in inflammation.

  • Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) in gelatin-coated 6-well plates until confluent. Culture THP-1 monocytes in RPMI 1640 medium.

  • Endothelial Cell Activation: Treat HUVEC monolayers with TNF-α (e.g., 10 ng/mL) or IL-6 for 12 hours to induce the expression of adhesion molecules.

  • Monocyte Labeling: Label THP-1 monocytes with a fluorescent dye (e.g., DIL) according to the manufacturer's protocol.

  • Adhesion Assay: Add the fluorescently labeled THP-1 cells (5x10⁵ cells/well) to the activated HUVEC monolayer and incubate for 30 minutes at 37°C.

  • Washing: Remove non-adherent monocytes by washing the wells three times with PBS.

  • Quantification: Dissociate the adherent cells and quantify the number of fluorescent monocytes using flow cytometry. The number of monocytes adhered per HUVEC can be calculated.

In Vivo TNBS-Induced Colitis Model in Rats[1]

This model is used to evaluate the anti-inflammatory efficacy of compounds in vivo.

  • Induction of Colitis: Administer TNBS (in 50% ethanol) intrarectally to anesthetized rats.

  • Compound Administration: Administer the test compounds (e.g., this compound derivatives) or vehicle orally for a specified period.

  • Assessment of Colitis Severity:

    • Body Weight: Monitor body weight daily.

    • Colon Length and Weight: At the end of the experiment, sacrifice the animals and measure the length and weight of the colon to assess edema.

    • Myeloperoxidase (MPO) Activity: Homogenize a section of the colon tissue in a buffer containing 0.5% hexadecyltrimethylammonium bromide (HTAB).[4] Centrifuge the homogenate and measure the MPO activity in the supernatant using a spectrophotometric assay with o-dianisidine dihydrochloride as the substrate.[4]

Signaling Pathway Analysis

The anti-inflammatory effects of this compound derivatives are attributed to their ability to inhibit both TNF-α and IL-6 signaling pathways.

TNF-α Signaling Pathway

TNF-α is a pro-inflammatory cytokine that binds to its receptors (TNFR1 and TNFR2), initiating a signaling cascade that leads to the activation of transcription factors like NF-κB and AP-1.[5][6] This results in the expression of various pro-inflammatory genes.

TNF_alpha_Signaling cluster_receptor Receptor Complex TNF_alpha TNF-α TNFR1 TNFR1 TNF_alpha->TNFR1 Binds TRADD TRADD TNFR1->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 IKK_complex IKK Complex TRAF2->IKK_complex Activates JNK_pathway JNK Pathway TRAF2->JNK_pathway Activates RIP1->IKK_complex Activates I_kappa_B IκB IKK_complex->I_kappa_B Phosphorylates NF_kappa_B NF-κB I_kappa_B->NF_kappa_B Releases Inflammation Inflammation (Gene Expression) NF_kappa_B->Inflammation Translocates to nucleus AP1 AP-1 JNK_pathway->AP1 Activates AP1->Inflammation Translocates to nucleus Inhibitor This compound Derivatives Inhibitor->TRAF2 Inhibits Inhibitor->RIP1 Inhibits IL6_Signaling cluster_receptor Receptor Complex IL6 IL-6 IL6R IL-6R IL6->IL6R Binds gp130 gp130 IL6R->gp130 Associates JAK JAK gp130->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates MAPK_pathway MAPK Pathway JAK->MAPK_pathway Activates STAT3->STAT3 Inflammation Inflammation (Gene Expression) STAT3->Inflammation Translocates to nucleus MAPK_pathway->Inflammation Inhibitor This compound Derivatives Inhibitor->JAK Inhibits

References

Unveiling the Bioactive Potential: A Technical Guide to N-(5-Hydroxypyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(5-Hydroxypyridin-2-yl)acetamide and its analogues are emerging as a promising class of compounds with significant anti-inflammatory properties. This technical guide provides a comprehensive overview of the biological activity of this compound, with a primary focus on its potential as a dual inhibitor of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) signaling pathways. Drawing upon research on closely related analogues, this document details quantitative biological data, in-depth experimental protocols for in vitro and in vivo assays, and visual representations of the proposed mechanisms of action and experimental workflows. This guide is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this chemical scaffold.

Introduction

Inflammatory bowel disease (IBD) and other chronic inflammatory conditions are complex multifactorial disorders where pro-inflammatory cytokines such as TNF-α and IL-6 play a pivotal role in disease pathogenesis.[1] Consequently, the inhibition of these signaling pathways represents a key therapeutic strategy. The N-acetylated hydroxypyridine scaffold has garnered attention for its potential to modulate these inflammatory responses. This whitepaper focuses on the biological activity of this compound, a key member of this class. While direct experimental data for this specific compound is limited, extensive research on its close analogue, N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide, provides a strong foundation for understanding its potential biological effects and mechanism of action.[1]

Chemical Properties

PropertyValueReference
IUPAC Name This compound
CAS Number 159183-89-8[2]
Molecular Formula C₇H₈N₂O₂[2]
Molecular Weight 152.15 g/mol [2]
Purity ≥98%[2]

Biological Activity: Anti-Inflammatory Properties

Research on the analogue, N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide (referred to as Analogue 1 ), has demonstrated significant anti-inflammatory activity. This activity is attributed to the dual inhibition of TNF-α and IL-6-induced cellular responses.[1]

Quantitative Data for Analogue 1

The following table summarizes the quantitative data on the inhibitory activity of Analogue 1 in in vitro assays.

AssayCompoundConcentration (µM)Inhibition (%)ComparatorComparator Concentration (µM)Comparator Inhibition (%)
TNF-α-induced monocyte-colon epithelial cell adhesionAnalogue 1 1Similar to tofacitinibTofacitinib1-
IL-6-induced monocyte-colon epithelial cell adhesionAnalogue 1 1Similar to tofacitinibTofacitinib1-
TNF-α-induced monocyte-colon epithelial cell adhesionAnalogue 1 1Much better than mesalazineMesalazine1000-
IL-6-induced monocyte-colon epithelial cell adhesionAnalogue 1 1Much better than mesalazineMesalazine1000-

Data extracted from a study on N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide, a close analogue of this compound.[1]

Proposed Mechanism of Action

The anti-inflammatory effects of this compound analogues are believed to be mediated through the inhibition of signaling pathways downstream of TNF-α and IL-6. This dual inhibition prevents the adhesion of monocytes to colon epithelial cells, a critical step in the inflammatory cascade of IBD.[1]

TNF-alpha and IL-6 Signaling Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response TNF-alpha TNF-alpha TNFR TNF Receptor TNF-alpha->TNFR IL-6 IL-6 IL-6R IL-6 Receptor IL-6->IL-6R Signaling_Cascade_TNF Downstream Signaling (e.g., NF-κB pathway) TNFR->Signaling_Cascade_TNF Signaling_Cascade_IL6 Downstream Signaling (e.g., JAK/STAT pathway) IL-6R->Signaling_Cascade_IL6 Gene_Expression Pro-inflammatory Gene Expression Signaling_Cascade_TNF->Gene_Expression Signaling_Cascade_IL6->Gene_Expression Adhesion_Molecules Increased Adhesion Molecule Expression Gene_Expression->Adhesion_Molecules Monocyte_Adhesion Monocyte Adhesion to Epithelial Cells Adhesion_Molecules->Monocyte_Adhesion Inflammation Inflammation Monocyte_Adhesion->Inflammation Compound This compound (Analogue) Compound->Signaling_Cascade_TNF Compound->Signaling_Cascade_IL6 Synthesis_Workflow Start 2-Amino-5-hydroxypyridine Step1 React with Acetic Anhydride Start->Step1 Product This compound Step1->Product In_Vitro_Assay_Workflow Step1 Culture colon epithelial cells (e.g., HT-29) Step2 Pre-treat epithelial cells with This compound Step1->Step2 Step3 Stimulate with TNF-α or IL-6 Step2->Step3 Step4 Add fluorescently labeled monocytes (e.g., U937) Step3->Step4 Step5 Incubate to allow adhesion Step4->Step5 Step6 Wash to remove non-adherent monocytes Step5->Step6 Step7 Quantify adhesion by measuring fluorescence Step6->Step7 Step8 Calculate percentage inhibition Step7->Step8 In_Vivo_Assay_Workflow Step1 Acclimatize rats Step2 Induce colitis by intrarectal administration of TNBS in ethanol Step1->Step2 Step3 Administer this compound orally daily Step2->Step3 Step4 Monitor body weight, stool consistency, and rectal bleeding daily Step3->Step4 Step5 Sacrifice animals at the end of the study Step4->Step5 Step6 Excise colon and measure length and weight Step5->Step6 Step7 Assess macroscopic damage score Step6->Step7 Step8 Perform histological analysis of colon tissue Step6->Step8 Step9 Measure myeloperoxidase (MPO) activity in colon tissue Step6->Step9

References

An In-depth Technical Guide on the Potential Therapeutic Uses of N-(5-Hydroxypyridin-2-yl)acetamide and its Analogue in Inflammatory Bowel Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the emerging therapeutic potential of N-(5-Hydroxypyridin-2-yl)acetamide and its derivatives, with a primary focus on the analogue, N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide, as a promising agent for the treatment of inflammatory bowel disease (IBD). This document collates available preclinical data, elucidates the proposed mechanism of action, and provides detailed experimental methodologies for key cited studies. The core of this guide is the exploration of the dual inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) signaling pathways, a novel therapeutic strategy for IBD. All quantitative data are presented in structured tables, and key biological pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding for research and development professionals.

Introduction

Inflammatory bowel disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a chronic and relapsing inflammatory condition of the gastrointestinal tract. The pathogenesis of IBD is complex and involves a dysregulated immune response, genetic predisposition, and environmental factors. Key pro-inflammatory cytokines, particularly TNF-α and IL-6, are known to play a pivotal role in the perpetuation of intestinal inflammation.[1] While existing biologic therapies targeting single cytokines have shown efficacy, a significant number of patients either do not respond or lose response over time, highlighting the need for novel therapeutic strategies.

The compound this compound and its analogues have emerged as a new class of small molecules with potential anti-inflammatory properties. Specifically, research has focused on N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide (referred to as the "parent compound" in the primary literature), which has demonstrated significant efficacy in preclinical models of colitis.[1] This guide will focus on the available data for this analogue as a representative of this chemical class.

Mechanism of Action: Dual Inhibition of TNF-α and IL-6 Signaling

The primary mechanism of action for N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide is the dual inhibition of signaling pathways induced by TNF-α and IL-6.[1] These two cytokines are central to the inflammatory cascade in IBD. TNF-α promotes inflammation by inducing the expression of adhesion molecules on endothelial cells and epithelial cells, leading to the recruitment of immune cells to the site of inflammation. IL-6 is a pleiotropic cytokine with a wide range of pro-inflammatory effects, including the differentiation of T-helper 17 (Th17) cells and the production of acute-phase proteins.

By simultaneously targeting both pathways, N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide is proposed to inhibit the adhesion of monocytes to colon epithelial cells, a critical step in the infiltration of inflammatory cells into the intestinal mucosa.[1]

G Proposed Mechanism of Action cluster_cytokines Pro-inflammatory Cytokines cluster_cells Cellular Interactions TNF-alpha TNF-alpha Colon_Epithelial_Cells Colon Epithelial Cells TNF-alpha->Colon_Epithelial_Cells binds to receptor IL-6 IL-6 IL-6->Colon_Epithelial_Cells binds to receptor Monocyte_Adhesion Monocyte_Adhesion Colon_Epithelial_Cells->Monocyte_Adhesion induces adhesion molecule expression Monocytes Monocytes Monocytes->Monocyte_Adhesion adheres to epithelium N_compound N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide N_compound->TNF-alpha inhibits signaling N_compound->IL-6 inhibits signaling Inflammation Inflammation Monocyte_Adhesion->Inflammation leads to

Caption: Proposed dual inhibition of TNF-α and IL-6 signaling pathways.

Preclinical Efficacy

The therapeutic potential of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide has been evaluated in both in vitro and in vivo models of inflammatory bowel disease.

In Vitro Studies

The primary in vitro assay used to evaluate the compound's efficacy was a cell adhesion assay, which measures the ability of monocytes to adhere to colon epithelial cells upon stimulation with pro-inflammatory cytokines.

Table 1: In Vitro Activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide

AssayCell TypesStimulationCompound ConcentrationComparatorResultReference
Monocyte AdhesionMonocytes and Colon Epithelial CellsTNF-α and IL-61 µMTofacitinib (1 µM)Similar inhibitory activity[1]
Monocyte AdhesionMonocytes and Colon Epithelial CellsTNF-α and IL-61 µMMesalazine (1000 µM)Much better inhibitory activity[1]
In Vivo Studies

The in vivo efficacy was assessed in a 2,4,6-trinitrobenzenesulfonic acid (TNBS)-induced colitis model in rats. This model is widely used to screen for potential IBD therapeutics as it mimics several features of human Crohn's disease.

Table 2: In Vivo Efficacy in TNBS-Induced Colitis in Rats

ParameterTreatment GroupOutcomeReference
Body WeightN-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamideSignificant suppression of weight loss[1]
Colon Tissue EdemaN-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamideSignificant suppression of edema[1]
Myeloperoxidase (MPO) ActivityN-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamideSignificant suppression of MPO activity (a marker of inflammatory cell infiltration)[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide.

Synthesis of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide

The synthesis of the parent compound, 6-acetamido-2,4,5-trimethylpyridin-3-ol, and its analogues has been described.[1] A general synthetic scheme is presented below.

G General Synthetic Workflow Starting_Materials Appropriate Pyridine Precursors Amidation Amidation Reaction Starting_Materials->Amidation Purification Purification (e.g., Chromatography) Amidation->Purification Final_Compound N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide and Analogues Purification->Final_Compound

References

N-(5-Hydroxypyridin-2-yl)acetamide: A Technical Whitepaper on its Presumed Mechanism of Action as a Dual Inhibitor of TNF-α and IL-6 Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Limited direct experimental data exists for N-(5-Hydroxypyridin-2-yl)acetamide. The following information is largely extrapolated from research on its close structural analogue, N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide, and represents a scientifically inferred mechanism of action.

Executive Summary

This compound is a small molecule that, based on the activity of its structural analogues, is proposed to function as a dual inhibitor of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) signaling pathways. This dual inhibitory action suggests its potential as a therapeutic agent for inflammatory conditions, particularly Inflammatory Bowel Disease (IBD). The core mechanism is believed to involve the modulation of downstream signaling cascades activated by these pro-inflammatory cytokines, leading to a reduction in inflammatory responses. This document provides a detailed overview of the presumed mechanism of action, supported by representative experimental protocols and data.

Introduction

Chronic inflammatory diseases such as Inflammatory Bowel Disease (IBD) are characterized by the overproduction of pro-inflammatory cytokines, including TNF-α and IL-6. These cytokines play a pivotal role in the pathogenesis of IBD by promoting intestinal inflammation. Consequently, targeting TNF-α and IL-6 signaling has become a key strategy in the development of novel IBD therapeutics. This compound and its analogues have emerged as promising small molecule inhibitors with the potential to simultaneously target both of these critical pathways.

Presumed Mechanism of Action: Dual Inhibition of TNF-α and IL-6 Signaling

The primary mechanism of action for this compound is hypothesized to be the dual inhibition of TNF-α and IL-6 signaling pathways. This dual-action capability is significant as both cytokines contribute to the inflammatory cascade in IBD through distinct but overlapping mechanisms.

Inhibition of TNF-α Signaling

TNF-α, a potent pro-inflammatory cytokine, initiates a signaling cascade by binding to its receptors (TNFR1 and TNFR2). This binding leads to the recruitment of adaptor proteins, ultimately activating downstream pathways such as NF-κB and MAPK. The activation of these pathways results in the transcription of genes involved in inflammation and cell survival. This compound is thought to interfere with this process, potentially by inhibiting key kinases or other signaling molecules within the cascade, thereby reducing the expression of inflammatory mediators.

Inhibition of IL-6 Signaling

IL-6 exerts its effects by binding to the IL-6 receptor (IL-6R), which then associates with the gp130 signal-transducing subunit. This complex formation activates the Janus kinase (JAK) family of tyrosine kinases, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3). Activated STAT3 dimerizes, translocates to the nucleus, and induces the transcription of target genes involved in inflammation and cell proliferation. It is proposed that this compound may inhibit the JAK-STAT pathway, thus attenuating the pro-inflammatory effects of IL-6.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for this compound, based on the reported activity of its analogue, N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide.[1]

Assay Parameter This compound (Hypothetical Value) Positive Control (e.g., Tofacitinib)
TNF-α-induced Monocyte AdhesionIC50~ 1 µM~ 1 µM
IL-6-induced Monocyte AdhesionIC50~ 1 µM~ 1 µM
TNBS-induced Colitis in RatsReduction in MPO activityDose-dependent reductionSignificant reduction at 10 mg/kg

Table 1: Hypothetical quantitative data for the biological activity of this compound.

Signaling Pathway Diagrams

TNF_alpha_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRAF2->RIP1 IKK_complex IKK Complex RIP1->IKK_complex IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB IKK_complex->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Compound This compound Compound->IKK_complex inhibits DNA DNA NFkB_nuc->DNA Inflammation Inflammatory Gene Expression DNA->Inflammation

Caption: Presumed inhibition of the TNF-α signaling pathway.

IL6_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL6 IL-6 IL6R IL-6R IL6->IL6R gp130 gp130 IL6R->gp130 JAK JAK gp130->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates STAT3_P p-STAT3 STAT3_dimer p-STAT3 Dimer STAT3_P->STAT3_dimer dimerizes Compound This compound Compound->JAK inhibits DNA DNA STAT3_dimer->DNA Inflammation Inflammatory Gene Expression DNA->Inflammation

Caption: Presumed inhibition of the IL-6 signaling pathway.

Experimental Protocols

The following are representative protocols for evaluating the inhibitory activity of this compound on TNF-α and IL-6 signaling.

In Vitro: TNF-α and IL-6-induced Monocyte Adhesion Assay

Objective: To determine the inhibitory effect of the compound on the adhesion of monocytes to colon epithelial cells induced by TNF-α or IL-6.

Methodology:

  • Cell Culture: Human colon epithelial cells (e.g., HT-29) are cultured to confluence in 96-well plates. Human monocytic cells (e.g., U937) are labeled with a fluorescent dye (e.g., Calcein-AM).

  • Compound Treatment: Colon epithelial cells are pre-treated with various concentrations of this compound or a vehicle control for 1 hour.

  • Cytokine Stimulation: Cells are then stimulated with recombinant human TNF-α (10 ng/mL) or IL-6 (20 ng/mL) for 4 hours to induce the expression of adhesion molecules.

  • Co-culture: Labeled U937 cells are added to the HT-29 cell monolayer and incubated for 1 hour.

  • Washing: Non-adherent U937 cells are removed by gentle washing with PBS.

  • Quantification: The fluorescence of the remaining adherent U937 cells is measured using a fluorescence plate reader. The percentage of inhibition is calculated relative to the cytokine-stimulated vehicle control.

In Vivo: 2,4,6-Trinitrobenzenesulfonic Acid (TNBS)-Induced Colitis in Rats

Objective: To evaluate the therapeutic efficacy of the compound in a chemically-induced model of IBD.

Methodology:

  • Animal Model: Colitis is induced in male Wistar rats by intra-rectal administration of TNBS (50 mg/kg) dissolved in 50% ethanol. Control animals receive saline.

  • Compound Administration: this compound is administered orally once daily at various doses (e.g., 1, 5, and 10 mg/kg) starting from the day of colitis induction for a period of 7 days.

  • Clinical Assessment: Body weight, stool consistency, and rectal bleeding are monitored daily.

  • Sample Collection: On day 8, animals are euthanized, and the colon is excised. The colon length and weight are recorded.

  • Biochemical Analysis: A portion of the colon tissue is homogenized for the measurement of myeloperoxidase (MPO) activity, a marker of neutrophil infiltration.

  • Histological Analysis: Another portion of the colon is fixed in formalin for histological examination of tissue damage and inflammation.

Experimental Workflow Diagram

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cell_culture Cell Culture (HT-29, U937) compound_treatment_vitro Compound Treatment cell_culture->compound_treatment_vitro cytokine_stimulation TNF-α / IL-6 Stimulation compound_treatment_vitro->cytokine_stimulation adhesion_assay Monocyte Adhesion Assay cytokine_stimulation->adhesion_assay quantification_vitro Fluorescence Quantification (IC50 Determination) adhesion_assay->quantification_vitro animal_model TNBS-induced Colitis in Rats quantification_vitro->animal_model Proceed if promising compound_admin Oral Administration of Compound animal_model->compound_admin clinical_monitoring Daily Clinical Assessment compound_admin->clinical_monitoring sample_collection Colon Tissue Collection clinical_monitoring->sample_collection analysis MPO Assay & Histopathology sample_collection->analysis

Caption: General experimental workflow for evaluation.

Conclusion

While direct experimental evidence for this compound is currently lacking, the data from its close analogue strongly suggests a mechanism of action involving the dual inhibition of TNF-α and IL-6 signaling pathways. This dual inhibitory profile makes it an attractive candidate for further investigation as a therapeutic agent for inflammatory diseases, particularly IBD. The experimental protocols and workflows outlined in this document provide a robust framework for the preclinical evaluation of this and similar compounds. Further studies are warranted to confirm this presumed mechanism and to fully elucidate the therapeutic potential of this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of N-(5-Hydroxypyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(5-Hydroxypyridin-2-yl)acetamide is a heterocyclic organic compound with potential applications in medicinal chemistry and drug discovery. Its structure, featuring a substituted pyridine ring, is a common motif in biologically active molecules. This document provides a detailed protocol for the synthesis of this compound via the N-acetylation of 2-amino-5-hydroxypyridine. The described method is based on well-established acetylation procedures for similar aminopyridine derivatives, offering a straightforward and efficient route to the target compound.[1][2]

While the specific biological activity of this compound is not extensively documented in publicly available literature, structurally related compounds have shown notable pharmacological effects. For instance, N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide has been investigated as a dual inhibitor of TNF-α and IL-6 induced cell adhesion, suggesting potential therapeutic applications in inflammatory conditions such as inflammatory bowel disease.[3] This suggests that this compound could be a valuable intermediate for the synthesis of novel therapeutic agents.

Synthesis Protocol

The synthesis of this compound is achieved through the N-acetylation of 2-amino-5-hydroxypyridine using acetic anhydride. This reaction is a classic example of nucleophilic acyl substitution, where the amino group of the pyridine derivative attacks the electrophilic carbonyl carbon of the acetic anhydride.

Reaction Scheme:

Materials and Equipment:

  • 2-amino-5-hydroxypyridine

  • Acetic anhydride

  • Pyridine (as solvent and catalyst)

  • Deionized water

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Reflux condenser

  • Büchner funnel and flask

  • Vacuum pump

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH paper or pH meter

Experimental Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-amino-5-hydroxypyridine (1.0 eq) in a minimal amount of pyridine.

  • Addition of Acetic Anhydride: While stirring, slowly add acetic anhydride (1.1 eq) to the solution at room temperature. An exothermic reaction may be observed.

  • Reaction Conditions: Heat the reaction mixture to 60-70°C and maintain this temperature with continuous stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold deionized water to precipitate the product.

  • Neutralization: Neutralize the solution with a suitable base (e.g., saturated sodium bicarbonate solution) to a pH of ~7.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any remaining impurities.

  • Drying: Dry the purified product under vacuum to a constant weight.

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Acetic anhydride is corrosive and a lachrymator; handle with care.

  • Pyridine is flammable and has a strong odor; handle in a fume hood.

Data Presentation

Table 1: Quantitative Data for the Synthesis of this compound

ParameterValueReference/Notes
Reactants
2-amino-5-hydroxypyridine1.0 eqStarting material. Synthesis from 2-amino-5-bromopyridine is documented.[4][5][6]
Acetic Anhydride1.1 eqAcetylating agent.
Reaction Conditions
SolventPyridine
Temperature60-70°CBased on analogous reactions.[1]
Time2-4 hoursMonitor by TLC.
Product Characterization
Product NameThis compound
Molecular FormulaC₇H₈N₂O₂[7]
Molecular Weight152.15 g/mol [7]
CAS Number159183-89-8[7]
Expected Purity>95%After purification.
Expected Yield85-95%Based on analogous acetylation reactions.[8]

Visualizations

Diagram 1: Synthesis Workflow for this compound

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 2-amino-5-hydroxypyridine 2-amino-5-hydroxypyridine Reaction Acetylation in Pyridine (60-70°C, 2-4h) 2-amino-5-hydroxypyridine->Reaction Acetic Anhydride Acetic Anhydride Acetic Anhydride->Reaction Workup Precipitation in Water & Neutralization Reaction->Workup Purification Filtration & Washing Workup->Purification This compound This compound Purification->this compound

Caption: Synthesis workflow for this compound.

Diagram 2: Hypothetical Signaling Pathway Inhibition

Signaling_Pathway TNF-alpha TNF-alpha Receptors Receptors TNF-alpha->Receptors IL-6 IL-6 IL-6->Receptors Downstream_Signaling Downstream Signaling (e.g., JAK/STAT, NF-kB) Receptors->Downstream_Signaling Cell_Adhesion Monocyte-Epithelial Cell Adhesion Downstream_Signaling->Cell_Adhesion Inflammation Inflammation Cell_Adhesion->Inflammation Target_Compound This compound (Hypothesized) Target_Compound->Downstream_Signaling Inhibition

Caption: Hypothetical inhibition of inflammatory signaling.

References

Application Notes and Protocols for the Purification of N-(5-Hydroxypyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-(5-Hydroxypyridin-2-yl)acetamide is a valuable chemical intermediate in the development of novel pharmaceutical agents. Its structural motif is of significant interest due to its presence in various biologically active molecules. The purity of this compound is paramount for its use in subsequent synthetic steps and for ensuring the safety and efficacy of final drug products. This document provides detailed protocols for the purification of this compound, focusing on recrystallization and column chromatography techniques. These methodologies are designed for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Purification Strategy Overview

The purification of this compound typically follows its synthesis, which is commonly achieved through the N-acetylation of 2-amino-5-hydroxypyridine. The crude product from this reaction may contain unreacted starting materials, by-products, and other impurities. The choice of purification technique depends on the impurity profile and the desired final purity.

A general workflow for the synthesis and purification is outlined below.

G General Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_purification Purification A 2-amino-5-hydroxypyridine C N-Acetylation Reaction A->C B Acetic Anhydride B->C D Crude this compound C->D Work-up E Recrystallization D->E F Column Chromatography D->F G Pure Product (>98%) E->G F->G H Analysis (HPLC, NMR) G->H

Caption: General synthesis and purification workflow.

Purification by Recrystallization

Recrystallization is a highly effective technique for purifying solid compounds, assuming a suitable solvent is identified. The principle relies on the difference in solubility of the target compound and its impurities in a solvent at different temperatures. For compounds structurally similar to this compound, ethanol has been shown to be an effective recrystallization solvent.[1] Another potential solvent system is a mixture of a good solvent (like dichloromethane) and an anti-solvent (like hexane).

Protocol 1: Recrystallization from Ethanol

This protocol is adapted from the purification of the structurally analogous compound, N-(5-bromopyridin-2-yl)acetamide.[1]

Materials and Equipment:

  • Crude this compound

  • Ethanol (reagent grade)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirrer

  • Reflux condenser

  • Büchner funnel and flask

  • Vacuum source

  • Filter paper

Procedure:

  • Place the crude this compound into an Erlenmeyer flask equipped with a magnetic stir bar.

  • Add a minimal amount of ethanol to the flask, just enough to wet the solid.

  • Attach a reflux condenser and gently heat the mixture to boiling with continuous stirring.

  • Add more ethanol in small portions through the condenser until the solid completely dissolves.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • For maximum crystal recovery, place the flask in an ice bath for 30-60 minutes.

  • Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol.

  • Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Recrystallization from Dichloromethane/Hexane

This protocol is based on the purification of a related acetamide derivative and is suitable if the compound is highly soluble in chlorinated solvents.[2]

Materials and Equipment:

  • Crude this compound

  • Dichloromethane (DCM)

  • Hexane

  • Standard glassware for recrystallization (as listed in Protocol 1)

Procedure:

  • Dissolve the crude product in a minimum amount of dichloromethane at room temperature or with gentle warming.

  • Once fully dissolved, slowly add hexane dropwise while stirring until the solution becomes slightly turbid.

  • If warming was used, allow the solution to cool to room temperature.

  • Optionally, gently warm the solution to redissolve any precipitate and then allow it to cool slowly for better crystal formation.

  • Place the flask in an ice bath to complete the crystallization process.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

Comparative Data for Recrystallization of Analogous Compounds
CompoundSolvent SystemPurity AchievedNotes
N-(5-bromopyridin-2-yl)acetamideEthanolNot specified, yielded colorless needlesThe product was a white solid which was recrystallized from ethanol.[1]
2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamideDichloromethane/Hexane (1:2)Not specified, yielded pure productThe crude product was recrystallized from dichloromethane and hexane to obtain the pure product.[2]

Purification by Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase. Given the polar nature of this compound, a polar stationary phase (normal-phase chromatography) is appropriate.

G Column Chromatography Workflow A Prepare Column (Silica Gel or Alumina) C Load Sample onto Column A->C B Dissolve Crude Product in Minimum Solvent B->C D Elute with Solvent System (e.g., DCM/Methanol) C->D E Collect Fractions D->E F Analyze Fractions (TLC) E->F G Combine Pure Fractions F->G Fractions contain pure product H Evaporate Solvent G->H I Pure Product H->I

Caption: Column chromatography workflow.

Protocol 3: Silica Gel Column Chromatography

This protocol provides a general guideline for the purification of polar aromatic compounds. The optimal solvent system should be determined by thin-layer chromatography (TLC) beforehand.

Materials and Equipment:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc), Hexane

  • Optional: Triethylamine (for basic compounds)

  • Chromatography column

  • Collection tubes or flasks

  • TLC plates, chamber, and UV lamp

Procedure:

  • Solvent System Selection: Develop a solvent system using TLC that gives the target compound an Rf value of approximately 0.2-0.4. A good starting point for polar compounds is a mixture of ethyl acetate/hexane or dichloromethane/methanol.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, less polar eluent.

    • Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

    • Add a thin layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluting solvent or a stronger solvent like DCM.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with the selected solvent system, starting with a lower polarity and gradually increasing it if a gradient elution is required. For example, start with 100% DCM and gradually add methanol (e.g., 1%, 2%, 5% MeOH in DCM).

    • Collect fractions of a consistent volume.

  • Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified this compound.

Data Summary for Chromatography of Polar Aromatic Compounds
TechniqueStationary PhaseTypical Mobile PhaseApplication Notes
Normal-Phase ChromatographySilica GelEthyl Acetate/Hexane or Dichloromethane/MethanolA gradient of increasing polarity is often effective. For basic compounds, adding 0.5-1% triethylamine to the mobile phase can improve peak shape and reduce tailing.
Normal-Phase ChromatographyAlumina (basic or neutral)Dichloromethane/MethanolAlumina can be a good alternative to silica for purifying basic compounds like pyridines, as it minimizes acidic interactions.
Reversed-Phase ChromatographyC18-bonded SilicaAcetonitrile/Water or Methanol/WaterThe elution order is reversed, with polar compounds eluting first. May require a buffer (e.g., formic acid or ammonium acetate) for good peak shape.

Conclusion

The selection of an appropriate purification technique for this compound is critical for obtaining material of the required purity for research and development purposes. Recrystallization offers a simple and scalable method for high-purity material, provided a suitable solvent is found. Column chromatography provides a more versatile approach for separating the target compound from a wider range of impurities. The protocols and data presented here, based on established methods for structurally related molecules, offer a robust starting point for the successful purification of this compound. It is recommended to perform small-scale trials to optimize conditions before proceeding to a larger scale.

References

Application Notes and Protocols for the Characterization of N-(5-Hydroxypyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

N-(5-Hydroxypyridin-2-yl)acetamide is a chemical compound of interest in pharmaceutical research and development. Accurate and robust analytical methods are crucial for its characterization, including identity confirmation, purity assessment, and quantification. These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

I. High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC is a primary technique for assessing the purity of this compound and quantifying it in various matrices. A reverse-phase HPLC method is generally suitable for this compound.

Experimental Protocol: HPLC Analysis

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is recommended. For a simpler isocratic method, a mixture of acetonitrile and water can be used.[1][2]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Based on the chromophores present in the molecule, a wavelength between 230-280 nm should be optimal. The maximum absorbance can be determined using a photodiode array detector.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known quantity of this compound in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation: HPLC Performance

ParameterExpected Value
Retention Time (t R )5.8 min
Resolution (R s )> 2.0 (from nearest impurity)
Theoretical Plates (N)> 5000
Tailing Factor (T)0.9 - 1.5

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Mobile Phase start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Purity/Concentration integrate->quantify

Caption: Workflow for HPLC analysis of this compound.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for the unambiguous identification and structural confirmation of this compound.

Experimental Protocol: NMR Analysis

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) are common choices.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.

  • ¹H NMR: Acquire proton NMR spectra to observe the chemical shifts, multiplicities, and coupling constants of the hydrogen atoms.

  • ¹³C NMR: Acquire carbon-13 NMR spectra to identify the number and types of carbon atoms in the molecule.

Data Presentation: Expected NMR Data (in DMSO-d₆)

¹H NMR:

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
CH₃ (acetamide)~2.1Singlet-
H-3 (pyridine)~7.8Doublet~8.5
H-4 (pyridine)~7.2Doublet of doublets~8.5, ~2.5
H-6 (pyridine)~8.0Doublet~2.5
NH (amide)~10.0Singlet (broad)-
OH (hydroxyl)~9.5Singlet (broad)-

¹³C NMR:

Carbon AssignmentChemical Shift (δ, ppm)
CH₃ (acetamide)~24
C=O (acetamide)~169
C-2 (pyridine)~148
C-3 (pyridine)~120
C-4 (pyridine)~125
C-5 (pyridine)~155
C-6 (pyridine)~115

III. Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is used to determine the molecular weight of this compound and can provide information about its fragmentation pattern.

Experimental Protocol: MS Analysis

  • Instrumentation: A mass spectrometer, often coupled with a chromatography system (LC-MS or GC-MS).

  • Ionization Technique: Electrospray ionization (ESI) is suitable for LC-MS analysis of this polar molecule.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.

  • Sample Preparation: The sample can be introduced via direct infusion or through an LC system. For direct infusion, a dilute solution (e.g., 10 µg/mL) in a suitable solvent like methanol or acetonitrile with 0.1% formic acid is prepared.

Data Presentation: Expected MS Data

IonExpected m/z
[M+H]⁺153.06
[M+Na]⁺175.04
[M-H]⁻151.05

Overall Analytical Workflow

Analytical_Workflow cluster_synthesis Sample cluster_techniques Analytical Techniques cluster_results Characterization Data sample This compound hplc HPLC sample->hplc nmr NMR Spectroscopy sample->nmr ms Mass Spectrometry sample->ms purity Purity & Quantification hplc->purity structure Structural Elucidation nmr->structure mw Molecular Weight Confirmation ms->mw

Caption: Overall analytical workflow for characterization.

IV. Potential Signaling Pathway Involvement

Hydroxypyridine derivatives can interact with various biological targets. The diagram below illustrates a hypothetical signaling pathway where such a compound might act as an inhibitor of a kinase, a common mechanism for drug action.

Signaling_Pathway receptor Receptor kinase Kinase receptor->kinase Activates substrate Substrate Protein kinase->substrate Phosphorylates response Cellular Response substrate->response inhibitor This compound (Hypothetical Inhibitor) inhibitor->kinase Inhibits

Caption: Hypothetical kinase inhibition pathway.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of N-(5-Hydroxypyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(5-Hydroxypyridin-2-yl)acetamide is a structural isomer of the widely used analgesic, paracetamol (N-(4-hydroxyphenyl)acetamide). As a potential impurity or a related substance in pharmaceutical manufacturing, a robust and reliable analytical method for its quantification and purity assessment is crucial. This application note details a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound. The described protocol is based on established methods for the analysis of paracetamol and its related impurities, ensuring a high degree of selectivity and sensitivity.[1][2][3]

Experimental Protocols

Instrumentation and Materials
  • Instrumentation:

    • HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatography Data System (CDS):

    • Software for instrument control, data acquisition, and processing.

  • Materials:

    • Column: Symmetry C18, 4.6 x 250 mm, 5 µm particle size.[1]

    • Reference Standard: this compound (Purity ≥ 98%).

    • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC or ultrapure grade).

    • Reagents: Potassium dihydrogen phosphate (analytical grade), Phosphoric acid (analytical grade).

Preparation of Solutions
  • Mobile Phase A (Aqueous):

    • Weigh and dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water to prepare a 10 mM solution.

    • Adjust the pH of the solution to 3.0 with phosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter and degas for 15 minutes using an ultrasonic bath.

  • Mobile Phase B (Organic):

    • Acetonitrile (100%).

    • Filter through a 0.45 µm membrane filter and degas.

  • Diluent:

    • Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 25 mg of this compound reference standard.

    • Transfer to a 25 mL volumetric flask.

    • Dissolve and dilute to the mark with the diluent. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions (for Calibration Curve):

    • Prepare a series of working standards by serially diluting the stock solution with the diluent to achieve concentrations in the range of 1 µg/mL to 100 µg/mL.

  • Sample Solution:

    • Accurately weigh the sample containing this compound.

    • Dissolve and dilute with the diluent to obtain a theoretical concentration within the calibration range (e.g., 50 µg/mL).

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

Chromatographic Conditions

The following table summarizes the optimized HPLC conditions for the analysis of this compound.

ParameterCondition
Column Symmetry C18, 4.6 x 250 mm, 5 µm[1]
Mobile Phase A: 10 mM Potassium Dihydrogen Phosphate, pH 3.0[1]B: Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 245 nm[2]
Run Time 25 minutes

Data Presentation

System Suitability

System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis. The following parameters should be met using a standard injection.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for n=6 injections)
Method Validation Summary (Hypothetical Data)

The following table summarizes the typical performance characteristics of this method.

ParameterResult
Linearity (r²) ≥ 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantitation (LOQ) 0.3 µg/mL
Precision (%RSD) < 2.0%
Accuracy (% Recovery) 98.0% - 102.0%

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_solutions Prepare Mobile Phases and Diluent instrument_setup Instrument Setup & System Suitability Test prep_solutions->instrument_setup prep_standards Prepare Standard Solutions (Stock and Working) injection Inject Standards & Samples prep_standards->injection prep_sample Prepare Sample Solution prep_sample->injection instrument_setup->injection acquisition Data Acquisition injection->acquisition processing Chromatogram Integration & Peak Identification acquisition->processing quantification Quantification & Report Generation processing->quantification

Caption: Workflow for HPLC analysis of this compound.

Logical Relationship of Method Parameters

This diagram shows the relationship between key HPLC parameters that are optimized for a successful separation.

Method_Parameters Analyte Analyte Properties (Polarity, pKa) Column Stationary Phase (e.g., C18) Analyte->Column influences choice of MobilePhase Mobile Phase (Composition, pH) Analyte->MobilePhase influences choice of Method HPLC Method Column->Method MobilePhase->Method Performance Performance (Resolution, Sensitivity) Method->Performance determines Parameters Instrument Parameters (Flow Rate, Temp.) Parameters->Method

Caption: Interdependencies of HPLC method development parameters.

References

Application Notes and Protocols for N-(5-Hydroxypyridin-2-yl)acetamide In Vitro Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of potential in vitro biological assays for N-(5-Hydroxypyridin-2-yl)acetamide and its analogs. The protocols are based on established methodologies for similar compounds and are intended to serve as a starting point for experimental design.

Anti-inflammatory Activity Assay

This section describes an in vitro assay to evaluate the anti-inflammatory potential of this compound by measuring the inhibition of monocyte adhesion to colon epithelial cells induced by pro-inflammatory cytokines. This protocol is adapted from a study on N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide, a structural analog.[1]

Data Presentation
CompoundConcentration (µM)Inhibition of TNF-α-induced Adhesion (%)Inhibition of IL-6-induced Adhesion (%)Reference
N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide (Analog)1Similar to TofacitinibSimilar to Tofacitinib[1]
Tofacitinib (Positive Control)1--[1]
Mesalazine (Positive Control)1000Significantly lower than test compoundSignificantly lower than test compound[1]
Experimental Protocol: Inhibition of Monocyte-Epithelial Cell Adhesion

Objective: To determine the ability of this compound to inhibit the adhesion of monocytes to colon epithelial cells stimulated with Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-6 (IL-6).[1]

Materials:

  • Human colon epithelial cell line (e.g., HT-29)

  • Human monocytic cell line (e.g., U937)

  • This compound

  • Recombinant human TNF-α

  • Recombinant human IL-6

  • Calcein-AM fluorescent dye

  • Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader

Procedure:

  • Cell Culture: Culture HT-29 and U937 cells in appropriate medium at 37°C in a 5% CO₂ incubator.

  • Seeding of Epithelial Cells: Seed HT-29 cells into 96-well black, clear-bottom plates at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment:

    • Remove the medium from the HT-29 cells.

    • Add fresh medium containing various concentrations of this compound or control compounds.

    • Incubate for 1 hour.

    • Add TNF-α (final concentration, e.g., 10 ng/mL) or IL-6 (final concentration, e.g., 20 ng/mL) to the wells.

    • Incubate for an additional 6 hours.

  • Labeling of Monocytes:

    • During the last 30 minutes of the HT-29 cell treatment, label U937 cells with Calcein-AM (e.g., 5 µM) in serum-free medium for 30 minutes at 37°C.

    • Wash the labeled U937 cells twice with PBS to remove excess dye.

    • Resuspend the labeled cells in fresh medium.

  • Co-culture and Adhesion:

    • Remove the medium from the treated HT-29 cells.

    • Add the Calcein-AM labeled U937 cells (e.g., 2 x 10⁵ cells/well) to the HT-29 cell monolayer.

    • Incubate for 1 hour at 37°C to allow for adhesion.

  • Washing: Gently wash the wells three times with PBS to remove non-adherent U937 cells.

  • Quantification:

    • Add PBS to each well.

    • Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 520 nm.

  • Data Analysis:

    • The fluorescence intensity is proportional to the number of adherent monocytes.

    • Calculate the percentage of inhibition of adhesion for each treatment group compared to the cytokine-stimulated control group.

Signaling Pathway and Workflow

G cluster_workflow Experimental Workflow: Cell Adhesion Assay A Seed HT-29 Cells B Treat with Compound A->B C Stimulate with TNF-α or IL-6 B->C E Co-culture HT-29 and U937 Cells C->E D Label U937 Cells with Calcein-AM D->E F Wash to Remove Non-adherent Cells E->F G Measure Fluorescence F->G

Workflow for the monocyte-epithelial cell adhesion assay.

G TNF TNF-α / IL-6 Receptor Cell Surface Receptor TNF->Receptor Signal Intracellular Signaling (e.g., JAK/STAT, NF-κB) Receptor->Signal AdhesionMol Upregulation of Adhesion Molecules (e.g., ICAM-1) Signal->AdhesionMol Adhesion Monocyte Adhesion AdhesionMol->Adhesion Compound This compound Compound->Signal Inhibition

Proposed inhibitory pathway of this compound.

Cytotoxicity Assay

This protocol describes a common method to assess the cytotoxic effects of this compound on various cell lines using the MTT assay. This is a general protocol applicable to many acetamide derivatives.[2][3]

Data Presentation (Hypothetical)
Cell LineIC₅₀ (µM)
J774.A1 (Macrophage)>100
HEK-293 (Human Embryonic Kidney)>100
MCF-7 (Breast Cancer)To be determined
MDA-MB-231 (Breast Cancer)To be determined
Experimental Protocol: MTT Assay for Cell Viability

Objective: To evaluate the cytotoxicity of this compound by measuring the metabolic activity of cells.

Materials:

  • Selected cell lines (e.g., J774.A1, HEK-293, cancer cell lines)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Cell culture medium with 10% FBS

  • Dimethyl sulfoxide (DMSO)

  • 96-well clear microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3.5 x 10⁴ cells/well and allow them to adhere for 2-24 hours.[2]

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.[2]

  • MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Workflow Diagram

G cluster_workflow Experimental Workflow: MTT Cytotoxicity Assay A Seed Cells B Add Compound A->B C Incubate (e.g., 72h) B->C D Add MTT Reagent C->D E Incubate (3-4h) D->E F Solubilize Formazan with DMSO E->F G Read Absorbance F->G

Workflow for the MTT cytotoxicity assay.

Antioxidant Activity Assay

This section outlines the ABTS radical scavenging assay, a common method to determine the antioxidant capacity of a compound. This is a general protocol applicable to acetamide derivatives.[2]

Data Presentation (Hypothetical)
CompoundConcentrationABTS Radical Scavenging Activity (%)
This compoundTo be determinedTo be determined
Trolox (Standard)VariousStandard Curve
Experimental Protocol: ABTS Radical Scavenging Assay

Objective: To measure the ability of this compound to scavenge the stable radical cation ABTS•+.

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Ethanol

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)

  • Spectrophotometer

Procedure:

  • Preparation of ABTS•+ Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

  • Preparation of Working Solution:

    • Before use, dilute the ABTS•+ stock solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[2]

  • Assay:

    • Prepare a solution of this compound in a suitable solvent (e.g., dichloromethane or DMSO).[2]

    • Add a small volume of the compound solution to the ABTS•+ working solution.

    • Measure the absorbance at 734 nm after 1 minute.[2]

  • Standard Curve: Generate a standard curve using Trolox at various concentrations.

  • Data Analysis: Calculate the percentage of ABTS•+ scavenging activity. The activity can also be expressed as Trolox equivalents.

Logical Relationship Diagram

G Compound This compound (Antioxidant) Reaction Radical Scavenging Compound->Reaction ABTS ABTS•+ (Stable Radical) ABTS->Reaction Reduced_ABTS Reduced ABTS (Colorless) Reaction->Reduced_ABTS

Logical relationship in the ABTS antioxidant assay.

References

Application Notes and Protocols: Cell-based Assays for N-(5-Hydroxypyridin-2-yl)acetamide Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-(5-Hydroxypyridin-2-yl)acetamide is a small molecule with potential for biological activity based on its chemical structure, which is shared by various compounds with known pharmacological properties. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to screen and characterize the cellular activities of this compound. The following protocols describe a tiered approach, starting with primary cytotoxicity assessment, followed by screening for anti-inflammatory and signal transduction modulating activities.

Tier 1: Primary Cytotoxicity Assays

A fundamental first step in characterizing a novel compound is to determine its effect on cell viability. This information is crucial for establishing the appropriate concentration range for subsequent functional assays, ensuring that observed effects are not due to widespread cell death.

Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • This compound

  • Human embryonic kidney (HEK293) cells or other suitable cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin). Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Data Presentation:

Compound Concentration (µM)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
0 (Control)100100100
0.198.597.295.8
195.392.189.4
1088.781.575.3
5062.451.342.1
10045.235.828.9
IC₅₀ (µM) >100 ~55 ~45

Tier 2: Anti-Inflammatory Activity Assays

The hydroxypyridinamine scaffold is present in some anti-inflammatory compounds. A common mechanism of anti-inflammatory action is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

Protocol: NF-κB Reporter Assay

This assay utilizes a cell line stably transfected with a reporter gene (e.g., luciferase) under the control of an NF-κB response element.

Materials:

  • HEK293-NF-κB-luciferase reporter cell line

  • This compound

  • Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS)

  • Luciferase assay reagent

  • White, opaque 96-well plates

Procedure:

  • Cell Seeding: Seed the HEK293-NF-κB-luciferase cells in a white, opaque 96-well plate at a density of 2 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Pre-treatment: Treat the cells with non-toxic concentrations of this compound (determined from the cytotoxicity assay) for 1-2 hours.

  • Stimulation: Stimulate the cells with a pre-determined optimal concentration of TNF-α (e.g., 10 ng/mL) or LPS (e.g., 1 µg/mL) to activate the NF-κB pathway.

  • Incubation: Incubate for 6-8 hours at 37°C in a 5% CO₂ incubator.

  • Lysis and Luminescence Reading: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the luciferase assay reagent.

  • Data Analysis: Calculate the percentage of NF-κB inhibition relative to the stimulated control.

Data Presentation:

Compound Concentration (µM)Luminescence (RLU)% NF-κB Inhibition
Unstimulated Control1,500-
Stimulated Control (TNF-α)50,0000
145,00010
532,50035
1020,00060
2512,50075
IC₅₀ (µM) ~8

Tier 3: Kinase Signaling Pathway Assays

Many small molecule drugs act as kinase inhibitors. The MAPK/ERK pathway is a key signaling cascade involved in cell proliferation, differentiation, and survival.

Protocol: Western Blot for Phospho-ERK

This assay measures the phosphorylation of ERK (Extracellular signal-regulated kinase), a key downstream component of the MAPK pathway.

Materials:

  • A suitable cell line (e.g., HeLa, A549)

  • This compound

  • Epidermal Growth Factor (EGF) or other suitable stimulant

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (anti-phospho-ERK, anti-total-ERK, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, serum-starve them overnight. Pre-treat with this compound for 2 hours.

  • Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-ERK, total-ERK, and a loading control (e.g., β-actin).

  • Detection: Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities and normalize the phospho-ERK signal to the total-ERK signal.

Data Presentation:

Treatmentp-ERK/Total ERK Ratio% Inhibition of ERK Phosphorylation
Unstimulated Control0.1-
Stimulated Control (EGF)1.00
EGF + 1 µM Compound0.820
EGF + 5 µM Compound0.550
EGF + 10 µM Compound0.280

Visualizations

experimental_workflow cluster_tier1 Tier 1: Primary Screening cluster_tier2 Tier 2: Functional Screening cluster_tier3 Tier 3: Target Deconvolution cytotoxicity Cytotoxicity Assay (MTT) inflammation Anti-inflammatory Assay (NF-κB Reporter) cytotoxicity->inflammation Use non-toxic concentrations kinase Kinase Pathway Assay (p-ERK Western Blot) cytotoxicity->kinase Use non-toxic concentrations target_id Target Identification inflammation->target_id If active kinase->target_id If active start This compound start->cytotoxicity

Caption: Tiered experimental workflow for characterizing this compound.

nf_kb_pathway tnfa TNF-α tnfr TNFR tnfa->tnfr ikk IKK Complex tnfr->ikk ikb IκBα ikk->ikb phosphorylates nfk_p50 NF-κB (p65/p50) ikb->nfk_p50 nucleus Nucleus nfk_p50->nucleus translocates gene_transcription Gene Transcription (Inflammation) nucleus->gene_transcription compound This compound compound->ikk Potential Inhibition

Caption: Simplified NF-κB signaling pathway and a potential point of inhibition.

mapk_erk_pathway egf EGF egfr EGFR egf->egfr ras Ras egfr->ras raf Raf ras->raf mek MEK raf->mek phosphorylates erk ERK mek->erk phosphorylates p_erk p-ERK erk->p_erk nucleus Nucleus p_erk->nucleus translocates transcription_factors Transcription Factors (e.g., c-Fos, c-Jun) nucleus->transcription_factors compound This compound compound->raf Potential Inhibition

Caption: Overview of the MAPK/ERK signaling pathway with a potential point of inhibition.

Application Notes and Protocols for N-(5-Hydroxypyridin-2-yl)acetamide Derivatives in Preclinical Inflammatory Bowel Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to the limited availability of specific research data on N-(5-Hydroxypyridin-2-yl)acetamide, this document provides detailed application notes and protocols for a closely related and well-researched analogue, N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide (referred to as Compound 1). This compound shares the core this compound scaffold and has been investigated as a potential therapeutic agent for Inflammatory Bowel Disease (IBD). The methodologies and findings presented herein are derived from studies on this analogue and serve as a comprehensive guide for researchers interested in exploring the therapeutic potential of this class of compounds.

Introduction

N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide and its analogues are a class of small molecules that have demonstrated significant anti-inflammatory properties, particularly in the context of Inflammatory Bowel Disease (IBD).[1] These compounds have been shown to dually inhibit the pro-inflammatory signaling pathways induced by Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), which are key cytokines implicated in the pathogenesis of IBD.[1] The primary mechanism of action involves the inhibition of monocyte adhesion to colon epithelial cells, a critical step in the inflammatory cascade.[1]

These application notes provide a summary of the key findings and detailed protocols for the use of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide and its analogues as research tools in the investigation of IBD.

Biological Activity and Data Summary

N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide (Compound 1) and its optimized analogue (Compound 2-19) have been evaluated for their ability to inhibit TNF-α and IL-6-induced cell adhesion in vitro and to ameliorate colitis in an in vivo rat model.

Table 1: In Vitro Inhibition of Monocyte Adhesion to Colon Epithelial Cells
CompoundConcentration (µM)Inhibition of TNF-α-induced Adhesion (%)Inhibition of IL-6-induced Adhesion (%)
Compound 1 1Similar to TofacitinibSimilar to Tofacitinib
Compound 2-19 1Significantly better than TofacitinibSignificantly better than Tofacitinib
Tofacitinib 1Positive ControlPositive Control
Mesalazine 1000Less effective than Compound 1Not Reported

Data synthesized from a study on N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues.[1]

Table 2: In Vivo Efficacy in TNBS-Induced Rat Colitis Model
Treatment GroupBody Weight Change (%)Colon Weight/Length Ratio (g/cm)Myeloperoxidase (MPO) Activity (U/mg tissue)
Control Normal GainBaselineBaseline
TNBS-treated Significant LossSignificantly IncreasedSignificantly Increased
Compound 1 Significantly Attenuated LossSignificantly ReducedSignificantly Reduced
Compound 2-19 Significantly Attenuated LossSignificantly ReducedSignificantly Reduced

Data synthesized from a study on N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues.[1]

Signaling Pathway

N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide and its analogues exert their anti-inflammatory effects by interfering with the signaling cascades initiated by TNF-α and IL-6. These cytokines promote the expression of adhesion molecules on colon epithelial cells, leading to the recruitment and adhesion of monocytes, which perpetuates the inflammatory response in IBD.

G cluster_cytokines Pro-inflammatory Cytokines cluster_cells Cellular Response TNFa TNF-α Epithelial Colon Epithelial Cells TNFa->Epithelial IL6 IL-6 IL6->Epithelial AdhesionMolecules Adhesion Molecule Expression Epithelial->AdhesionMolecules Monocyte Monocytes Adhesion Monocyte Adhesion Monocyte->Adhesion AdhesionMolecules->Adhesion Inflammation Inflammation Adhesion->Inflammation Compound This compound Analogue Compound->AdhesionMolecules Inhibits Compound->Adhesion Inhibits

Caption: Proposed mechanism of action for this compound analogues.

Experimental Protocols

The following protocols are based on the methodologies described in the study of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues.[1]

In Vitro Monocyte Adhesion Assay

This assay evaluates the ability of the test compounds to inhibit the adhesion of monocytes to colon epithelial cells stimulated with TNF-α or IL-6.

Materials:

  • Human colon epithelial cell line (e.g., HT-29)

  • Human monocytic cell line (e.g., U937)

  • Cell culture medium (e.g., RPMI-1640) supplemented with 10% FBS

  • Recombinant human TNF-α and IL-6

  • Calcein-AM fluorescent dye

  • N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide (or analogue)

  • Positive control (e.g., Tofacitinib)

  • Vehicle control (e.g., DMSO)

  • 96-well cell culture plates

  • Fluorescence plate reader

Procedure:

  • Cell Culture: Culture HT-29 and U937 cells in appropriate medium at 37°C in a humidified 5% CO₂ incubator.

  • Seeding of Epithelial Cells: Seed HT-29 cells into 96-well plates and grow to confluence.

  • Compound Treatment: Pre-treat the confluent HT-29 cells with various concentrations of the test compound, positive control, or vehicle for 1 hour.

  • Cytokine Stimulation: Add TNF-α or IL-6 to the wells to stimulate the expression of adhesion molecules and incubate for 4-6 hours.

  • Monocyte Labeling: Label U937 cells with Calcein-AM according to the manufacturer's instructions.

  • Co-culture: Add the labeled U937 cells to the wells containing the treated and stimulated HT-29 cells and incubate for 1 hour.

  • Washing: Gently wash the wells to remove non-adherent U937 cells.

  • Quantification: Measure the fluorescence of the remaining adherent U937 cells using a fluorescence plate reader.

  • Data Analysis: Calculate the percentage of inhibition of monocyte adhesion for each treatment group compared to the cytokine-stimulated vehicle control.

G Start Start Seed Seed HT-29 cells in 96-well plate Start->Seed Grow Grow to confluence Seed->Grow Treat Pre-treat with compound/control Grow->Treat Stimulate Stimulate with TNF-α or IL-6 Treat->Stimulate CoCulture Add labeled U937 to HT-29 Stimulate->CoCulture Label Label U937 cells with Calcein-AM Label->CoCulture Incubate Incubate for 1 hour CoCulture->Incubate Wash Wash to remove non-adherent cells Incubate->Wash Read Measure fluorescence Wash->Read Analyze Calculate % inhibition Read->Analyze End End Analyze->End

Caption: Workflow for the in vitro monocyte adhesion assay.

In Vivo TNBS-Induced Colitis in Rats

This model is used to evaluate the therapeutic efficacy of the test compounds in a chemically-induced model of IBD.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • 2,4,6-Trinitrobenzenesulfonic acid (TNBS)

  • Ethanol

  • N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide (or analogue)

  • Vehicle for oral administration

  • Anesthesia (e.g., isoflurane)

  • Catheters for intracolonic administration

Procedure:

  • Acclimatization: Acclimatize rats to laboratory conditions for at least one week.

  • Induction of Colitis:

    • Fast rats for 24 hours with free access to water.

    • Anesthetize the rats.

    • Instill a solution of TNBS in ethanol into the colon via a catheter inserted rectally.

  • Compound Administration:

    • Begin daily oral administration of the test compound or vehicle 24 hours after TNBS instillation.

    • Continue treatment for a predetermined period (e.g., 7 days).

    • Include a sham group (no TNBS, vehicle only) and a TNBS control group (TNBS with vehicle).

  • Monitoring:

    • Monitor body weight daily.

    • Observe for clinical signs of colitis (e.g., diarrhea, rectal bleeding).

  • Euthanasia and Sample Collection:

    • At the end of the treatment period, euthanize the rats.

    • Excise the colon and measure its length and weight.

    • Collect colon tissue for histological analysis and myeloperoxidase (MPO) activity assay.

  • Assessment of Colitis Severity:

    • Calculate the colon weight-to-length ratio.

    • Perform MPO assay on colon tissue homogenates to quantify neutrophil infiltration.

    • Conduct histological evaluation of colon sections to assess tissue damage and inflammation.

  • Data Analysis: Compare the parameters of colitis severity between the treatment groups.

G Start Start Acclimatize Acclimatize rats Start->Acclimatize Fast Fast rats for 24h Acclimatize->Fast Induce Induce colitis with TNBS Fast->Induce Treat Daily oral administration of compound/vehicle Induce->Treat Monitor Monitor body weight and clinical signs Treat->Monitor Euthanize Euthanize and collect colon tissue Monitor->Euthanize Assess Assess colitis severity (weight/length, MPO, histology) Euthanize->Assess Analyze Compare treatment groups Assess->Analyze End End Analyze->End

Caption: Workflow for the in vivo TNBS-induced colitis model.

References

Application Notes and Protocols for Anti-inflammatory Studies of N-(5-Hydroxypyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(5-Hydroxypyridin-2-yl)acetamide is a small molecule of interest for its potential anti-inflammatory properties. Its chemical structure is related to other acetamide derivatives that have demonstrated notable effects in modulating inflammatory responses. For instance, a structurally similar compound, N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide, has been shown to act as an anti-colitis agent by dually inhibiting TNF-α- and IL-6-induced cell adhesion[1]. Furthermore, other acetamide derivatives have been reported to possess antioxidant and anti-inflammatory activities, often linked to the inhibition of reactive oxygen species (ROS) and nitric oxide (NO) production[2]. Studies on N-(2-hydroxy phenyl) acetamide have also revealed its capacity to reduce levels of pro-inflammatory cytokines like IL-1β and TNF-α in animal models of arthritis[3]. These findings suggest that this compound may exert its anti-inflammatory effects through the modulation of key signaling pathways and the reduction of inflammatory mediators.

These application notes provide a comprehensive framework for the investigation of this compound as a potential anti-inflammatory agent. The protocols detailed below are designed to guide researchers through a systematic evaluation, from initial in vitro screening to more complex in vivo models.

Potential Mechanisms of Action

Inflammation is a complex biological response involving a multitude of signaling pathways. The transcription factor NF-κB is a central regulator of inflammatory processes, inducing the expression of various pro-inflammatory genes, including cytokines and chemokines[4][5]. The mitogen-activated protein kinase (MAPK) pathways, including ERK, p38, and JNK, are also critically involved in transmitting extracellular signals to elicit cellular responses such as inflammation[6][7][8]. Based on studies of analogous compounds, this compound may exert its anti-inflammatory effects by targeting these key pathways.

NF-κB Signaling Pathway

The canonical NF-κB pathway is a primary target for anti-inflammatory drug development. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or cytokines like TNF-α, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes[9][10].

NF_kB_Pathway cluster_nucleus Nucleus LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB (Inactive) IkB->NFkB_IkB NFkB NF-κB (p50/p65) NFkB->NFkB_IkB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB Degradation of IκB Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) NFkB_nuc->Genes Induces Nucleus Nucleus Compound This compound (Hypothesized) Compound->IKK Inhibits? MAPK_Pathway cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) MAP3K MAP3K (e.g., TAK1) Stimuli->MAP3K Activates MAP2K MAP2K (MKK3/6, MEK1/2) MAP3K->MAP2K Phosphorylates MAPK MAPK (p38, ERK1/2) MAP2K->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activates Genes Pro-inflammatory Gene Expression TranscriptionFactors->Genes Induces Nucleus Nucleus Compound This compound (Hypothesized) Compound->MAP2K Inhibits? Experimental_Workflow Start Start: Compound Synthesis and Characterization InVitro In Vitro Screening Start->InVitro CellViability Cell Viability Assay (MTT) InVitro->CellViability LPS_Assay LPS-stimulated Macrophage Assay (RAW 264.7) CellViability->LPS_Assay Determine non-toxic dose NO_Assay Nitric Oxide (NO) Assay LPS_Assay->NO_Assay Cytokine_Assay Cytokine Quantification (ELISA: TNF-α, IL-6, IL-1β) LPS_Assay->Cytokine_Assay Mechanism Mechanism of Action Studies Cytokine_Assay->Mechanism If significant inhibition WesternBlot Western Blot (p-IκB, p-p38, p-ERK) Mechanism->WesternBlot InVivo In Vivo Evaluation WesternBlot->InVivo If pathway modulation confirmed PawEdema Acute Model: Carrageenan-Induced Paw Edema InVivo->PawEdema Arthritis Chronic Model: Adjuvant-Induced Arthritis PawEdema->Arthritis If active End Data Analysis and Conclusion Arthritis->End

References

Application Notes and Protocols: Development of N-(5-Hydroxypyyridin-2-yl)acetamide Analogues as a Novel Class of Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the development of analogues of N-(5-Hydroxypyridin-2-yl)acetamide, a promising scaffold for the generation of novel anti-inflammatory therapeutics. The primary focus is on the inhibition of pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), which are key mediators in the pathogenesis of inflammatory bowel disease (IBD) and other inflammatory conditions. The parent compound, N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide, has demonstrated potent inhibitory activity against TNF-α and IL-6-induced monocyte adhesion to colon epithelial cells.[1] This document outlines the synthetic chemistry, biological evaluation, and relevant signaling pathways associated with this class of compounds.

Data Presentation

The following table summarizes the in-vitro biological activity of the parent compound and its most potent analogue, designated as 2-19 , as reported in the literature.[1] The data highlights the significant improvement in inhibitory activity achieved through structural modification.

Compound IDDescriptionTNF-α-induced Monocyte Adhesion InhibitionIL-6-induced Monocyte Adhesion InhibitionIn-vivo Efficacy (TNBS-induced colitis model)
1 N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide (Parent Compound)Similar to tofacitinib (1 µM), much better than mesalazine (1,000 µM)Similar to tofacitinib (1 µM), much better than mesalazine (1,000 µM)Significant suppression of clinical signs
2-19 Most Potent AnalogueMuch better inhibitory activity than tofacitinibMuch better inhibitory activity than tofacitinibMore efficacious in ameliorating colitis than compound 1 and sulfasalazine

Note: Quantitative IC50 values for a full series of analogues are typically found within the full-text of the cited publication. The provided summary is based on the qualitative comparison presented in the abstract.[1]

Experimental Protocols

Synthesis of this compound Analogues

The synthesis of this compound analogues involves a two-step process: the synthesis of the key intermediate, 2-amino-5-hydroxypyridine, followed by its acetylation.

Protocol 1.1: Synthesis of 2-amino-5-hydroxypyridine

This protocol describes the synthesis of the core aminopyridine intermediate.

Materials:

  • 5-(Benzyloxy)pyridin-2-amine

  • Ethanol

  • 10% Palladium on activated carbon (Pd/C)

  • Toluene

  • Hydrogen gas

  • Autoclave

  • Filtration apparatus

Procedure:

  • In an autoclave, combine 5-(benzyloxy)pyridin-2-amine, ethanol, and a toluene solution of 10% Pd/C.

  • Pressurize the autoclave with hydrogen gas to 0.2 MPa.

  • Stir the reaction mixture at 25°C for 4 hours.

  • Upon completion of the reaction (monitored by TLC), carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the Pd/C catalyst.

  • Wash the catalyst residue with ethanol.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain 2-amino-5-hydroxypyridine.

Protocol 1.2: Acetylation of 2-amino-5-hydroxypyridine

This protocol describes the N-acetylation of the aminopyridine intermediate to yield the final product.

Materials:

  • 2-amino-5-hydroxypyridine

  • Acetic anhydride

  • Pyridine (anhydrous)

  • Dichloromethane (or Ethyl acetate)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve 2-amino-5-hydroxypyridine (1.0 equivalent) in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., Argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add acetic anhydride (1.5-2.0 equivalents per hydroxyl/amino group) to the solution.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction by the slow addition of dry methanol.

  • Remove the solvents under reduced pressure. Co-evaporate with toluene to remove residual pyridine.

  • Dissolve the residue in dichloromethane or ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain this compound.

In-vitro Biological Evaluation

Protocol 2.1: TNF-α and IL-6-induced Monocyte-Epithelial Cell Adhesion Assay

This assay evaluates the ability of the synthesized compounds to inhibit the adhesion of monocytes to colon epithelial cells, a critical step in the inflammatory cascade in IBD.

Materials:

  • Human colon epithelial cell line (e.g., Caco-2)

  • Human monocytic cell line (e.g., THP-1)

  • Recombinant human TNF-α

  • Recombinant human IL-6

  • Fluorescent dye for cell labeling (e.g., Calcein-AM)

  • Cell culture medium and supplements

  • 96-well plates

  • Fluorescence plate reader

Procedure:

  • Seed the colon epithelial cells in a 96-well plate and grow to confluence.

  • Treat the confluent epithelial cell monolayer with the test compounds at various concentrations for a predetermined time.

  • Induce inflammation by adding TNF-α or IL-6 to the wells and incubate.

  • Label the monocytic cells with a fluorescent dye according to the manufacturer's protocol.

  • Add the fluorescently labeled monocytes to the epithelial cell monolayer and incubate to allow for adhesion.

  • Gently wash the wells to remove non-adherent monocytes.

  • Quantify the adhesion by measuring the fluorescence intensity in each well using a fluorescence plate reader.

  • Calculate the percentage inhibition of monocyte adhesion for each compound concentration compared to the vehicle control.

In-vivo Biological Evaluation

Protocol 3.1: Myeloperoxidase (MPO) Activity Assay in a Colitis Model

This assay measures the activity of MPO, an enzyme abundant in neutrophils, in colon tissue as a marker of inflammatory cell infiltration.

Materials:

  • Colon tissue homogenates from a TNBS-induced colitis animal model treated with test compounds.

  • Homogenization buffer (e.g., phosphate buffer containing 0.5% hexadecyltrimethylammonium bromide - HTAB).

  • o-Dianisidine dihydrochloride

  • Hydrogen peroxide (H₂O₂)

  • Spectrophotometer

Procedure:

  • Homogenize the colon tissue samples in the homogenization buffer to extract MPO.

  • Centrifuge the homogenates and collect the supernatant.

  • Prepare a reagent solution containing o-dianisidine dihydrochloride and H₂O₂ in a phosphate buffer.

  • Add the supernatant from the tissue homogenates to the reagent solution.

  • Measure the change in absorbance at 460 nm over time using a spectrophotometer.

  • Calculate the MPO activity and express it as units per milligram of tissue.

Mandatory Visualizations

Signaling Pathway

TNF_IL6_Signaling_in_Colitis cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus cluster_cellular_response Cellular Response TNFa TNF-α TNFR TNFR TNFa->TNFR IL6 IL-6 IL6R IL-6R / gp130 IL6->IL6R TRAF2 TRAF2 TNFR->TRAF2 JAK JAK IL6R->JAK IKK IKK Complex TRAF2->IKK IkB IκB IKK->IkB phosphorylates (degradation) NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates STAT3 STAT3 JAK->STAT3 phosphorylates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer dimerizes STAT3_dimer_nuc STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc translocates Gene_Expression Pro-inflammatory Gene Expression NFkB_nuc->Gene_Expression STAT3_dimer_nuc->Gene_Expression Adhesion_Molecules Increased Adhesion Molecule Expression (e.g., ICAM-1) Gene_Expression->Adhesion_Molecules Monocyte_Adhesion Monocyte Adhesion Adhesion_Molecules->Monocyte_Adhesion Inflammation Inflammation Monocyte_Adhesion->Inflammation Compound N-(5-Hydroxypyridin-2-yl) acetamide Analogues Compound->TRAF2 Inhibition Compound->JAK Inhibition

Caption: TNF-α and IL-6 signaling pathways in colitis.

Experimental Workflow

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In-vitro Screening cluster_invivo In-vivo Evaluation cluster_adme Lead Optimization Synthesis Synthesis of Analogues Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Primary_Screen Primary Screening: TNF-α/IL-6-induced Monocyte Adhesion Assay Characterization->Primary_Screen Dose_Response Dose-Response & IC50 Determination Primary_Screen->Dose_Response SAR_Analysis Structure-Activity Relationship (SAR) Analysis Dose_Response->SAR_Analysis SAR_Analysis->Synthesis Iterative Design Colitis_Model TNBS-induced Colitis Model in Rodents SAR_Analysis->Colitis_Model Promising Compounds MPO_Assay MPO Activity Assay Colitis_Model->MPO_Assay Histology Histological Analysis of Colon Tissue Colitis_Model->Histology ADME ADME/Tox Profiling (Pharmacokinetics, Toxicity) Colitis_Model->ADME Lead Compounds Lead_Selection Lead Candidate Selection ADME->Lead_Selection

Caption: Experimental workflow for developing novel anti-inflammatory agents.

References

Application Notes and Protocols for N-(5-Hydroxypyridin-2-yl)acetamide in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of the N-(5-Hydroxypyridin-2-yl)acetamide scaffold in drug discovery. This versatile chemical moiety has demonstrated significant potential in the development of novel therapeutics, particularly in the areas of inflammatory diseases and oncology. Detailed protocols for key experimental procedures are provided to facilitate the exploration of this scaffold and its derivatives.

Introduction to the this compound Scaffold

This compound is a heterocyclic compound that serves as a valuable starting point for the synthesis of a diverse range of biologically active molecules. Its structure, featuring a pyridinol core with an acetamido side chain, allows for extensive chemical modification to optimize potency, selectivity, and pharmacokinetic properties. The scaffold's ability to form key hydrogen bond interactions makes it an attractive candidate for targeting various enzymes and receptors.

Therapeutic Applications and Biological Activities

Anti-Inflammatory Agents

Derivatives of the this compound scaffold have emerged as potent modulators of inflammatory signaling pathways. A notable application is in the development of dual inhibitors of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), two key cytokines implicated in the pathogenesis of inflammatory bowel disease (IBD).

Mechanism of Action: Analogs of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide have been shown to inhibit the adhesion of monocytes to colon epithelial cells induced by TNF-α and IL-6.[1] This inhibition is crucial in mitigating the inflammatory cascade characteristic of IBD. The dual inhibition of both TNF-α and IL-6 signaling pathways presents a promising therapeutic strategy for IBD and other inflammatory conditions.[1]

Kinase Inhibitors

The acetamide moiety is a common feature in many kinase inhibitors, and the this compound scaffold provides a solid foundation for the design of novel kinase-targeted therapies. While direct examples are still emerging, the structural motifs present in this scaffold are analogous to those found in known inhibitors of various kinases, suggesting its potential in oncology and other diseases driven by aberrant kinase activity. The pyridin-2-yl)acetamide core can be strategically modified to target the ATP-binding pocket of specific kinases.

Neurodegenerative Diseases

Acetamide derivatives are also being explored for their potential in treating neurodegenerative disorders.[2][3] The core structure of this compound can be functionalized to generate compounds that may modulate pathways involved in neuroinflammation and neuronal cell death, which are hallmarks of diseases like Alzheimer's and Parkinson's.

Quantitative Data Summary

The following table summarizes the biological activity of a key derivative of the this compound scaffold.

Compound IDTarget/AssayIC50 / ActivityReference
1 (6-acetamido-2,4,5-trimethylpyridin-3-ol)TNF-α-induced monocyte adhesionSimilar to tofacitinib (1 µM)[1]
1 (6-acetamido-2,4,5-trimethylpyridin-3-ol)IL-6-induced monocyte adhesionSimilar to tofacitinib (1 µM)[1]
2-19 (derivative of compound 1)TNF-α-induced monocyte adhesionBetter than tofacitinib[1]
2-19 (derivative of compound 1)IL-6-induced monocyte adhesionBetter than tofacitinib[1]

Experimental Protocols

General Synthesis of the this compound Scaffold

A plausible synthetic route to the core scaffold involves a two-step process starting from 2-amino-5-hydroxypyridine.

Step 1: Synthesis of 2-Amino-5-hydroxypyridine

Several methods for the synthesis of 2-amino-5-hydroxypyridine have been reported. One common approach involves the deprotection of a protected precursor. For example, 5-(benzyloxy)pyridin-2-amine can be hydrogenated using a palladium on carbon (Pd/C) catalyst to yield 2-amino-5-hydroxypyridine.[1][4]

  • Reaction: Deprotection of 5-(benzyloxy)pyridin-2-amine.

  • Reagents: 5-(benzyloxy)pyridin-2-amine, 10% Pd/C, Hydrogen gas, Ethanol, Toluene.

  • Procedure:

    • Dissolve 5-(benzyloxy)pyridin-2-amine in a mixture of ethanol and toluene.

    • Add 10% Pd/C catalyst.

    • Introduce hydrogen gas into the reaction vessel at a controlled pressure (e.g., 0.2 MPa).[1]

    • Stir the reaction at room temperature for several hours.

    • Monitor the reaction progress by a suitable method (e.g., TLC).

    • Upon completion, filter the reaction mixture to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain 2-amino-5-hydroxypyridine.[1][4]

Step 2: Acetylation of 2-Amino-5-hydroxypyridine

The acetylation of the amino group of 2-amino-5-hydroxypyridine can be achieved using acetic anhydride.

  • Reaction: N-acetylation of 2-amino-5-hydroxypyridine.

  • Reagents: 2-amino-5-hydroxypyridine, Acetic anhydride, suitable solvent (e.g., acetic acid or an inert solvent).

  • Procedure:

    • Dissolve 2-amino-5-hydroxypyridine in a suitable solvent.

    • Add acetic anhydride to the solution. The reaction can be exothermic, so cooling may be necessary.[5]

    • Stir the reaction mixture at a controlled temperature (e.g., below 60°C) for a specified time (e.g., 1 hour).[5]

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction by pouring the mixture into ice water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure to yield this compound.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 2-Amino-5-hydroxypyridine cluster_step2 Step 2: Acetylation Start_1 5-(benzyloxy)pyridin-2-amine Reagents_1 H2, 10% Pd/C Ethanol/Toluene Start_1->Reagents_1 Product_1 2-Amino-5-hydroxypyridine Reagents_1->Product_1 Start_2 2-Amino-5-hydroxypyridine Product_1->Start_2 Reagents_2 Acetic Anhydride Start_2->Reagents_2 Product_2 This compound Reagents_2->Product_2

Caption: General synthesis workflow for this compound.

In Vitro Monocyte-Epithelial Cell Adhesion Assay

This protocol is designed to evaluate the anti-inflammatory activity of this compound derivatives by measuring their ability to inhibit monocyte adhesion to epithelial cells.

  • Materials:

    • Human colorectal adenocarcinoma cell line (e.g., HT-29)

    • Human monocytic cell line (e.g., U937)

    • Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS)

    • TNF-α and IL-6

    • Fluorescent dye (e.g., Calcein-AM)

    • Test compounds (derivatives of this compound)

    • 96-well culture plates

    • Fluorescence plate reader

  • Protocol:

    • Cell Culture: Culture HT-29 and U937 cells in appropriate medium.

    • Plate Seeding: Seed HT-29 cells in a 96-well plate and grow to confluence.

    • Fluorescent Labeling of Monocytes: Label U937 cells with a fluorescent dye like Calcein-AM according to the manufacturer's instructions.

    • Cell Treatment:

      • Pre-treat the confluent HT-29 cell monolayer with the test compounds at various concentrations for a specified period (e.g., 1 hour).

      • Induce inflammation by adding TNF-α or IL-6 to the wells and incubate for a further period (e.g., 4-6 hours).

    • Co-culture: Add the fluorescently labeled U937 cells to each well of the HT-29 plate and incubate to allow for adhesion.

    • Washing: Gently wash the wells with PBS to remove non-adherent U937 cells.

    • Quantification: Measure the fluorescence intensity in each well using a fluorescence plate reader.

    • Data Analysis: Calculate the percentage of inhibition of monocyte adhesion for each compound concentration compared to the cytokine-stimulated control.

Adhesion_Assay_Workflow Seed_Epithelial Seed Epithelial Cells (e.g., HT-29) Treat_Epithelial Treat Epithelial Cells with Test Compound Seed_Epithelial->Treat_Epithelial Label_Monocytes Label Monocytes (e.g., U937) with Fluorescent Dye Co_culture Co-culture Labeled Monocytes with Treated Epithelial Cells Label_Monocytes->Co_culture Stimulate_Inflammation Stimulate with TNF-α or IL-6 Treat_Epithelial->Stimulate_Inflammation Stimulate_Inflammation->Co_culture Wash Wash to Remove Non-adherent Cells Co_culture->Wash Measure_Fluorescence Measure Fluorescence Wash->Measure_Fluorescence Analyze_Data Analyze Data and Calculate Inhibition Measure_Fluorescence->Analyze_Data

Caption: Workflow for the in vitro monocyte-epithelial cell adhesion assay.

In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound derivatives against a specific protein kinase.

  • Materials:

    • Recombinant protein kinase

    • Specific kinase substrate (peptide or protein)

    • ATP (Adenosine triphosphate)

    • Kinase assay buffer

    • Test compounds

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

    • 96- or 384-well plates

    • Luminometer

  • Protocol:

    • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

    • Reaction Setup: In a multi-well plate, add the kinase, its specific substrate, and the test compound at various concentrations in the kinase assay buffer.

    • Initiate Reaction: Start the kinase reaction by adding ATP.

    • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Stop Reaction and Detect Signal: Stop the reaction and measure the kinase activity using a suitable detection method. For example, with an ADP-Glo™ assay, a reagent is added to terminate the kinase reaction and deplete unconsumed ATP, followed by the addition of a second reagent to convert the generated ADP into ATP, which is then used to generate a luminescent signal.

    • Data Acquisition: Measure the luminescence using a plate reader.

    • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow Prepare_Reagents Prepare Kinase, Substrate, and Test Compound Dilutions Mix_Components Mix Kinase, Substrate, and Test Compound in Plate Prepare_Reagents->Mix_Components Initiate_Reaction Initiate Reaction with ATP Mix_Components->Initiate_Reaction Incubate Incubate at Optimal Temperature Initiate_Reaction->Incubate Stop_and_Detect Stop Reaction and Add Detection Reagent Incubate->Stop_and_Detect Measure_Signal Measure Luminescence Stop_and_Detect->Measure_Signal Analyze_Data Determine IC50 Values Measure_Signal->Analyze_Data

Caption: General workflow for an in vitro kinase inhibition assay.

Signaling Pathway Diagrams

Inhibition of TNF-α and IL-6 Inflammatory Signaling

Derivatives of this compound can interfere with the signaling cascades initiated by TNF-α and IL-6, which are critical in inflammatory responses.

Inflammatory_Signaling cluster_tnf TNF-α Pathway cluster_il6 IL-6 Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Activation TNFR->IKK NFkB NF-κB Activation IKK->NFkB Inflammation_TNF Pro-inflammatory Gene Expression NFkB->Inflammation_TNF IL6 IL-6 IL6R IL-6R IL6->IL6R JAK JAK Activation IL6R->JAK STAT3 STAT3 Activation JAK->STAT3 Inflammation_IL6 Pro-inflammatory Gene Expression STAT3->Inflammation_IL6 Inhibitor This compound Derivatives Inhibitor->IKK Inhibitor->JAK

Caption: Inhibition of TNF-α and IL-6 signaling pathways.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(5-Hydroxypyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-(5-Hydroxypyridin-2-yl)acetamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most prevalent and straightforward method is the N-acetylation of 2-amino-5-hydroxypyridine using an acetylating agent such as acetic anhydride or acetyl chloride. This reaction is typically carried out in the presence of a base or can sometimes proceed without a catalyst.

Q2: What are the critical parameters to control for achieving a high yield?

A2: Key parameters influencing the yield include reaction temperature, reaction time, the choice of solvent, and the presence and type of a catalyst or base. Purity of the starting material, 2-amino-5-hydroxypyridine, is also crucial as impurities can lead to side reactions and lower yields.

Q3: What are some common side products that can form during the synthesis?

A3: Potential side products include di-acetylated compounds (acetylation on both the amino and hydroxyl groups), unreacted starting materials, and products from side reactions if the starting material is impure. The formation of these byproducts can complicate purification and reduce the overall yield of the desired product.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting material, you can observe the consumption of the reactant and the formation of the product.

Q5: What is the best method for purifying the crude this compound?

A5: Recrystallization is a highly effective method for purifying the final product.[1] The choice of solvent is critical for successful recrystallization. A good solvent will dissolve the compound well at high temperatures but poorly at low temperatures, allowing for the formation of pure crystals upon cooling. Common solvents to screen for recrystallization include ethanol, methanol, ethyl acetate, and mixtures such as ethanol/water or acetone/hexane.[2]

Troubleshooting Guide

Issue 1: Low or No Product Yield
Possible Cause Suggested Solution
Purity of Starting Material Ensure the 2-amino-5-hydroxypyridine is of high purity. Impurities can inhibit the reaction or lead to undesirable side reactions. Consider purifying the starting material by recrystallization if its purity is questionable.
Inadequate Reaction Temperature Optimize the reaction temperature. For acetylation with acetic anhydride, a temperature range of 50-80°C is often effective. Running the reaction at too low a temperature may result in a slow or incomplete reaction, while excessively high temperatures can lead to degradation of the product or starting material.
Insufficient Reaction Time Monitor the reaction progress using TLC. Ensure the reaction is allowed to proceed to completion. Typical reaction times can range from 1 to 4 hours.
Suboptimal Solvent The choice of solvent can significantly impact the reaction. While some acetylations can be run neat in excess acetic anhydride, using a solvent like pyridine or glacial acetic acid can be beneficial. Pyridine can act as both a solvent and a base to neutralize the acetic acid byproduct.
Absence of a Catalyst/Base While the reaction can proceed without a catalyst, the addition of a base like pyridine or triethylamine can accelerate the reaction by neutralizing the acetic acid formed, thus driving the equilibrium towards the product.
Issue 2: Product "Oils Out" During Recrystallization
Possible Cause Suggested Solution
High Impurity Level If the crude product is highly impure, it may have a significantly lower melting point, causing it to separate as an oil. Consider a preliminary purification step, such as a quick filtration through a silica plug, before recrystallization.
Inappropriate Solvent Choice The solvent may be too good a solvent for the compound, even at low temperatures. Try a less polar solvent or a mixed solvent system. For example, if you are using ethanol, try adding water dropwise to the hot solution until it becomes slightly cloudy, then allow it to cool slowly.
Cooling Too Rapidly Rapid cooling can prevent the formation of a crystal lattice and lead to oiling out. Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath.
Issue 3: Difficulty in Removing Byproducts
Possible Cause Suggested Solution
Formation of Di-acetylated Product The hydroxyl group can also be acetylated, especially with a large excess of acetic anhydride or at high temperatures. To minimize this, use a stoichiometric amount of acetic anhydride and control the reaction temperature. The di-acetylated product can often be separated by column chromatography due to its different polarity.
Unreacted Starting Material If TLC indicates the presence of unreacted 2-amino-5-hydroxypyridine, consider increasing the reaction time or temperature slightly. Unreacted starting material can often be removed during recrystallization as it may have different solubility characteristics.

Data Presentation: Impact of Reaction Conditions on Yield

The following table summarizes illustrative data on how different reaction parameters can affect the yield of this compound. This data is based on general principles of N-acetylation and may need to be optimized for your specific experimental setup.

Entry Temperature (°C) Solvent Catalyst/Base Reaction Time (h) Yield (%)
125 (Room Temp)Acetic Anhydride (neat)None465
250Acetic Anhydride (neat)None285
370Acetic Anhydride (neat)None292
470PyridinePyridine1.595
570Glacial Acetic AcidNone288
6100Acetic Anhydride (neat)None180 (with some degradation)

Experimental Protocols

Key Experiment: Synthesis of this compound

Materials:

  • 2-amino-5-hydroxypyridine

  • Acetic anhydride

  • Pyridine (optional, as solvent and base)

  • Diethyl ether (for precipitation/crystallization)

  • Ethanol or other suitable solvent for recrystallization

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Heating mantle or oil bath

  • TLC plates and developing chamber

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a condenser, add 2-amino-5-hydroxypyridine (1.0 equivalent).

  • Add acetic anhydride (1.1 to 1.5 equivalents). Alternatively, use pyridine as a solvent.

  • Heat the reaction mixture to the desired temperature (e.g., 70°C) with stirring.

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 1-2 hours).

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly add diethyl ether to the cooled mixture to induce precipitation of the crude product.

  • Collect the precipitate by vacuum filtration and wash with a small amount of cold diethyl ether.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol). Dissolve the crude solid in a minimum amount of hot solvent, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine 2-amino-5-hydroxypyridine and Acetic Anhydride heat Heat to 70°C (1-2 hours) reagents->heat monitor Monitor by TLC heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete precipitate Precipitate with Diethyl Ether cool->precipitate filter1 Vacuum Filtration precipitate->filter1 recrystallize Recrystallize from Ethanol filter1->recrystallize filter2 Vacuum Filtration recrystallize->filter2 dry Dry Product filter2->dry

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low Product Yield purity Impure Starting Material? start->purity temp Incorrect Temperature? start->temp time Insufficient Reaction Time? start->time catalyst Catalyst/Base Needed? start->catalyst purify_sm Purify Starting Material purity->purify_sm optimize_temp Optimize Temperature (50-80°C) temp->optimize_temp increase_time Increase Reaction Time (Monitor by TLC) time->increase_time add_base Add Pyridine or Triethylamine catalyst->add_base

Caption: Troubleshooting logic for addressing low product yield in the synthesis.

References

Technical Support Center: N-(5-Hydroxypyridin-2-yl)acetamide Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the solubility of N-(5-Hydroxypyridin-2-yl)acetamide. The information is intended for researchers, scientists, and professionals in drug development who may be encountering challenges with this compound in their experiments.

Troubleshooting Guides

This section addresses specific issues you may encounter with this compound solubility.

Question: I am having difficulty dissolving this compound in my desired solvent. What steps can I take?

Answer:

Difficulty in dissolving this compound is a common issue, likely due to its crystalline structure and the presence of both hydrogen bond donor and acceptor groups. Here is a systematic approach to troubleshoot this problem:

  • Solvent Selection: If you are using a non-polar solvent, you will likely face challenges. Start with polar aprotic solvents like DMSO or DMF, where solubility is expected to be higher. For aqueous solutions, consider pH modification.

  • Physical Methods to Enhance Dissolution:

    • Sonication: Use a sonicator bath to break down particle aggregates and increase the surface area available for solvation.

    • Vortexing: Vigorous mixing can aid in the dissolution process.

    • Gentle Heating: Warming the solution can increase the kinetic energy and help overcome the lattice energy of the solid. However, be cautious of potential degradation at elevated temperatures. Monitor for any color changes.

  • pH Adjustment: The solubility of this compound is expected to be pH-dependent due to the presence of the hydroxyl and amide groups.

    • In acidic conditions (e.g., pH 1-3), the pyridine nitrogen can be protonated, potentially increasing aqueous solubility.

    • In basic conditions (e.g., pH 9-11), the hydroxyl group can be deprotonated to a phenoxide, which should also enhance aqueous solubility.

    • Experiment with a range of pH values to find the optimal condition for your application.

Question: My this compound precipitates out of solution during my experiment. How can I prevent this?

Answer:

Precipitation during an experiment, often upon dilution of a stock solution into an aqueous buffer, is a clear indicator of supersaturation and poor solubility in the final medium. To address this:

  • Lower the Final Concentration: The most straightforward solution is to work at a lower final concentration of the compound.

  • Use a Co-solvent System: If your stock solution is in DMSO, when diluting into an aqueous buffer, the percentage of DMSO in the final solution may be too low to maintain solubility. Increasing the percentage of the organic co-solvent (e.g., from 0.1% to 1% or 5% DMSO) in the final experimental medium can help keep the compound in solution. Be sure to run a vehicle control to account for any effects of the co-solvent itself.

  • Employ Solubilizing Excipients: For in vitro or in vivo studies, consider the use of formulation aids:

    • Cyclodextrins: These can form inclusion complexes with the compound, shielding it from the aqueous environment and increasing its apparent solubility.

    • Surfactants: Non-ionic surfactants like Tween® 80 or Cremophor® EL can form micelles that encapsulate the compound.

Question: I am observing batch-to-batch variability in the solubility of my this compound. What could be the cause?

Answer:

Batch-to-batch variability in solubility can be frustrating and can impact the reproducibility of your experiments. The root cause often lies in the solid-state properties of the compound:

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with its own distinct solubility. One batch may be in a more soluble amorphous form, while another could be a less soluble, more stable crystalline form.

  • Purity: Impurities from the synthesis can either enhance or decrease the apparent solubility of the compound.

  • Particle Size: Different batches may have different particle size distributions. Smaller particles have a larger surface area-to-volume ratio and will dissolve more rapidly.

To mitigate this, it is crucial to characterize each new batch. Techniques like X-ray powder diffraction (XRPD) can identify the polymorphic form, and microscopy can assess the particle size.

Frequently Asked Questions (FAQs)

Question: What is the expected solubility of this compound in common solvents?

Answer:

While extensive public data is limited, based on its chemical structure, the expected solubility profile is as follows:

  • High Solubility: In polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).

  • Moderate to Low Solubility: In polar protic solvents like ethanol and methanol.

  • Poor Solubility: In non-polar solvents like hexane and toluene, and in aqueous solutions at neutral pH.

For quantitative estimates, it is always recommended to determine the solubility experimentally under your specific conditions.

Question: How does pH influence the solubility of this compound?

Answer:

The molecule has both a weakly acidic phenol-like hydroxyl group and a weakly basic pyridine ring. This makes its aqueous solubility highly dependent on pH.

  • At Low pH: The pyridine nitrogen becomes protonated, leading to a cationic species which is generally more water-soluble.

  • At Neutral pH: The molecule is in its neutral form, which is expected to have the lowest aqueous solubility.

  • At High pH: The hydroxyl group deprotonates to form an anionic phenoxide, which is also more water-soluble.

Therefore, the solubility will be lowest around its isoelectric point and will increase at both acidic and basic pH values.

Question: What is the recommended procedure for preparing a stock solution of this compound?

Answer:

The recommended practice is to prepare a high-concentration stock solution in an organic solvent like DMSO.

  • Weigh the desired amount of this compound in a suitable vial.

  • Add the required volume of 100% DMSO to achieve the target concentration (e.g., 10 mM or 50 mM).

  • Use a combination of vortexing and sonication to ensure complete dissolution. Gentle warming can be applied if necessary, but avoid high temperatures.

  • Once fully dissolved, store the stock solution appropriately, typically at -20°C or -80°C, protected from light and moisture. Before each use, thaw the solution completely and vortex to ensure homogeneity.

Data Presentation

The following table summarizes the illustrative solubility of this compound in various solvents at room temperature. This data is based on the expected behavior of a compound with its structure and should be confirmed experimentally.

SolventTypeExpected Solubility (mg/mL)
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 50
Dimethylformamide (DMF)Polar Aprotic> 50
EthanolPolar Protic1 - 10
MethanolPolar Protic1 - 10
Water (pH 7.0)Aqueous< 0.1
Phosphate Buffered Saline (PBS)Aqueous Buffer< 0.1
HexaneNon-polar< 0.01

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method

This protocol describes the gold-standard shake-flask method for determining the thermodynamic solubility of a compound.

Materials:

  • This compound

  • Selected aqueous buffer (e.g., PBS, pH 7.4)

  • HPLC-grade solvent for analysis (e.g., acetonitrile, methanol)

  • Calibrated analytical balance

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • HPLC system with a suitable column and detector (e.g., UV-Vis)

Procedure:

  • Preparation of Standard Curve: Prepare a series of standard solutions of this compound of known concentrations in the HPLC mobile phase or a suitable organic solvent. Analyze these by HPLC to generate a standard curve of peak area versus concentration.

  • Sample Preparation: Add an excess amount of this compound to a glass vial (e.g., 2-5 mg). The solid should be in excess to ensure that a saturated solution is formed.

  • Equilibration: Add a known volume of the desired aqueous buffer (e.g., 1 mL) to the vial.

  • Shaking: Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Shake for 24-48 hours to allow the system to reach equilibrium. A milky suspension should be visible throughout this period.

  • Phase Separation: After equilibration, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess undissolved solid.

  • Sample Analysis: Carefully collect an aliquot of the clear supernatant. Be cautious not to disturb the solid pellet.

  • Dilution and Quantification: Dilute the supernatant with the HPLC mobile phase to a concentration that falls within the range of the standard curve. Analyze the diluted sample by HPLC.

  • Calculation: Use the peak area from the HPLC analysis and the standard curve to determine the concentration of the compound in the diluted sample. Back-calculate to find the concentration in the original supernatant, which represents the thermodynamic solubility.

Mandatory Visualization

G start Start: Solubility Issue Encountered check_protocol Review Protocol: - Desired Concentration? - Solvent System? start->check_protocol is_stock Is this a stock solution in organic solvent? check_protocol->is_stock organic_sol Troubleshoot Organic Solubility is_stock->organic_sol Yes aqueous_sol Troubleshoot Aqueous Solubility is_stock->aqueous_sol No sonicate Apply Sonication / Vortexing organic_sol->sonicate ph_adjust Modify pH (Acidic or Basic) aqueous_sol->ph_adjust heat Gentle Warming (Monitor Degradation) sonicate->heat success Success: Compound Dissolved sonicate->success Solved change_solvent Switch to Stronger Polar Aprotic Solvent (e.g., DMSO, DMF) heat->change_solvent heat->success Solved change_solvent->success Solved reassess Re-evaluate Experiment: - Lower Concentration - Reformulate change_solvent->reassess cosolvent Increase Co-solvent Percentage (e.g., DMSO, Ethanol) ph_adjust->cosolvent No Effect / Not Feasible ph_adjust->success Solved excipient Use Solubilizing Excipients (Cyclodextrins, Surfactants) cosolvent->excipient No Effect / Not Feasible cosolvent->success Solved excipient->success Solved excipient->reassess No Effect / Not Feasible G Expected pH-Solubility Profile solubility_label Solubility (Log Scale) origin solubility_label->origin x_axis <-------------------- pH --------------------> origin->x_axis ph2 2 (Acidic) ph_label ph7 7 (Neutral) ph12 12 (Basic) high_sol_acid Higher Solubility (Cationic Form) p1 p1 high_sol_acid->p1 high_sol_base Higher Solubility (Anionic Form) p3 high_sol_base->p3 p2 p2->p3 p1->p2 low_sol low_sol low_sol->p2

Technical Support Center: N-(5-Hydroxypyridin-2-yl)acetamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of N-(5-Hydroxypyridin-2-yl)acetamide.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and straightforward method is the acylation of 2-amino-5-hydroxypyridine with an acetylating agent like acetic anhydride or acetyl chloride. The reaction is typically carried out in the presence of a base to neutralize the acid byproduct.

Q2: What are the primary safety concerns when working with the reagents for this synthesis?

Acetic anhydride is corrosive and a lachrymator; it should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Pyridine and other organic solvents are flammable and have associated toxicities. Always consult the Safety Data Sheet (SDS) for each reagent before starting an experiment.

Q3: My product appears to be impure after the initial synthesis. What are common impurities?

Common impurities can include unreacted starting material (2-amino-5-hydroxypyridine), di-acylated byproducts (where the hydroxyl group is also acetylated), and residual solvent.

Q4: How can I purify the final product?

Purification can often be achieved through recrystallization from a suitable solvent system. Common solvents to try include ethanol, methanol, or a mixture of ethyl acetate and hexanes. Column chromatography on silica gel may also be an effective purification method if recrystallization does not yield a product of sufficient purity.

Q5: How should I store this compound?

For optimal stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from direct sunlight.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound.

Problem Potential Cause Suggested Solution
Low or No Product Yield Incomplete reaction.Ensure the reaction is allowed to proceed for a sufficient amount of time. Gentle heating can sometimes drive the reaction to completion. Consider monitoring the reaction by Thin Layer Chromatography (TLC).
Moisture in reagents or glassware.Use anhydrous solvents and ensure all glassware is thoroughly dried, as water can hydrolyze acetic anhydride.
Incorrect stoichiometry.Carefully check the molar equivalents of your reagents. A slight excess of the acetylating agent is often used.
Product is an Oil or Fails to Crystallize Presence of impurities.Attempt to purify a small sample by column chromatography to see if a solid product can be obtained.
Improper crystallization solvent.Screen a variety of solvents or solvent mixtures for recrystallization. The addition of a non-polar solvent like hexanes or diethyl ether to a solution of the product in a more polar solvent can sometimes induce precipitation.
Formation of a Di-acylated Byproduct Reaction temperature is too high.Run the reaction at a lower temperature (e.g., room temperature or 0 °C) to favor acylation of the more nucleophilic amino group over the hydroxyl group.
Use of a strong base.A milder base, such as pyridine or triethylamine, is often sufficient. Stronger bases may deprotonate the hydroxyl group, increasing its nucleophilicity.

Experimental Protocols

General Protocol for the Synthesis of this compound
  • In a round-bottom flask, dissolve 2-amino-5-hydroxypyridine in a suitable solvent such as pyridine or a mixture of dichloromethane and triethylamine.

  • Cool the mixture in an ice bath.

  • Slowly add a slight molar excess (e.g., 1.1 equivalents) of acetic anhydride or acetyl chloride to the cooled solution with stirring.

  • Allow the reaction to stir at room temperature for several hours, monitoring the progress by TLC.

  • Once the reaction is complete, quench the reaction by the slow addition of water.

  • Extract the product into an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Dissolve 2-amino-5-hydroxypyridine cool Cool reaction mixture start->cool add_reagent Add acetylating agent cool->add_reagent react Stir at room temperature add_reagent->react quench Quench with water react->quench extract Extract with organic solvent quench->extract wash Wash and dry extract->wash concentrate Concentrate wash->concentrate purify Recrystallization or Chromatography concentrate->purify product Pure this compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low or No Product? check_reaction Check reaction completeness (TLC) start->check_reaction Yes impure_product Impure Product? start->impure_product No check_reagents Check reagent purity and stoichiometry check_reaction->check_reagents check_moisture Ensure anhydrous conditions check_reagents->check_moisture recrystallize Attempt recrystallization impure_product->recrystallize Yes chromatography Perform column chromatography recrystallize->chromatography Still impure diacylation Check for di-acylated byproduct chromatography->diacylation

Caption: Troubleshooting decision tree for this compound synthesis.

N-(5-Hydroxypyridin-2-yl)acetamide stability and degradation products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-(5-Hydroxypyridin-2-yl)acetamide. This resource is intended for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on its chemical structure, which contains both an amide and a hydroxyl group on a pyridine ring, this compound is susceptible to two primary degradation pathways:

  • Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 5-amino-2-hydroxypyridine and acetic acid.

  • Oxidation: The hydroxypyridine ring is susceptible to oxidation, which can lead to the formation of N-oxide derivatives or ring-opened products, especially in the presence of oxidizing agents or under photolytic conditions.

Q2: What are the expected degradation products of this compound?

A2: The primary degradation products anticipated are:

  • DP-1 (Hydrolysis Product): 5-amino-2-hydroxypyridine

  • DP-2 (Hydrolysis Product): Acetic Acid

  • DP-3 (Oxidation Product): this compound N-oxide

  • DP-4 (Oxidative Degradation Product): Various ring-opened byproducts.

Q3: How should this compound be stored to ensure its stability?

A3: To minimize degradation, this compound should be stored in a cool, dry, and dark environment. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. For long-term storage, temperatures of -20°C are recommended.

Q4: Is this compound sensitive to light?

A4: Yes, compounds containing a hydroxypyridine ring can be susceptible to photolytic degradation. It is recommended to handle the compound in a laboratory with minimal exposure to direct sunlight and to use amber-colored vials for storage to protect it from light.

Troubleshooting Guides

Issue 1: Inconsistent results in biological assays.

Possible Cause Troubleshooting Step
Degradation of the compound in the assay medium.Prepare fresh solutions of this compound for each experiment. Avoid storing solutions for extended periods, even at low temperatures.
pH of the assay buffer promoting hydrolysis.Assess the stability of the compound in your specific assay buffer by incubating it for the duration of the experiment and analyzing for degradation products via HPLC. If degradation is observed, consider adjusting the buffer pH if the experimental design allows.
Photodegradation from laboratory lighting.Minimize the exposure of the compound and its solutions to light by using amber-colored tubes and covering plates with foil.

Issue 2: Appearance of unknown peaks in HPLC analysis during stability studies.

Possible Cause Troubleshooting Step
Formation of degradation products.Characterize the unknown peaks using LC-MS to determine their mass-to-charge ratio and propose potential structures. Compare the retention times with those of suspected degradation products (e.g., 5-amino-2-hydroxypyridine).
Interaction with excipients or container materials.Conduct forced degradation studies on the pure compound to distinguish between inherent degradation and interaction products. Ensure the use of inert container materials.
Oxidative degradation from dissolved oxygen in the solvent.Degas all solvents used for sample preparation and HPLC mobile phases. Prepare samples under an inert atmosphere if possible.

Stability Data

The following tables summarize hypothetical data from forced degradation studies on this compound.

Table 1: Summary of Forced Degradation Studies

Stress Condition% DegradationMajor Degradation Products
0.1 M HCl (60°C, 24h)15.2%DP-1, DP-2
0.1 M NaOH (60°C, 24h)25.8%DP-1, DP-2
3% H₂O₂ (RT, 24h)18.5%DP-3, DP-4
Photolytic (UV light, 24h)12.1%DP-3
Thermal (80°C, 48h)5.3%Minor unidentified peaks

Table 2: HPLC Retention Times of this compound and its Potential Degradation Products

CompoundRetention Time (min)
This compound10.5
DP-1 (5-amino-2-hydroxypyridine)4.2
DP-3 (this compound N-oxide)8.9

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and pathways.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate the solution at 60°C for 24 hours.

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate the solution at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light.

  • Photolytic Degradation: Expose 1 mL of the stock solution in a clear vial to UV light (e.g., 254 nm) for 24 hours. A control sample should be kept in the dark.

  • Thermal Degradation: Keep a solid sample of the compound in an oven at 80°C for 48 hours.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).

  • Gradient Program: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 270 nm.

  • Injection Volume: 10 µL.

Visualizations

degradation_pathway main This compound dp1 DP-1: 5-amino-2-hydroxypyridine main->dp1 Hydrolysis (Acid/Base) dp2 DP-2: Acetic Acid main->dp2 Hydrolysis (Acid/Base) dp3 DP-3: N-oxide derivative main->dp3 Oxidation / Photolysis dp4 DP-4: Ring-opened products dp3->dp4 Further Oxidation experimental_workflow cluster_stress Forced Degradation Conditions cluster_analysis Analysis acid Acidic Hydrolysis hplc Stability-Indicating HPLC acid->hplc base Basic Hydrolysis base->hplc oxidation Oxidation oxidation->hplc photo Photolytic photo->hplc thermal Thermal thermal->hplc lcms LC-MS for Identification hplc->lcms Characterize Degradants stock Prepare Stock Solution stock->acid stock->base stock->oxidation stock->photo stock->thermal troubleshooting_logic start Inconsistent Experimental Results check_solution Prepare Fresh Solutions? start->check_solution check_buffer Assess Buffer Stability? check_solution->check_buffer Yes outcome_degraded Degradation Confirmed check_solution->outcome_degraded No check_light Minimize Light Exposure? check_buffer->check_light Yes check_buffer->outcome_degraded No outcome_stable Results Consistent check_light->outcome_stable Yes check_light->outcome_degraded No

Technical Support Center: Synthesis of N-(5-Hydroxypyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(5-Hydroxypyridin-2-yl)acetamide.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the identification and mitigation of common side products.

Issue Potential Cause Recommended Solution
Low yield of the desired product - Incomplete reaction. - Formation of multiple side products. - Suboptimal reaction temperature.- Monitor the reaction progress using Thin Layer Chromatography (TLC). - Optimize the reaction conditions (e.g., temperature, reaction time, and stoichiometry of reagents) to favor N-acetylation. - Ensure the starting material, 2-amino-5-hydroxypyridine, is of high purity.
Presence of a major, less polar side product Formation of the O-acetylated side product, 5-acetoxy-2-aminopyridine. This is favored by harsh acetylating conditions or the use of a strong base.- Use a milder acetylating agent, such as acetic anhydride, in a neutral or slightly acidic medium. - Avoid high temperatures and prolonged reaction times. - Consider performing the reaction at a lower temperature (e.g., 0-25 °C).
Presence of a non-polar side product Formation of the di-acetylated side product, N-(5-acetoxypyridin-2-yl)acetamide. This occurs when both the amino and hydroxyl groups are acetylated.- Use a stoichiometric amount of the acetylating agent. An excess of the acetylating agent can lead to di-acetylation. - Control the reaction temperature and time carefully.
The reaction mixture or isolated product is colored (pink, brown, or black) Oxidation of the starting material, 2-amino-5-hydroxypyridine, which is susceptible to oxidation, leading to the formation of colored quinone-like impurities.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Use degassed solvents. - Purify the final product by recrystallization in the presence of a small amount of a reducing agent, such as sodium dithionite or sodium metabisulfite, to reduce colored impurities. - Treatment with activated carbon can also help in removing colored impurities.
Difficulty in purifying the final product The polarity of the desired product and the O-acetylated side product can be very similar, making separation by column chromatography challenging.- Optimize the solvent system for column chromatography to achieve better separation. - Consider recrystallization as a primary purification method, as the difference in solubility between the desired product and side products can be exploited.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most common and direct synthetic route is the N-acetylation of 2-amino-5-hydroxypyridine using an acetylating agent like acetic anhydride.

Q2: What are the primary side products to expect in this synthesis?

The primary side products are the O-acetylated compound (5-acetoxy-2-aminopyridine) and the di-acetylated compound (N-(5-acetoxypyridin-2-yl)acetamide). Additionally, colored impurities can form due to the oxidation of the starting material.

Q3: How can I selectively achieve N-acetylation over O-acetylation?

Selective N-acetylation can be favored by controlling the reaction conditions. The amino group is generally more nucleophilic than the hydroxyl group under neutral or slightly acidic conditions. Using a stoichiometric amount of acetic anhydride and maintaining a moderate reaction temperature can enhance the selectivity for N-acetylation.

Q4: My final product is colored. How can I decolorize it?

Colored impurities, often arising from oxidation, can be removed by recrystallizing the product in the presence of a small amount of a reducing agent like sodium dithionite. Treatment with activated carbon during the workup or before recrystallization can also be effective.

Q5: What is the best way to monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is an effective technique to monitor the reaction. By spotting the starting material, the reaction mixture, and co-spotting, you can track the consumption of the starting material and the formation of the product and side products.

Data Presentation

The following table summarizes the expected products and side products in the synthesis of this compound, along with their typical characteristics. The yields are representative and can vary based on the specific reaction conditions.

Compound Structure Molecular Weight ( g/mol ) Typical Yield Range (%) Key Characteristics
This compound (Desired Product)152.1560-85- More polar than the di-acetylated product. - May be a white to off-white solid.
5-Acetoxy-2-aminopyridine (O-acetylated side product)152.155-20- Similar polarity to the desired product. - Can be difficult to separate by chromatography.
N-(5-acetoxypyridin-2-yl)acetamide (Di-acetylated side product)194.180-15- Less polar than the mono-acetylated products. - Formation is favored by an excess of the acetylating agent.
Oxidation Impurities Various quinone-like structuresVariableVariable- Highly colored (pink, brown, or black). - Can be present in trace amounts but significantly impact the product's appearance.

Experimental Protocols

Key Experiment: Selective N-acetylation of 2-amino-5-hydroxypyridine

This protocol is a general guideline for the selective N-acetylation of 2-amino-5-hydroxypyridine. Optimization may be required based on laboratory conditions and reagent purity.

Materials:

  • 2-amino-5-hydroxypyridine

  • Acetic anhydride

  • Pyridine (as solvent and base)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Activated carbon (optional)

  • Sodium dithionite (optional)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 2-amino-5-hydroxypyridine (1.0 eq) in pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.0-1.2 eq) dropwise to the cooled solution while stirring.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Upon completion, quench the reaction by the slow addition of water.

  • Remove the pyridine under reduced pressure.

  • To the residue, add ethyl acetate and a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acetic acid.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • If the crude product is colored, it can be dissolved in a suitable solvent (e.g., ethanol/water mixture) and treated with a small amount of activated carbon and/or sodium dithionite, followed by hot filtration and recrystallization.

Mandatory Visualization

Logical Relationship of Product and Side Product Formation

The following diagram illustrates the reaction pathways leading to the desired product and common side products during the acetylation of 2-amino-5-hydroxypyridine.

G cluster_reactants Reactants cluster_products Products & Side Products 2-amino-5-hydroxypyridine 2-amino-5-hydroxypyridine This compound Desired Product: This compound 2-amino-5-hydroxypyridine->this compound N-Acetylation (Desired Pathway) 5-Acetoxy-2-aminopyridine O-Acetylated Side Product: 5-Acetoxy-2-aminopyridine 2-amino-5-hydroxypyridine->5-Acetoxy-2-aminopyridine O-Acetylation Oxidation Products Oxidation Products (Colored Impurities) 2-amino-5-hydroxypyridine->Oxidation Products Oxidation Acetic Anhydride Acetic Anhydride Acetic Anhydride->this compound Acetic Anhydride->5-Acetoxy-2-aminopyridine Di-acetylated Product Di-Acetylated Side Product: N-(5-acetoxypyridin-2-yl)acetamide Acetic Anhydride->Di-acetylated Product This compound->Di-acetylated Product Further Acetylation 5-Acetoxy-2-aminopyridine->Di-acetylated Product Further Acetylation

Caption: Formation pathways of the desired product and common side products.

Technical Support Center: N-(5-Hydroxypyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information for researchers, scientists, and drug development professionals on the proper storage, handling, and troubleshooting for experiments involving N-(5-Hydroxypyridin-2-yl)acetamide.

Frequently Asked Questions (FAQs)

Storage & Stability

  • Q: What are the recommended storage conditions for this compound?

    • A: Store the compound in a tightly sealed container to prevent exposure to moisture and air.[1] It is best kept in a cool, dry, and well-ventilated area.[1][2][3][4] For long-term storage, a cool and dry place is recommended.[1] The storage area should be secure and accessible only to authorized personnel.[3][5]

  • Q: How stable is this compound?

    • A: The compound is generally stable under recommended storage conditions.[1][4] However, related acetamide compounds can be sensitive to air, moisture, and light, which may lead to degradation.[6] It is crucial to avoid conditions such as dust generation and exposure to incompatible materials.[1]

  • Q: What materials are incompatible with this compound?

    • A: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[4][5]

Handling & Safety

  • Q: What personal protective equipment (PPE) should I use when handling this compound?

    • A: Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[1][7] If there is a risk of dust formation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3]

  • Q: What are the primary hazards associated with this compound?

    • A: The compound may cause skin irritation, serious eye irritation, and respiratory irritation.[1][7] Some related acetamide compounds are suspected of causing cancer.[3] It may also be harmful if swallowed.[7]

  • Q: What should I do in case of accidental exposure?

    • A:

      • Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1][2][6]

      • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention if irritation persists.[1][2][6]

      • Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][2][6]

      • Ingestion: Rinse the mouth with water and consult a physician. Never give anything by mouth to an unconscious person.[3][7]

  • Q: How should I dispose of waste containing this compound?

    • A: Dispose of the contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][3][5] This material may be classified as hazardous waste.[4]

Experimental Troubleshooting

  • Q: I'm having trouble dissolving the compound. What solvents can I use?

    • A: While specific solubility data for this compound is limited, similar compounds are often sparingly soluble in water but show good solubility in organic solvents such as methanol and dimethyl sulfoxide (DMSO).[8]

  • Q: My experimental results are inconsistent. What could be the cause?

    • A: Inconsistent results could be due to compound degradation. Ensure the compound has been stored properly, away from light, air, and moisture.[6] Prepare stock solutions fresh for each experiment if possible. Degradation of similar compounds can be induced by changes in pH, temperature, and exposure to oxidative conditions.[9][10]

Data Presentation

Physical and Chemical Properties

PropertyValueReference
CAS Number 159183-89-8[11]
Molecular Formula C7H8N2O2[11][12]
Molecular Weight 152.15 g/mol [11][12]
Appearance White to off-white crystalline powder (typical for related compounds)[8]

Safety Information

Hazard StatementGHS ClassificationPrecautionary MeasuresReference
Causes skin irritationSkin Irrit. 2H315Wear protective gloves. Wash skin thoroughly after handling.
Causes serious eye irritationEye Irrit. 2AH319Wear eye protection. IF IN EYES: Rinse cautiously with water for several minutes.
May cause respiratory irritationSTOT SE 3H335Avoid breathing dust. Use only in a well-ventilated area.
Suspected of causing cancer (for related compounds)Carc. 2H351Obtain special instructions before use. Do not handle until all safety precautions have been read.

Experimental Protocols

Protocol: Preparation of a Stock Solution

This is a general guideline. Please refer to your specific experimental requirements for exact concentrations.

  • Calculate the required mass: Determine the mass of this compound needed to achieve the desired concentration in your chosen volume of solvent.

  • Weigh the compound: In a chemical fume hood, carefully weigh the calculated mass of the compound using an analytical balance.

  • Dissolution: Add the weighed compound to a sterile, appropriate-sized volumetric flask or tube.

  • Add solvent: Add a portion of the chosen solvent (e.g., DMSO) to the container.

  • Facilitate dissolution: Gently swirl or vortex the mixture. If necessary, sonication can be used to aid dissolution.

  • Final volume: Once the compound is fully dissolved, add the solvent to reach the final desired volume.

  • Storage of stock solution: Store the stock solution in a tightly sealed container at -20°C or -80°C for long-term storage. To minimize freeze-thaw cycles, aliquot the solution into smaller, single-use volumes.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Execution & Cleanup start Start: Experiment Planning ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Safety First weigh Weigh Compound in Fume Hood ppe->weigh dissolve Dissolve in Appropriate Solvent (e.g., DMSO) weigh->dissolve store Store Stock Solution Properly (Aliquoted, -20°C or -80°C) dissolve->store execute Perform Experiment store->execute Use in Experiment dispose Dispose of Waste According to Regulations execute->dispose cleanup Clean Work Area & Wash Hands dispose->cleanup end_node End cleanup->end_node

Caption: Experimental workflow for handling this compound.

troubleshooting_guide issue Problem Encountered solubility Compound not dissolving? issue->solubility inconsistent_results Inconsistent results? issue->inconsistent_results solvent_check Using appropriate solvent? (e.g., DMSO, Methanol) solubility->solvent_check degradation_check Possible compound degradation? inconsistent_results->degradation_check try_dmso Action: Try DMSO or methanol. solvent_check->try_dmso No sonicate Action: Gently warm or sonicate. solvent_check->sonicate Yes storage_check Action: Verify storage conditions (cool, dry, dark). degradation_check->storage_check Yes fresh_solution Action: Prepare fresh stock solution. storage_check->fresh_solution stability_test Action: Run stability test under experimental conditions. fresh_solution->stability_test safe_handling_logic start Handling Required assess Assess Risks: - Irritant (Skin, Eye, Respiratory) - Potential Carcinogen start->assess ppe Select PPE: - Chemical Gloves - Safety Goggles - Lab Coat - Respirator (if dust) assess->ppe engineering Use Engineering Controls: - Chemical Fume Hood - Adequate Ventilation ppe->engineering procedure Follow Safe Procedures: - Avoid creating dust - Wash hands after use - No eating/drinking engineering->procedure spill Spill or Exposure? procedure->spill emergency Follow Emergency Procedures: - Evacuate - First Aid - Report Incident spill->emergency Yes waste Proper Disposal of Contaminated Materials and Unused Compound spill->waste No emergency->waste finish Handling Complete waste->finish

References

Technical Support Center: Overcoming Solubility Challenges of N-(5-Hydroxypyridin-2-yl)acetamide in Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address the poor aqueous solubility of N-(5-Hydroxypyridin-2-yl)acetamide during bioassays.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound precipitate when I add it to my aqueous cell culture medium?

A: This is a common issue for poorly water-soluble compounds.[1] You likely dissolved the compound in a strong organic solvent, such as Dimethyl Sulfoxide (DMSO), to create a high-concentration stock solution.[2] When this concentrated stock is diluted into the aqueous environment of your cell culture medium, the final concentration of the organic solvent may be too low to keep the compound dissolved, causing it to precipitate out of the solution.[1] Your target concentration might be exceeding the compound's solubility limit in the final medium/solvent mixture.[1]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A: Dimethyl sulfoxide (DMSO) is a widely used and recommended solvent for creating high-concentration stock solutions of poorly water-soluble compounds for use in bioassays.[2][3] It is a powerful organic solvent capable of dissolving a wide array of organic materials.[3] For a detailed procedure, refer to the "Protocol for Preparing a Concentrated Stock Solution" in the Experimental Protocols section.

Q3: How can I improve the solubility of this compound in my bioassay?

A: Several strategies can be employed to enhance the solubility of poorly soluble compounds:[4][5]

  • Co-solvent Systems: Using a water-miscible organic solvent like DMSO at a low, non-toxic final concentration (typically ≤0.5%) can help maintain solubility.[6][7]

  • pH Adjustment: The solubility of compounds with ionizable groups is often pH-dependent.[8] Since this compound contains a pyridine ring, which is weakly basic, altering the pH of the medium might improve its solubility.[9][10] However, any pH modification must be compatible with the health and viability of the cells in your assay.

  • Use of Solubilizing Agents:

    • Cyclodextrins: These cyclic oligosaccharides can encapsulate hydrophobic molecules, forming inclusion complexes that have significantly increased aqueous solubility.[2][11]

    • Surfactants: Surfactants can form micelles that incorporate the poorly soluble compound, increasing its solubility.[6] This is more common in enzyme assays than cell-based assays, as surfactant concentrations high enough to form micelles can be cytotoxic.[12]

  • Particle Size Reduction: Reducing the particle size of the compound increases its surface area, which can enhance the dissolution rate.[6][13] This is often achieved through techniques like micronization or creating nanosuspensions.[14]

  • Advanced Formulation Strategies: For more complex applications, techniques like creating solid dispersions (dispersing the drug in a hydrophilic matrix) or lipid-based formulations can be explored.[15][16]

Q4: What is the maximum concentration of DMSO that is safe for my cells?

A: The final concentration of any organic solvent in the cell culture medium should be kept to a minimum to avoid cytotoxicity.[1] For DMSO, a final concentration below 1%, and ideally at or below 0.1%, is strongly recommended.[1] However, cell lines vary in their sensitivity. It is critical to perform a vehicle control experiment to determine the highest non-toxic concentration of DMSO for your specific cell line and assay conditions.[2]

Q5: I am observing high variability in my experimental results. Could this be related to the compound's solubility?

A: Yes, poor solubility is a frequent cause of inconsistent and unreliable results.[1] If the compound is not fully dissolved, it will not be uniformly distributed in the culture medium, leading to different concentrations of the active compound in replicate wells.[1] Ensuring complete dissolution of the stock solution and proper mixing when diluting into the medium is crucial for reproducibility.[1]

Data Presentation

SolventExpected SolubilityRecommended Use
Water / PBS (pH 7.4)Very Low / Sparingly SolubleFinal assay medium (with solubilization aid)
Dimethyl Sulfoxide (DMSO)HighPrimary stock solution
EthanolModerateAlternative stock solution
Dimethylformamide (DMF)HighAlternative stock solution

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

  • Weighing: Accurately weigh the desired amount of solid this compound powder in a sterile, amber glass vial or polypropylene tube.

  • Solvent Addition: Under a sterile hood, add the calculated volume of anhydrous, sterile-filtered DMSO to achieve the target stock concentration (e.g., 10-50 mM).

  • Dissolution: Vortex the vial vigorously for 1-2 minutes. If necessary, gently warm the tube to 37°C and/or use a brief sonication step to aid dissolution.[1]

  • Verification: Visually inspect the solution against a light source to ensure that no solid particles remain and the solution is clear.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Co-solvent Dilution Method for Cell-Based Assays

This protocol aims to minimize precipitation upon dilution into the aqueous assay medium.

  • Thaw Stock: Thaw an aliquot of your concentrated DMSO stock solution.

  • Intermediate Dilution (Optional but Recommended): Perform an intermediate dilution of the stock solution in serum-free cell culture medium. For example, add 2 µL of a 10 mM stock to 98 µL of medium to get a 200 µM solution. Mix thoroughly by gentle vortexing.

  • Final Dilution: Add the intermediate dilution to the wells of your cell culture plate containing cells and medium to reach the final desired concentration. Ensure the final DMSO concentration remains below the cytotoxic threshold for your cell line (e.g., ≤0.1%).

  • Vehicle Control: Prepare a corresponding vehicle control by adding the same concentration of DMSO (without the compound) to control wells.[2]

Protocol 3: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD (e.g., 45% w/v) in sterile water.

  • Molar Ratio Calculation: Determine the desired molar ratio of the compound to HP-β-CD. Ratios between 1:1 and 1:10 are common starting points.

  • Complexation: a. Dissolve the this compound in a minimal amount of a suitable organic solvent (like ethanol or DMSO). b. Add this solution dropwise to the stirring aqueous HP-β-CD solution. c. Stir the mixture at room temperature for 1-24 hours to allow for complex formation. d. Lyophilize or evaporate the solvent to obtain a solid powder of the compound-cyclodextrin complex.

  • Reconstitution: The resulting powder can be directly dissolved in aqueous media for your bioassay.

  • Control: Remember to include a vehicle control with the HP-β-CD solution alone, as cyclodextrins themselves can sometimes have minor effects on cells.[17]

Visual Guides

Troubleshooting Workflow for Solubility Issues

G start Compound Precipitates in Aqueous Medium stock_check Is stock solution clear? start->stock_check dilution_method Review Dilution Method stock_check->dilution_method No concentration_check Is final concentration >10 µM? stock_check->concentration_check Yes end_ok Problem Solved dilution_method->end_ok Fix & Redissolve lower_conc Lower final concentration concentration_check->lower_conc Yes cosolvent_check Is final DMSO conc. <0.1%? concentration_check->cosolvent_check No lower_conc->end_ok increase_dmso Increase final DMSO (if non-toxic) cosolvent_check->increase_dmso Yes advanced_methods Use Advanced Methods cosolvent_check->advanced_methods No increase_dmso->end_ok cd_method Try Cyclodextrin Formulation advanced_methods->cd_method ph_method Adjust pH (if cell-compatible) advanced_methods->ph_method cd_method->end_ok ph_method->end_ok

Caption: A troubleshooting flowchart for addressing compound precipitation.

Experimental Workflow: Co-Solvent Dilution

G cluster_0 Preparation cluster_1 Assay Plate stock 1. Prepare 10 mM Stock in 100% DMSO intermediate 2. Make 200 µM Intermediate Dilution in Serum-Free Medium stock->intermediate 1:50 Dilution final 3. Add to Cells to get 10 µM Final Concentration (Final DMSO = 0.1%) intermediate->final 1:20 Dilution

Caption: Step-by-step workflow for the co-solvent dilution method.

Conceptual Diagram: Cyclodextrin Encapsulation

G cluster_0 Before Encapsulation cluster_1 Encapsulation Process cluster_2 After Encapsulation compound Poorly Soluble Compound water1 Water (Aqueous Medium) compound->water1 Precipitates cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) compound2 Compound cd->compound2 Forms Inclusion Complex complex Soluble Compound-CD Complex water2 Water (Aqueous Medium) complex->water2 Dissolves

Caption: How cyclodextrins improve the aqueous solubility of a compound.

References

Technical Support Center: N-(5-Hydroxypyridin-2-yl)acetamide Reaction Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the scale-up of the N-(5-Hydroxypyridin-2-yl)acetamide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

The most common method is the N-acylation of 2-amino-5-hydroxypyridine using an acetylating agent such as acetic anhydride or acetyl chloride. The reaction is typically performed in a suitable solvent and may or may not require a base.

Q2: What are the primary challenges when scaling up this reaction?

The primary challenges during the scale-up of this synthesis include:

  • Exothermic Reaction Control: The acylation reaction is often exothermic, and improper heat management at a larger scale can lead to temperature spikes, promoting side reactions and creating safety hazards.

  • Selective N-acylation: The starting material, 2-amino-5-hydroxypyridine, possesses two nucleophilic sites: the amino group (-NH2) and the hydroxyl group (-OH). Ensuring selective acylation of the amino group is crucial to prevent the formation of the O-acylated or di-acylated impurities.

  • Homogeneous Mixing: Achieving uniform mixing of reactants becomes more challenging in larger reactors, which can lead to localized "hot spots" or areas of high reactant concentration, resulting in increased impurity formation.

  • Product Isolation and Purification: Crystallization and filtration at a large scale can be difficult, and the final product may require extensive purification to meet pharmaceutical standards.

Q3: How can I favor N-acylation over O-acylation?

The amino group is generally more nucleophilic than the phenolic hydroxyl group, which naturally favors N-acylation.[1] To further enhance selectivity:

  • Control of Reaction Temperature: Lower temperatures generally favor N-acylation.

  • pH Control: Performing the reaction under neutral or slightly basic conditions can help to deprotonate the amino group, increasing its nucleophilicity. The use of a non-nucleophilic base is recommended to scavenge the acid byproduct (e.g., HCl or acetic acid) without competing in the acylation reaction.[2]

  • Choice of Acetylating Agent: Acetic anhydride is a commonly used reagent that often provides good selectivity.

Troubleshooting Guide

Low or No Yield
Potential Cause Recommended Solution
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature.
Poor Quality of Starting Material Ensure the purity of 2-amino-5-hydroxypyridine. Impurities in the starting material can inhibit the reaction or lead to side products.
Suboptimal Reaction Temperature The reaction may require a specific temperature to proceed efficiently. If the reaction is sluggish at room temperature, gentle heating may be necessary. However, be cautious of promoting side reactions at higher temperatures.
Inadequate Mixing On a larger scale, ensure that the stirring is efficient to maintain a homogeneous mixture of reactants.
Presence of Impurities
Potential Cause Recommended Solution
Formation of O-acetylated Impurity This is a common side product due to the presence of the hydroxyl group. To minimize its formation, maintain a lower reaction temperature and consider the order of reagent addition. Adding the acetylating agent slowly to the solution of 2-amino-5-hydroxypyridine can help maintain a low concentration of the acylating agent, favoring reaction at the more nucleophilic amino group.
Formation of Di-acetylated Impurity The use of an excess of the acetylating agent or high reaction temperatures can lead to the acylation of both the amino and hydroxyl groups.[3][4] Use a stoichiometric amount or a slight excess of the acetylating agent and maintain strict temperature control.
Unreacted Starting Material If the final product is contaminated with unreacted 2-amino-5-hydroxypyridine, this could be due to insufficient reaction time, inadequate temperature, or poor mixing. Refer to the "Low or No Yield" section for troubleshooting.
Hydrolysis of Product If the work-up or purification involves aqueous conditions, especially at non-neutral pH, the acetamide or ester group could be susceptible to hydrolysis. Ensure that the pH is controlled during work-up and that the product is dried thoroughly.

Data Presentation

Table 1: Comparison of Reaction Conditions for N-acylation

Parameter Lab Scale (Conceptual) Scale-Up Considerations
Reactant Ratio 1.0 - 1.2 equivalents of acetylating agentMaintain a slight excess of the acetylating agent to drive the reaction to completion, but avoid a large excess to minimize di-acylation.
Solvent Dichloromethane, Ethyl Acetate, AcetonitrileConsider solvent properties for heat transfer, boiling point for reflux conditions, and ease of removal at a large scale.
Temperature 0°C to Room TemperatureImplement a robust cooling system to manage the exotherm. The adiabatic temperature rise should be calculated to assess the risk of a thermal runaway.[5]
Reaction Time 1 - 4 hours (monitored by TLC/HPLC)Reaction times may need to be adjusted based on the efficiency of mixing and heat transfer at a larger scale.
Work-up Aqueous wash, extraction, dryingThe efficiency of phase separation and extraction can decrease at larger scales. Consider the use of continuous extraction methods.
Purification Recrystallization, Column ChromatographyRecrystallization is the preferred method for large-scale purification. Solvent selection and cooling profiles are critical for obtaining the desired crystal form and purity.

Experimental Protocols

Lab-Scale Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • 2-amino-5-hydroxypyridine

  • Acetic anhydride

  • Pyridine (or another suitable non-nucleophilic base)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-5-hydroxypyridine (1.0 eq) in a suitable solvent such as ethyl acetate.

  • Add pyridine (1.1 eq) to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add acetic anhydride (1.05 eq) dropwise to the cooled solution while maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer. Wash the organic layer sequentially with dilute aqueous HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Mandatory Visualizations

reaction_pathway 2-Amino-5-hydroxypyridine 2-Amino-5-hydroxypyridine This compound This compound 2-Amino-5-hydroxypyridine->this compound Acetic Anhydride, Base O-acetylated Impurity O-acetylated Impurity 2-Amino-5-hydroxypyridine->O-acetylated Impurity Side Reaction Di-acetylated Impurity Di-acetylated Impurity This compound->Di-acetylated Impurity Further Acetylation

Caption: Reaction scheme for the synthesis of this compound and potential side reactions.

troubleshooting_workflow start Low Yield or High Impurity Profile check_purity Check Starting Material Purity start->check_purity check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) start->check_conditions check_mixing Evaluate Mixing Efficiency start->check_mixing optimize_temp Optimize Temperature (Lower for selectivity, higher for conversion) check_conditions->optimize_temp optimize_reagents Adjust Reagent Stoichiometry check_conditions->optimize_reagents improve_mixing Improve Stirring/Agitation check_mixing->improve_mixing analyze_impurities Characterize Impurities (LC-MS, NMR) optimize_temp->analyze_impurities optimize_reagents->analyze_impurities improve_mixing->analyze_impurities adjust_workup Modify Work-up and Purification analyze_impurities->adjust_workup success Successful Scale-Up adjust_workup->success

Caption: A logical workflow for troubleshooting common issues during the scale-up of this compound synthesis.

References

Technical Support Center: Minimizing Impurities in N-(5-Hydroxypyridin-2-yl)acetamide Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist in minimizing impurities during the synthesis of N-(5-Hydroxypyridin-2-yl)acetamide. The following information is designed to help you identify potential sources of impurities, optimize your reaction conditions, and implement effective purification strategies.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, their potential causes, and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Insufficient amount of acetylating agent.1. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Extend the reaction time if the starting material (2-amino-5-hydroxypyridine) is still present. 2. Optimize the reaction temperature. While the reaction can proceed at room temperature, gentle heating (e.g., 40-50°C) may improve the reaction rate and yield. Avoid excessive heat, which can promote side reactions. 3. Use a slight excess of the acetylating agent (e.g., 1.1-1.2 equivalents of acetic anhydride) to ensure complete conversion of the starting material.
Presence of O-acetylated Impurity (2-acetamido-5-acetoxypyridine) 1. Use of a strong base or high temperatures, which can deprotonate the hydroxyl group, increasing its nucleophilicity. 2. Prolonged reaction times at elevated temperatures.1. Perform the acetylation under neutral or mildly acidic conditions. The use of pyridine as a solvent can act as a mild base to quench the acetic acid byproduct without significantly promoting O-acetylation. 2. Control the reaction temperature and time. Aim for the shortest reaction time necessary for complete N-acetylation.
Presence of Di-acetylated Impurity (2-acetamido-5-acetoxypyridine) 1. Significant excess of the acetylating agent. 2. Reaction conditions that favor O-acetylation after initial N-acetylation.1. Carefully control the stoichiometry of the acetylating agent. Use no more than a slight excess. 2. Employ moderate reaction temperatures and avoid prolonged reaction times.
Presence of Unreacted 2-Amino-5-hydroxypyridine in Final Product 1. Insufficient reaction time or temperature. 2. Inadequate mixing.1. Ensure the reaction has gone to completion by TLC or HPLC analysis before workup. 2. Ensure efficient stirring throughout the reaction, especially if the starting material has limited solubility in the reaction solvent.
Product Discoloration (Pink or Brown Hue) 1. Oxidation of the starting material or product. Aminophenols are susceptible to oxidation.1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Use degassed solvents. 3. Purify the final product by recrystallization, potentially with the addition of a small amount of a reducing agent like sodium bisulfite during workup.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The most common process-related impurities are:

  • O-acetylated impurity (2-acetamido-5-acetoxypyridine): Formed by the acetylation of the hydroxyl group.

  • Di-acetylated impurity (2-acetamido-5-acetoxypyridine): Results from the acetylation of both the amino and hydroxyl groups.

  • Unreacted starting material (2-amino-5-hydroxypyridine): Due to an incomplete reaction.

Q2: How can I selectively achieve N-acetylation over O-acetylation?

A2: Selective N-acetylation is favored because the amino group is generally more nucleophilic than the hydroxyl group. To enhance selectivity:

  • Control Reaction Conditions: Perform the reaction under neutral or slightly acidic conditions. The use of pyridine as a solvent is common as it also acts as a base to neutralize the acetic acid byproduct.[1][2][3]

  • Temperature Control: Maintain a moderate reaction temperature (e.g., room temperature to 50°C) to avoid conditions that favor O-acetylation.

  • Stoichiometry: Use a minimal excess of the acetylating agent (e.g., acetic anhydride).

Q3: What is the recommended work-up procedure to minimize hydrolysis of the product?

A3: After the reaction is complete, the mixture can be cooled and the product precipitated by the addition of a non-polar solvent like diethyl ether. Alternatively, the reaction mixture can be poured into cold water to precipitate the product. Avoid strongly acidic or basic conditions during workup, as this can lead to hydrolysis of the amide bond. The precipitated solid should be collected by filtration, washed with cold water, and then dried.

Q4: What is a suitable method for purifying the crude this compound?

A4: Recrystallization is an effective method for purifying the final product.[4][5][6][7]

  • Solvent Selection: A common solvent for recrystallization of polar amides is a mixture of ethanol and water, or isopropanol. The ideal solvent system will dissolve the compound when hot but have low solubility when cold.

  • Procedure: Dissolve the crude product in a minimal amount of the hot solvent, allow it to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation. The purified crystals can then be collected by filtration.

Data Presentation

Table 1: Effect of Acetic Anhydride Stoichiometry on Impurity Profile

Molar Equivalents of Acetic AnhydrideThis compound (%)O-acetylated Impurity (%)Di-acetylated Impurity (%)Unreacted Starting Material (%)
1.085< 1< 0.513.5
1.1951.50.82.7
1.2972.01.0< 0.5
1.5943.52.5< 0.1
2.0886.06.0< 0.1

Data is illustrative and based on typical outcomes for similar reactions. Actual results may vary.

Table 2: Effect of Reaction Temperature on Impurity Profile

Reaction Temperature (°C)This compound (%)O-acetylated Impurity (%)Di-acetylated Impurity (%)Unreacted Starting Material (%)
25 (Room Temp)921.00.56.5
40962.51.00.5
60934.52.5< 0.1
80858.07.0< 0.1

Data is illustrative and based on typical outcomes for similar reactions with 1.2 equivalents of acetic anhydride.

Experimental Protocols

1. Synthesis of 2-Amino-5-hydroxypyridine (Starting Material)

A common route for the synthesis of 2-amino-5-hydroxypyridine involves the deprotection of a protected precursor, such as 5-(benzyloxy)pyridin-2-amine.[4][5]

  • Materials: 5-(benzyloxy)pyridin-2-amine, 10% Palladium on activated carbon (Pd/C), Ethanol, Toluene, Hydrogen gas.

  • Procedure:

    • In an autoclave, combine 5-(benzyloxy)pyridin-2-amine, ethanol, and a toluene solution of 10% Pd/C.

    • Pressurize the autoclave with hydrogen gas (e.g., 0.2 MPa).

    • Stir the reaction mixture at room temperature (25°C) for several hours until the reaction is complete (monitor by TLC).

    • Carefully depressurize the autoclave and filter the reaction mixture to remove the Pd/C catalyst.

    • Wash the catalyst with ethanol.

    • Combine the filtrate and washings, and remove the solvents under reduced pressure to yield 2-amino-5-hydroxypyridine.[4]

2. Synthesis of this compound

This protocol is adapted from general procedures for the acetylation of aminopyridines.[8]

  • Materials: 2-amino-5-hydroxypyridine, Acetic anhydride, Pyridine, Diethyl ether.

  • Procedure:

    • In a round-bottom flask, dissolve 2-amino-5-hydroxypyridine in pyridine.

    • Cool the solution in an ice bath.

    • Slowly add 1.1-1.2 molar equivalents of acetic anhydride to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

    • Once the starting material is consumed, cool the reaction mixture in an ice bath.

    • Slowly add diethyl ether to the cooled mixture to precipitate the product.

    • Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and air dry.

3. Purification by Recrystallization

  • Materials: Crude this compound, Ethanol, Deionized water.

  • Procedure:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of hot ethanol to dissolve the solid.

    • If the solid does not fully dissolve, add hot deionized water dropwise until a clear solution is obtained.

    • Allow the solution to cool slowly to room temperature.

    • Once crystals begin to form, place the flask in an ice bath to complete the crystallization process.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.

4. HPLC Method for Purity Analysis

A reverse-phase HPLC method is suitable for the analysis of this compound and its potential impurities.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with a small amount of formic acid or phosphoric acid for pH control is a good starting point. For example, a gradient of 10% to 90% acetonitrile in water (containing 0.1% formic acid) over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where all components have reasonable absorbance (e.g., 254 nm or 270 nm).

  • Injection Volume: 10 µL.

  • Note: The exact conditions may need to be optimized for your specific HPLC system and column to achieve the best separation of the target compound from its impurities.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start 2-Amino-5-hydroxypyridine reaction Acetylation (Acetic Anhydride, Pyridine) start->reaction product Crude this compound reaction->product recrystallization Recrystallization product->recrystallization filtration Filtration recrystallization->filtration drying Drying filtration->drying hplc HPLC Analysis drying->hplc final_product Pure this compound hplc->final_product

Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.

troubleshooting_logic cluster_impurities Impurity Profile cluster_solutions Corrective Actions start Analyze Crude Product by HPLC high_sm High Starting Material? start->high_sm high_o_acetyl High O-acetyl Impurity? start->high_o_acetyl high_di_acetyl High Di-acetyl Impurity? start->high_di_acetyl increase_time_temp Increase Reaction Time/ Temperature high_sm->increase_time_temp Yes check_stoichiometry Check Stoichiometry high_sm->check_stoichiometry Yes decrease_temp Decrease Reaction Temperature high_o_acetyl->decrease_temp Yes control_stoichiometry Control Stoichiometry Carefully high_di_acetyl->control_stoichiometry Yes increase_time_temp->start Re-run and Analyze check_stoichiometry->start Re-run and Analyze decrease_temp->start Re-run and Analyze control_stoichiometry->start Re-run and Analyze

Caption: Troubleshooting logic for impurity analysis and correction in this compound synthesis.

References

Validation & Comparative

A Comparative Guide for IBD Research: N-(5-Hydroxypyridin-2-yl)acetamide vs. Mesalazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the established therapeutic agent, mesalazine, and the novel investigational compound, N-(5-Hydroxypyridin-2-yl)acetamide, for the research and development of treatments for Inflammatory Bowel Disease (IBD). This document synthesizes preclinical data to objectively evaluate their mechanisms of action, efficacy in established animal models, and the experimental protocols utilized in these assessments.

Executive Summary

Mesalazine (5-aminosalicylic acid or 5-ASA) is a cornerstone of treatment for mild to moderate ulcerative colitis. Its anti-inflammatory effects are primarily localized to the colonic mucosa. This compound and its analogues are emerging as potent anti-inflammatory agents in preclinical IBD models. A key analogue, 6-acetamido-2,4,5-trimethylpyridin-3-ol, has demonstrated significant efficacy, suggesting a distinct and potent mechanism of action involving the dual inhibition of TNF-α and IL-6 signaling pathways. While direct comparative clinical studies are not available, preclinical evidence suggests that this compound analogues may offer a targeted and highly effective alternative to traditional therapies like mesalazine.

Comparative Analysis of Preclinical Data

The following tables summarize the available quantitative data from preclinical studies on this compound analogues and mesalazine in rodent models of IBD.

Table 1: Efficacy in TNBS-Induced Colitis Model (Rat)

ParameterN-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide Analogue (Compound 2-19)MesalazineSulfasalazine (for reference)
Dosage 1 mg/kg (oral)1,000 µM (in vitro)300 mg/kg (oral)
Effect on Weight Loss Significant suppressionData not available in a directly comparable formatSignificant suppression
Effect on Colon Tissue Edema Significant suppressionData not available in a directly comparable formatSignificant suppression
Myeloperoxidase (MPO) Activity Significant suppression[1]Significant decrease[2]Significant suppression[1]
Inhibition of Monocyte Adhesion (in vitro) Much better than tofacitinib and mesalazine[1]Inhibitory effect observed at 1,000 µM[1]Data not available

Note: The data for the this compound analogue and sulfasalazine are from the same study, allowing for a more direct comparison. The mesalazine data is from a different in vitro experiment cited within the same publication.

Table 2: Efficacy in DSS-Induced Colitis Model (Mouse)

ParameterMesalazine
Dosage 50 mg/kg/day (oral)[3], 100 mg/kg/day (oral)[4]
Effect on Body Weight Loss Less weight change compared to control[3][4]
Effect on Stool Score/Diarrhea Reduced stool consistency and bleeding[3][5]
Effect on Colon Length Less colon shortening compared to control[3]
Histological Score Reduced histologic changes[3][4]
Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Decreased colonic expression[3][6]

Mechanisms of Action: A Comparative Overview

The two compounds exhibit distinct mechanisms of action in mitigating intestinal inflammation.

This compound and its Analogues:

The primary mechanism identified for the active analogue of this compound is the dual inhibition of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) induced signaling pathways .[1] This is significant as both TNF-α and IL-6 are critical pro-inflammatory cytokines implicated in the pathogenesis of IBD. By targeting these two key pathways, this compound may offer a more comprehensive and potent anti-inflammatory effect.

Mesalazine (5-ASA):

Mesalazine's mechanism is multifaceted and is thought to involve several pathways:

  • Inhibition of the Nuclear Factor-kappa B (NF-κB) pathway : NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.[2]

  • Activation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) : PPAR-γ is a nuclear receptor with anti-inflammatory properties.[2]

  • Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) pathways : This leads to a decrease in the production of pro-inflammatory prostaglandins and leukotrienes.

  • Scavenging of reactive oxygen species : Mesalazine also exhibits antioxidant properties.

Visualizing the Pathways and Protocols

To further elucidate the mechanisms and experimental designs, the following diagrams are provided.

experimental_workflow_tnbs_colitis cluster_induction Colitis Induction cluster_treatment Treatment Groups cluster_assessment Efficacy Assessment Animal Model Sprague-Dawley Rats Induction Agent TNBS in Ethanol Animal Model->Induction Agent Administration Intrarectal Instillation Induction Agent->Administration Control Vehicle Administration->Control Daily Dosing Test_Compound This compound Analogue (e.g., 1 mg/kg, oral) Administration->Test_Compound Daily Dosing Reference_Drug Sulfasalazine (300 mg/kg, oral) Administration->Reference_Drug Daily Dosing Clinical_Signs Body Weight Loss Stool Consistency Control->Clinical_Signs Macroscopic_Evaluation Colon Length Edema Control->Macroscopic_Evaluation Biochemical_Markers Myeloperoxidase (MPO) Activity Control->Biochemical_Markers Histopathology Microscopic Examination Control->Histopathology Test_Compound->Clinical_Signs Test_Compound->Macroscopic_Evaluation Test_Compound->Biochemical_Markers Test_Compound->Histopathology Reference_Drug->Clinical_Signs Reference_Drug->Macroscopic_Evaluation Reference_Drug->Biochemical_Markers Reference_Drug->Histopathology signaling_pathways cluster_NHPA This compound Analogue cluster_Mesalazine Mesalazine NHPA N-(5-Hydroxypyridin-2-yl) acetamide Analogue TNFa_Receptor TNF-α Receptor NHPA->TNFa_Receptor Inhibits IL6_Receptor IL-6 Receptor NHPA->IL6_Receptor Inhibits Inflammation_NHPA Inflammation TNFa_Receptor->Inflammation_NHPA Leads to IL6_Receptor->Inflammation_NHPA Leads to Mesalazine Mesalazine (5-ASA) NFkB NF-κB Pathway Mesalazine->NFkB Inhibits PPARg PPAR-γ Mesalazine->PPARg Activates Inflammation_Mesa Inflammation NFkB->Inflammation_Mesa Promotes PPARg->Inflammation_Mesa Inhibits

References

Comparative Study of N-(5-Hydroxypyridin-2-yl)acetamide Analogues in the Context of Inflammatory Bowel Disease

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide and its analogues reveals a promising new class of compounds for the treatment of inflammatory bowel disease (IBD). This guide provides a comparative assessment of their biological activity, supported by experimental data, and elucidates the underlying signaling pathways.

A recent study has focused on the synthesis and evaluation of a series of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as potential therapeutics for IBD. The parent compound, 6-acetamido-2,4,5-trimethylpyridin-3-ol (referred to as compound 1), and its derivatives have been shown to inhibit key inflammatory pathways mediated by tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1]

Comparative Biological Activity

The synthesized analogues were evaluated for their ability to inhibit the adhesion of monocytes to colon epithelial cells induced by the pro-inflammatory cytokines TNF-α and IL-6. This cell adhesion process is a critical step in the inflammatory cascade seen in IBD.

The parent compound 1 demonstrated significant inhibitory activity at a concentration of 1 µM, comparable to the Janus kinase (JAK) inhibitor tofacitinib (1 µM) and superior to mesalazine (1,000 µM), a conventional IBD therapeutic.[1] Among the various analogues synthesized, compound 2-19 emerged as the most potent, exhibiting significantly better inhibitory activity against both TNF-α and IL-6 induced cell adhesion than tofacitinib.[1]

A strong positive correlation (R² = 0.8943) was observed between the inhibitory activities of the analogues against TNF-α-induced and IL-6-induced cell adhesion, suggesting a dual-acting mechanism.[1]

In addition to in vitro studies, the therapeutic potential of compounds 1 and 2-19 was assessed in a trinitrobenzenesulfonic acid (TNBS)-induced rat model of colitis. Oral administration of both compounds led to a significant reduction in clinical signs of colitis, including weight loss, colon tissue edema, and myeloperoxidase activity, which is an indicator of inflammatory cell infiltration in the colon tissues.[1] Notably, compound 2-19 at a dose of 1 mg/kg was more effective in ameliorating colitis than both compound 1 and the commonly prescribed oral IBD drug sulfasalazine (300 mg/kg).[1]

Table 1: Summary of In Vitro and In Vivo Activity

CompoundIn Vitro Activity (Inhibition of Monocyte Adhesion)In Vivo Activity (TNBS-induced Rat Colitis)
1 Similar to tofacitinib (1 µM)Significant suppression of clinical signs
2-19 Much better than tofacitinibMore efficacious than compound 1 and sulfasalazine (300 mg/kg)
Tofacitinib Active at 1 µMNot reported in this study
Mesalazine Less active than compound 1 (at 1,000 µM)Not reported in this study
Sulfasalazine Not reported in this studyActive at 300 mg/kg

Experimental Protocols

In Vitro Monocyte-Colon Epithelial Cell Adhesion Assay

This assay is designed to quantify the adhesion of monocytes to a monolayer of colon epithelial cells, a process stimulated by pro-inflammatory cytokines.

  • Cell Culture: Human colon epithelial cells (e.g., HT-29) are cultured to form a confluent monolayer in 96-well plates. Human monocytic cells (e.g., THP-1) are cultured separately.

  • Fluorescent Labeling of Monocytes: Monocytes are labeled with a fluorescent dye, such as Calcein-AM, according to the manufacturer's protocol.

  • Induction of Inflammation: The confluent colon epithelial cell monolayer is treated with recombinant human TNF-α or IL-6 to induce the expression of adhesion molecules.

  • Co-culture and Treatment: The fluorescently labeled monocytes are then added to the activated epithelial cell monolayer in the presence or absence of the test compounds (N-(5-Hydroxypyridin-2-yl)acetamide analogues) at various concentrations.

  • Adhesion Quantification: After an incubation period, non-adherent monocytes are removed by gentle washing. The fluorescence of the remaining adherent monocytes is measured using a fluorescence plate reader.

  • Data Analysis: The percentage of monocyte adhesion is calculated relative to the cytokine-stimulated control (without any inhibitor). The inhibitory activity of the test compounds is then determined.

Signaling Pathways

The anti-inflammatory effects of this compound analogues are attributed to their ability to interfere with the signaling pathways of TNF-α and IL-6, both of which are central to the pathogenesis of IBD.

TNF-α Signaling Pathway

TNF-α is a key pro-inflammatory cytokine that binds to its receptors (TNFR1 and TNFR2) on the surface of target cells, including intestinal epithelial cells.[2] This binding initiates a cascade of intracellular signaling events, primarily through the activation of the NF-κB and MAPK pathways.[2][3] These pathways lead to the transcription of genes involved in inflammation, cell survival, and apoptosis.[2] In the context of IBD, this results in the production of other inflammatory mediators and the recruitment of immune cells to the site of inflammation.

TNF_alpha_Signaling TNF_alpha TNF-α TNFR TNFR TNF_alpha->TNFR Binds IKK IKK Complex TNFR->IKK Activates MAPK_cascade MAPK Cascade TNFR->MAPK_cascade Activates IkappaB IκB IKK->IkappaB Phosphorylates (Inhibition) NF_kappaB NF-κB IkappaB->NF_kappaB Releases Nucleus Nucleus NF_kappaB->Nucleus AP1 AP-1 MAPK_cascade->AP1 Activates AP1->Nucleus Inflammation Inflammatory Gene Expression Nucleus->Inflammation Transcription

Caption: TNF-α signaling cascade leading to inflammation.

IL-6 Signaling Pathway

Interleukin-6 is another critical cytokine in IBD that signals through the JAK/STAT pathway. IL-6 binds to its receptor (IL-6R), leading to the recruitment and activation of Janus kinases (JAKs).[4] Activated JAKs then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3.[4] Phosphorylated STAT3 dimerizes and translocates to the nucleus, where it acts as a transcription factor to promote the expression of genes involved in inflammation, cell proliferation, and survival.[4]

IL6_Signaling IL6 IL-6 IL6R IL-6R IL6->IL6R Binds gp130 gp130 IL6R->gp130 Associates JAK JAK gp130->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Dimerizes Nucleus Nucleus pSTAT3->Nucleus Translocates Inflammation Inflammatory Gene Expression Nucleus->Inflammation Transcription

Caption: IL-6 signaling via the JAK/STAT pathway.

Experimental Workflow

The overall workflow for the identification and evaluation of these novel anticolitis agents is depicted below.

Experimental_Workflow Synthesis Synthesis of Analogues InVitro In Vitro Screening (Cell Adhesion Assay) Synthesis->InVitro Lead_ID Lead Identification (e.g., Compound 2-19) InVitro->Lead_ID InVivo In Vivo Validation (TNBS-induced Colitis Model) Lead_ID->InVivo Preclinical Preclinical Development InVivo->Preclinical

Caption: Workflow for anticolitis drug discovery.

Conclusion

The comparative study of this compound analogues has identified a promising new chemical scaffold for the development of dual-acting inhibitors of TNF-α and IL-6 signaling for the treatment of IBD. The superior in vitro and in vivo efficacy of compound 2-19 compared to existing therapies highlights its potential as a lead candidate for further preclinical and clinical development. The detailed experimental protocols and understanding of the involved signaling pathways provide a solid foundation for future research in this area.

References

Comparative Analysis of N-(5-Hydroxypyridin-2-yl)acetamide and its Alternatives in Modulating Inflammatory Responses

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the biological activity of N-(5-Hydroxypyridin-2-yl)acetamide, with a comparative assessment against established anti-inflammatory agents, Tofacitinib and Mesalazine. This document provides supporting experimental data, detailed protocols, and visual representations of the underlying biological pathways.

Introduction

Chronic inflammatory diseases, such as inflammatory bowel disease (IBD), are characterized by the overproduction of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). These cytokines play a pivotal role in mediating the inflammatory cascade, making them key targets for therapeutic intervention. This compound and its analogs have emerged as potential small molecule inhibitors of these pathways. This guide provides a comparative analysis of the biological activity of this compound against two clinically relevant drugs, Tofacitinib (a Janus kinase - JAK - inhibitor) and Mesalazine (an aminosalicylate anti-inflammatory drug), in the context of inhibiting TNF-α and IL-6-mediated cellular adhesion, a critical process in the pathogenesis of IBD.

Comparative Biological Activity

The biological activity of this compound is inferred from its structurally similar analog, N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide, which has been shown to be a potent dual inhibitor of TNF-α and IL-6-induced monocyte-to-epithelial cell adhesion.[1] The following table summarizes the comparative efficacy of these compounds in this context.

CompoundTarget Pathway(s)In Vitro ModelEffective Concentration for InhibitionReference
This compound (analog) TNF-α and IL-6 induced cell adhesionCo-culture of monocytic cells (e.g., U937) and colon epithelial cells (e.g., HT-29)~ 1 µM[1]
Tofacitinib Janus Kinase (JAK) signalingCo-culture of monocytic cells and colon epithelial cells~ 1 µM[1]
Mesalazine Multiple, including NF-κB and COX pathwaysCo-culture of monocytic cells and colon epithelial cells> 1000 µM[1]

Experimental Protocols

To validate the biological activity of this compound and compare it with other compounds, a monocyte-to-colon epithelial cell adhesion assay can be employed. This assay quantifies the ability of a compound to inhibit the adhesion of monocytes to epithelial cells, a process stimulated by pro-inflammatory cytokines like TNF-α and IL-6.

In Vitro Monocyte-Epithelial Cell Adhesion Assay

Objective: To quantify the inhibition of TNF-α or IL-6 induced adhesion of monocytic cells to a monolayer of colon epithelial cells by this compound and its alternatives.

Materials:

  • Cell Lines:

    • Human colon adenocarcinoma cell line (e.g., HT-29)

    • Human monocytic cell line (e.g., U937 or THP-1)

  • Reagents:

    • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

    • Recombinant human TNF-α

    • Recombinant human IL-6

    • This compound, Tofacitinib, Mesalazine

    • Fluorescent dye for cell labeling (e.g., Calcein-AM)

    • Phosphate Buffered Saline (PBS)

    • Fetal Bovine Serum (FBS)

  • Equipment:

    • 96-well black, clear-bottom tissue culture plates

    • Fluorescence microplate reader

    • Incubator (37°C, 5% CO2)

    • Hemocytometer or automated cell counter

Procedure:

  • Epithelial Cell Culture:

    • Seed HT-29 cells into 96-well black, clear-bottom plates at a density that will result in a confluent monolayer after 24-48 hours of incubation.

    • Grow the cells in complete culture medium at 37°C in a 5% CO2 incubator.

  • Compound Treatment and Cytokine Stimulation:

    • Once the HT-29 cell monolayer is confluent, replace the medium with fresh medium containing various concentrations of the test compounds (this compound, Tofacitinib, or Mesalazine). Include a vehicle control (e.g., DMSO).

    • Pre-incubate the cells with the compounds for 1-2 hours.

    • Following pre-incubation, add recombinant human TNF-α (final concentration, e.g., 10 ng/mL) or IL-6 (final concentration, e.g., 20 ng/mL) to the wells to induce the expression of adhesion molecules.

    • Incubate the plate for an additional 4-6 hours at 37°C.

  • Monocyte Preparation and Labeling:

    • In parallel, label the monocytic cells (U937 or THP-1) with a fluorescent dye such as Calcein-AM according to the manufacturer's protocol.

    • Resuspend the labeled monocytes in serum-free medium and adjust the cell concentration.

  • Co-culture and Adhesion:

    • Carefully wash the HT-29 cell monolayer twice with PBS to remove any non-adherent cells and residual medium.

    • Add the fluorescently labeled monocyte suspension to each well of the 96-well plate containing the treated and stimulated HT-29 cells.

    • Incubate the co-culture for 30-60 minutes at 37°C to allow for monocyte adhesion.

  • Quantification of Adhesion:

    • After the incubation period, gently wash the wells 2-3 times with PBS to remove non-adherent monocytes.

    • Measure the fluorescence intensity of the remaining adherent monocytes in each well using a fluorescence microplate reader (Excitation/Emission wavelengths appropriate for the chosen dye, e.g., 485/520 nm for Calcein-AM).

  • Data Analysis:

    • Calculate the percentage of monocyte adhesion for each treatment condition relative to the cytokine-stimulated control (without any inhibitory compound).

    • Plot the percentage of inhibition against the compound concentration to determine the IC50 value for each compound.

Visualizing the Mechanism of Action

Signaling Pathway of TNF-α and IL-6 Induced Cell Adhesion

The binding of TNF-α and IL-6 to their respective receptors on epithelial cells triggers intracellular signaling cascades, primarily involving the NF-κB and JAK/STAT pathways. This leads to the upregulation of adhesion molecules such as ICAM-1 and VCAM-1 on the epithelial cell surface, which then mediate the binding of monocytes.

G TNF-α and IL-6 Signaling Pathway Leading to Cell Adhesion TNFa TNF-α TNFR TNFR TNFa->TNFR Binds to IL6 IL-6 IL6R IL-6R IL6->IL6R Binds to NFkB NF-κB Pathway TNFR->NFkB Activates JAK_STAT JAK/STAT Pathway IL6R->JAK_STAT Activates AdhesionMolecules Upregulation of Adhesion Molecules (ICAM-1, VCAM-1) NFkB->AdhesionMolecules JAK_STAT->AdhesionMolecules CellAdhesion Monocyte Adhesion AdhesionMolecules->CellAdhesion

Caption: Simplified signaling cascade of TNF-α and IL-6 leading to monocyte adhesion.

Experimental Workflow for the Cell Adhesion Assay

The following diagram outlines the key steps in the in vitro monocyte-epithelial cell adhesion assay.

G Experimental Workflow: Monocyte-Epithelial Cell Adhesion Assay step1 1. Culture Epithelial Cells (e.g., HT-29) to confluence step2 2. Pre-treat with Compounds (this compound, etc.) step1->step2 step3 3. Stimulate with TNF-α or IL-6 step2->step3 step5 5. Co-culture Epithelial Cells and Monocytes step3->step5 step4 4. Label Monocytes (e.g., U937) with fluorescent dye step4->step5 step6 6. Wash to remove non-adherent monocytes step5->step6 step7 7. Quantify Adhesion (Fluorescence Measurement) step6->step7

Caption: Step-by-step workflow of the in vitro cell adhesion assay.

Conclusion

Based on the activity of its close structural analog, this compound shows promise as a dual inhibitor of TNF-α and IL-6-mediated inflammatory responses. Its potential efficacy at concentrations comparable to the established JAK inhibitor, Tofacitinib, and significantly lower than Mesalazine, warrants further investigation. The provided experimental protocol offers a robust framework for validating these preliminary findings and conducting a direct comparative analysis. The visualization of the signaling pathway and experimental workflow serves to clarify the mechanism of action and the methodological approach for researchers in the field of drug discovery and development.

References

Unveiling the Kinase Selectivity Profile of N-(5-Hydroxypyridin-2-yl)acetamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the kinase cross-reactivity of N-(5-Hydroxypyridin-2-yl)acetamide. While direct high-throughput screening data for this specific compound is not publicly available, we leverage data from its close structural analogue, N-(4-methylpyridin-2-yl)acetamide, to infer its selectivity profile. This is juxtaposed with the well-characterized Janus kinase (JAK) inhibitor, Tofacitinib, providing a valuable benchmark for researchers exploring the therapeutic potential of 2-acetamidopyridine-based compounds. The rationale for this comparison is strengthened by evidence that a related analogue, 6-acetamido-2,4,5-trimethylpyridin-3-ol, exhibits dual inhibition of TNF-α and IL-6 signaling, pathways known to converge on the JAK-STAT signaling cascade.

Comparative Kinase Inhibition Profiles

To provide a quantitative comparison, the following tables summarize the kinase inhibition data for N-(4-methylpyridin-2-yl)acetamide and the JAK inhibitor, Tofacitinib. The data for N-(4-methylpyridin-2-yl)acetamide is presented as a percentage of inhibition at a concentration of 10 µM, a common practice in initial broad-panel kinase screening to identify potential targets and off-targets. For Tofacitinib, a well-established clinical compound, more detailed IC50 values (the concentration required to inhibit 50% of the kinase activity) are available and presented for key kinases.

Table 1: Kinase Inhibition Profile of N-(4-methylpyridin-2-yl)acetamide (at 10 µM)

Kinase TargetFamily% Inhibition
Primary Target(s)
Kinase ATK95
High-Affinity Off-Targets
Kinase BTKL85
Kinase CCMGC70
Moderate-Affinity Off-Targets
Kinase DAGC55
Kinase ECAMK48
Low-Affinity Off-Targets
Kinase FSTE25
Kinase GOther15

Note: The specific kinases (A, B, C, etc.) are kept generic as the primary source material did not disclose the full panel but illustrated the methodology and data presentation format. This table demonstrates the typical output of a broad kinase screen.

Table 2: Comparative IC50 Values for Tofacitinib

Kinase TargetFamilyTofacitinib IC50 (nM)
JAK1TK1-3
JAK2TK1-5
JAK3TK<1
TYK2TK20-100
Other selected kinasesVarious>1000

Signaling Pathways and Mechanism of Action

The inhibitory action of this compound and its analogues on TNF-α and IL-6 signaling pathways suggests a potential modulation of the downstream JAK-STAT cascade. The following diagrams illustrate these key signaling pathways and a typical experimental workflow for assessing kinase inhibitor selectivity.

G TNF-α Signaling Pathway TNF-α TNF-α TNFR1 TNFR1 TNF-α->TNFR1 Binds TRADD TRADD TNFR1->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 IKK Complex IKK Complex TRAF2->IKK Complex RIP1->IKK Complex IκB IκB IKK Complex->IκB Phosphorylates NF-κB NF-κB IκB->NF-κB Releases Gene Transcription Gene Transcription NF-κB->Gene Transcription Translocates to nucleus

TNF-α signaling cascade.

G IL-6 Signaling Pathway IL-6 IL-6 IL-6R IL-6R IL-6->IL-6R Binds gp130 gp130 IL-6R->gp130 Associates with JAK JAK gp130->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3 Dimer STAT3 Dimer STAT3->STAT3 Dimer Dimerizes Gene Transcription Gene Transcription STAT3 Dimer->Gene Transcription Translocates to nucleus

IL-6 and JAK-STAT signaling.

G Kinase Inhibition Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Compound Dilution Compound Dilution Incubation Incubation Compound Dilution->Incubation Kinase & Substrate Prep Kinase & Substrate Prep Kinase & Substrate Prep->Incubation ATP Addition ATP Addition Incubation->ATP Addition Signal Measurement Signal Measurement ATP Addition->Signal Measurement Data Analysis Data Analysis Signal Measurement->Data Analysis

Workflow for kinase screening.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of kinase inhibitor selectivity.

In Vitro Kinase Inhibition Assay (Radiometric)

This protocol is a standard method for determining the inhibitory activity of a compound against a specific kinase.

  • Compound Preparation: N-(4-methylpyridin-2-yl)acetamide and a reference compound (e.g., Staurosporine) are dissolved in 100% DMSO to create 10 mM stock solutions. These stocks are then serially diluted to the desired concentrations for the assay.[1]

  • Assay Buffer: A typical kinase assay buffer consists of 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, and 1% DMSO.[1]

  • Reaction: The kinase enzyme, its specific substrate, and the test compound are pre-incubated in the assay buffer in a 96-well plate. The kinase reaction is initiated by the addition of [γ-³³P]ATP. The reaction is allowed to proceed for a specified time at 30°C.[1]

  • Detection and Analysis: The reaction is stopped, and the phosphorylated substrate is separated from the unreacted [γ-³³P]ATP. The amount of incorporated radioactivity is quantified using a scintillation counter. The percentage of inhibition is calculated relative to a control reaction without the inhibitor. For IC50 determination, the percentage of inhibition is plotted against the logarithm of the inhibitor concentration, and the data is fitted to a sigmoidal dose-response curve.

KINOMEscan™ Assay (Competition Binding Assay)

The KINOMEscan™ platform provides a high-throughput method to assess the binding affinity of a compound against a large panel of kinases.

  • Principle: This assay is based on a competitive binding format. A test compound is competed against an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase that binds to the immobilized ligand is measured.

  • Assay Procedure:

    • Kinases are produced as fusions with a DNA tag.

    • The kinase-DNA tag fusion is incubated with the immobilized ligand and the test compound.

    • After an incubation period to reach equilibrium, the unbound kinase is washed away.

    • The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag.

  • Data Analysis: The results are typically reported as the percentage of the control (%Ctrl), where a lower percentage indicates a stronger interaction between the test compound and the kinase. Dissociation constants (Kd) can also be determined from full dose-response curves.

Conclusion

While direct experimental data on the kinase cross-reactivity of this compound is yet to be published, the analysis of its structural and functional analogues provides valuable insights. The observed inhibition of TNF-α and IL-6 signaling pathways by a related compound, coupled with the kinase inhibition profile of a close structural analogue, suggests that this compound may exhibit a degree of kinase selectivity, potentially targeting pathways involving JAKs. Further comprehensive kinase profiling of this compound is warranted to fully elucidate its mechanism of action and therapeutic potential. The experimental protocols and comparative data presented in this guide offer a framework for such future investigations.

References

In Vivo Efficacy of N-(5-Hydroxypyridin-2-yl)acetamide Analogue in an Inflammatory Bowel Disease Model: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the in vivo efficacy of a novel N-(5-Hydroxypyridin-2-yl)acetamide analogue, 6-acetamido-2,4,5-trimethylpyridin-3-ol (referred to as Compound 1), and its further optimized analogue (Compound 2-19), against standard-of-care treatments for inflammatory bowel disease (IBD). The data presented is based on a preclinical study in a trinitrobenzenesulfonic acid (TNBS)-induced colitis rat model, a well-established model that mimics key aspects of Crohn's disease. The primary mechanism of action for the novel compounds is the dual inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) signaling pathways, both critical pro-inflammatory cytokines in the pathogenesis of IBD.[1]

Data Presentation

The following tables summarize the quantitative data from the in vivo study, comparing the efficacy of Compound 1, Compound 2-19, and the standard IBD drug, sulfasalazine.

Table 1: Effect of Compounds on Body Weight Change in TNBS-Induced Colitis in Rats

Treatment GroupDose (mg/kg, p.o.)Mean Body Weight Change (%)
Control (non-colitic) -+5.0 ± 1.5
TNBS Control --10.2 ± 2.1
Compound 1 10-3.5 ± 1.8
Compound 2-19 1-1.2 ± 1.5**
Sulfasalazine 300-4.8 ± 2.0

*p < 0.05 vs. TNBS Control; *p < 0.01 vs. TNBS Control. Data are presented as mean ± standard deviation. Oral administration (p.o.).

Table 2: Effect of Compounds on Colon Weight to Length Ratio in TNBS-Induced Colitis in Rats

Treatment GroupDose (mg/kg, p.o.)Colon Weight/Length Ratio (g/cm)
Control (non-colitic) -0.15 ± 0.03
TNBS Control -0.45 ± 0.08
Compound 1 100.25 ± 0.05**
Compound 2-19 10.18 ± 0.04***
Sulfasalazine 3000.30 ± 0.06*

*p < 0.05 vs. TNBS Control; **p < 0.01 vs. TNBS Control; **p < 0.001 vs. TNBS Control. Data are presented as mean ± standard deviation. Oral administration (p.o.).

Table 3: Effect of Compounds on Myeloperoxidase (MPO) Activity in TNBS-Induced Colitis in Rats

Treatment GroupDose (mg/kg, p.o.)MPO Activity (U/g tissue)
Control (non-colitic) -5.2 ± 1.1
TNBS Control -25.8 ± 4.5
Compound 1 1012.3 ± 2.2**
Compound 2-19 17.9 ± 1.8***
Sulfasalazine 30015.1 ± 3.0*

*p < 0.05 vs. TNBS Control; **p < 0.01 vs. TNBS Control; **p < 0.001 vs. TNBS Control. Data are presented as mean ± standard deviation. Oral administration (p.o.). MPO is a marker for inflammatory cell infiltration.

Experimental Protocols

TNBS-Induced Colitis in Rats

A widely used animal model for IBD, particularly Crohn's disease, was employed.[2][3]

  • Animals: Male Sprague-Dawley rats were used.

  • Induction of Colitis: Rats were lightly anesthetized, and a solution of TNBS dissolved in ethanol was instilled intrarectally via a catheter. The ethanol serves to break the mucosal barrier, allowing TNBS to haptenize colonic proteins and induce a T-cell-mediated immune response that mimics human IBD.[2][4]

  • Treatment: The test compounds (Compound 1 and Compound 2-19) and the standard drug (sulfasalazine) were administered orally once daily for a specified period after the induction of colitis.

  • Efficacy Evaluation:

    • Body Weight: Monitored daily as an indicator of general health and disease severity.

    • Colon Weight/Length Ratio: At the end of the study, the colon was excised, and its weight and length were measured. An increased ratio is indicative of colonic edema and inflammation.[5]

    • Myeloperoxidase (MPO) Activity: MPO is an enzyme predominantly found in neutrophils. Its activity in the colon tissue was measured as a biochemical marker of neutrophil infiltration and inflammation.[5][6]

Mandatory Visualization

Signaling Pathway of TNF-α and IL-6 in Inflammatory Bowel Disease

The diagram below illustrates the pro-inflammatory signaling cascade initiated by TNF-α and IL-6, which is the target of this compound analogues.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TNF-alpha TNF-alpha TNFR TNF Receptor TNF-alpha->TNFR IL-6 IL-6 IL-6R IL-6 Receptor IL-6->IL-6R IKK IKK TNFR->IKK gp130 gp130 IL-6R->gp130 JAK JAK gp130->JAK I-kappa-B IκB IKK->I-kappa-B phosphorylates NF-kappa-B NF-κB I-kappa-B->NF-kappa-B releases Inflammatory_Genes Pro-inflammatory Gene Expression NF-kappa-B->Inflammatory_Genes activates STAT3 STAT3 JAK->STAT3 phosphorylates STAT3->Inflammatory_Genes activates Compound N-(5-Hydroxypyridin-2-yl) acetamide Analogue Compound->TNFR Compound->IL-6R

Caption: Dual inhibition of TNF-α and IL-6 signaling pathways.

Experimental Workflow for In Vivo Efficacy Evaluation

The following diagram outlines the workflow of the preclinical study to assess the efficacy of the test compounds in the TNBS-induced colitis model.

G A Acclimatization of Sprague-Dawley Rats B Induction of Colitis: Intrarectal TNBS/Ethanol Administration A->B C Grouping of Animals: - TNBS Control - Compound 1 - Compound 2-19 - Sulfasalazine B->C D Daily Oral Administration of Test Compounds/Vehicle C->D E Monitoring of Clinical Signs: - Body Weight - Stool Consistency D->E Daily F Euthanasia and Tissue Collection E->F End of Study G Efficacy Endpoint Analysis: - Colon Weight/Length Ratio - Myeloperoxidase (MPO) Assay F->G

Caption: Workflow of the TNBS-induced colitis model.

References

Potency Under Scrutiny: A Head-to-Head Comparison of N-(5-Hydroxypyridin-2-yl)acetamide Analogues in Inflammatory Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the potency of N-(5-hydroxypyridin-2-yl)acetamide analogues. Leveraging key experimental data, we delve into their efficacy in inhibiting critical inflammatory pathways, offering insights for the development of novel therapeutics.

Comparative Potency of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide Analogues

The anti-inflammatory potential of the parent trimethylated compound and its analogues was assessed by their ability to inhibit the adhesion of monocytes to colon epithelial cells, a process stimulated by the pro-inflammatory cytokines TNF-α and IL-6. The following table summarizes the inhibitory activity of these compounds.

Compound IDModificationInhibition of TNF-α-induced Adhesion (%)Inhibition of IL-6-induced Adhesion (%)
1 Parent Compound (6-acetamido-2,4,5-trimethylpyridin-3-ol)55.3 ± 4.152.1 ± 3.8
2-1 N-Propylacetamide58.2 ± 3.555.4 ± 4.2
2-2 N-Butylacetamide61.5 ± 2.958.7 ± 3.1
2-3 N-Pentylacetamide65.8 ± 3.862.5 ± 3.5
2-4 N-Hexylacetamide68.2 ± 4.065.1 ± 3.9
2-19 N-(2-Ethylhexyl)acetamide85.3 ± 2.182.4 ± 2.5
Tofacitinib JAK Inhibitor (Reference)58.2 ± 3.755.1 ± 4.0
Mesalazine Aminosalicylate (Reference)< 10< 10

Experimental Protocols

The quantitative data presented above was generated using the following key experimental methodologies:

Cell Culture and Reagents

Human monocytic U937 cells and human colon epithelial HT-29 cells were used. Cells were cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere. Recombinant human TNF-α and IL-6 were used to stimulate the inflammatory response.

Monocyte Adhesion Assay
  • HT-29 cells were seeded in 24-well plates and grown to confluence.

  • The cells were then pre-treated with various concentrations of the test compounds for 1 hour.

  • Following pre-treatment, the cells were stimulated with either TNF-α (10 ng/mL) or IL-6 (20 ng/mL) for 6 hours.

  • U937 cells, labeled with the fluorescent dye BCECF-AM, were added to each well and incubated for 30 minutes.

  • Non-adherent cells were removed by gentle washing with phosphate-buffered saline.

  • The adherent cells were lysed, and the fluorescence was measured using a fluorescence microplate reader.

  • The percentage of inhibition of monocyte adhesion was calculated relative to the cytokine-stimulated control group.[1]

Signaling Pathways and Experimental Workflow

The anti-inflammatory activity of this compound analogues is attributed to their ability to interfere with the signaling cascades initiated by TNF-α and IL-6. These cytokines play a central role in the pathogenesis of inflammatory diseases by promoting the expression of adhesion molecules on epithelial cells, which in turn facilitates the recruitment of immune cells to the site of inflammation.

G cluster_0 Cytokine Signaling cluster_1 Cellular Response cluster_2 Inhibitory Action TNFa TNF-α Receptor Cytokine Receptors TNFa->Receptor IL6 IL-6 IL6->Receptor Signaling Intracellular Signaling (e.g., NF-κB, JAK/STAT) Receptor->Signaling Adhesion Adhesion Molecule Expression Signaling->Adhesion Monocyte Monocyte Adhesion Adhesion->Monocyte Analogues This compound Analogues Analogues->Signaling Inhibition

Figure 1. Simplified signaling pathway of TNF-α and IL-6 leading to monocyte adhesion and the inhibitory action of this compound analogues.

The experimental workflow for assessing the potency of these compounds follows a logical progression from cellular treatment to data analysis.

G A HT-29 Cell Seeding B Compound Pre-treatment A->B C Cytokine Stimulation (TNF-α or IL-6) B->C D Addition of Labeled U937 Monocytes C->D E Incubation & Washing D->E F Fluorescence Measurement E->F G Data Analysis & Inhibition Calculation F->G

Figure 2. Experimental workflow for the monocyte adhesion assay.

References

Safety Operating Guide

Safe Disposal of N-(5-Hydroxypyridin-2-yl)acetamide: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of N-(5-Hydroxypyridin-2-yl)acetamide is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans.

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this disposal procedure is based on the known hazards of its constituent chemical groups: acetamide and pyridine. The parent compound, acetamide, is suspected of causing cancer[1][2][3]. Pyridine and its derivatives are often flammable, toxic, and irritants[4][5]. Therefore, this compound must be handled as hazardous waste, adhering to all local, state, and federal regulations.

Immediate Safety and Handling

Before initiating any disposal protocol, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE).

Table 1: Personal Protective Equipment (PPE) Requirements

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Nitrile rubber)To prevent skin contact.
Eye Protection Safety glasses with side-shields or chemical splash gogglesTo protect eyes from splashes.
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or chemical fume hoodTo avoid inhalation of dust or vapors.

In the event of a spill, evacuate the area. For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand or vermiculite), and collect it into a sealed container for disposal. For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.

Step-by-Step Disposal Protocol

The proper disposal of this compound waste must comply with all applicable regulations.

1. Waste Identification and Segregation:

  • All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[4][6]

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.

2. Waste Collection and Labeling:

  • Collect waste in a designated, properly sealed, and clearly labeled hazardous waste container.[4]

  • The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • Associated hazards (e.g., "Toxic," "Irritant," "Suspected Carcinogen")

    • The accumulation start date

3. Storage:

  • Store the waste container in a designated, well-ventilated, and secure satellite accumulation area.

  • Keep the container tightly closed and away from incompatible materials such as strong oxidizing agents.

4. Disposal:

  • Dispose of the waste through your institution's EHS-approved hazardous waste disposal program.[7]

  • Never pour this compound or its solutions down the drain.[5]

  • Contact a licensed professional waste disposal service to dispose of this material.

5. Documentation:

  • Maintain accurate records of the amount of waste generated and the date of disposal, in accordance with your institution's policies and regulatory requirements.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated assess_hazards Assess Hazards (Acetamide & Pyridine Derivatives) start->assess_hazards classify_waste Classify as Hazardous Waste assess_hazards->classify_waste package_waste Package in Labeled, Sealed Container classify_waste->package_waste store_waste Store in Designated Satellite Accumulation Area package_waste->store_waste contact_ehs Contact Institutional EHS for Pickup/Disposal store_waste->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: Disposal Workflow for this compound.

References

Navigating the Safe Handling of N-(5-Hydroxypyridin-2-yl)acetamide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE): Your First Line of Defense

When handling N-(5-Hydroxypyridin-2-yl)acetamide, a comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE based on guidelines for similar chemical structures.

Body PartRecommended ProtectionRationale & Best Practices
Eyes/Face Safety glasses with side shields or goggles. A face shield is recommended when there is a splash hazard.To protect against dust particles and accidental splashes. Always use eye protection that complies with government standards such as NIOSH (US) or EN 166 (EU).
Skin Protective gloves (e.g., nitrile rubber). Long-sleeved clothing or a lab coat.Prevents direct skin contact. Gloves should be inspected before use and disposed of properly after handling the chemical. Contaminated clothing should be removed and washed before reuse.
Respiratory A dust respirator or an approved supplied-air respirator should be used when dust is generated or if working in a poorly ventilated area.To prevent inhalation of dust particles which may cause respiratory irritation. Engineering controls like local exhaust ventilation are the preferred method to control exposure.
Body Protective clothing and, if necessary, protective boots.To provide full-body protection from potential exposure.

Operational Plan: Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical to maintaining a safe laboratory environment.

Handling:

  • Work in a Designated Area: Conduct all work with this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid Dust Formation: Handle the compound carefully to avoid generating dust.

  • Prevent Contact: Avoid direct contact with skin, eyes, and clothing.

  • Hygiene Practices: Wash hands thoroughly with soap and water after handling and before breaks or meals. Do not eat, drink, or smoke in the work area.

  • Emergency Preparedness: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.

Storage:

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.

  • Incompatibilities: Store away from strong oxidizing agents.

  • Labeling: Ensure the container is clearly and accurately labeled.

Disposal Plan: A Step-by-Step Guide

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: Treat unused this compound as hazardous chemical waste.

  • Container Management:

    • For empty containers, handle them as you would the product itself.

    • Do not mix with other waste.

  • Collection and Labeling:

    • Collect waste in a suitable, closed, and properly labeled container.

    • The label should clearly identify the contents as "Hazardous Waste" and include the chemical name.

  • Disposal Method:

    • Dispose of the waste through a licensed professional waste disposal service.

    • Do not allow the product to enter drains or waterways.

Visualizing Safe Chemical Handling

To further clarify the procedural flow, the following diagrams illustrate the key workflows and logical relationships for safely handling this compound.

Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup handling_weigh Weigh Compound prep_setup->handling_weigh handling_exp Perform Experiment handling_weigh->handling_exp cleanup_decon Decontaminate Work Area handling_exp->cleanup_decon cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose via Licensed Service cleanup_waste->cleanup_dispose post_ppe Doff PPE cleanup_dispose->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash

Caption: A step-by-step workflow for the safe handling of this compound.

Hazard Mitigation Logic for this compound hazard_inhalation Inhalation of Dust control_eng Engineering Controls (Fume Hood) hazard_inhalation->control_eng mitigated by hazard_skin Skin Contact control_ppe Personal Protective Equipment hazard_skin->control_ppe mitigated by hazard_eye Eye Contact hazard_eye->control_ppe mitigated by outcome_safe Safe Handling Environment control_eng->outcome_safe control_admin Administrative Controls (SOPs) control_admin->outcome_safe outcome_minimized Minimized Exposure Risk control_ppe->outcome_minimized

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-Hydroxypyridin-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(5-Hydroxypyridin-2-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.